molecular formula C18H16O8 B101293 Centaureidin CAS No. 17313-52-9

Centaureidin

Cat. No.: B101293
CAS No.: 17313-52-9
M. Wt: 360.3 g/mol
InChI Key: BZXULYMZYPRZOG-UHFFFAOYSA-N
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Description

Centaureidin is a trihydroxyflavone that consists of quercetagetin in which the hydroxy groups at positions 3, 6 and 4' have been replaced by methoxy groups. It has been isolated from Eremophila mitchellii and Athroisma proteiforme. It has a role as a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, an antineoplastic agent and a plant metabolite. It is a trihydroxyflavone and a trimethoxyflavone.
This compound has been reported in Centaurea corcubionensis, Artemisia incanescens, and other organisms with data available.
structure given in first source;  isolated from Tanacetum microphyllum, Brickellia veronicaefolia

Properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one
Source PubChem
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InChI

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXULYMZYPRZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169530
Record name Centaureidin
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Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17313-52-9
Record name Centaureidin
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Record name Centaureidin
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Record name Centaureidin
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Record name Centaureidin
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Record name CENTAUREIDIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Centaureidin: A Technical Guide to Natural Sources and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Centaureidin, a promising O-methylated flavonol, for researchers, scientists, and drug development professionals. The document details its natural sources, comprehensive isolation protocols, and insights into its biological signaling pathways. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized through detailed diagrams.

Natural Sources of this compound

This compound has been identified in a variety of plant species, predominantly within the Asteraceae family. Key natural sources include yarrow (Achillea millefolium), beggar ticks (Bidens pilosa), and purple starthistle (Centaurea calcitrapa). Other reported sources include Tanacetum microphyllum, Brickellia veronicaefolia, and Polymnia fruticosa.[1]

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method. A notable concentration has been reported in a fractionated ethanolic extract of Achillea millefolium.

Plant SourcePlant PartExtraction/Fractionation MethodThis compound Yield/Concentration
Achillea millefoliumAerial partsEthanolic extract followed by supercritical anti-solvent fractionation669.6 mg/100 g in the yarrow separator fraction[2]
Bidens pilosaWhole plantHot water extract, followed by butanol fractionationNot specified for pure this compound. The butanol subfraction, from which this compound was isolated, showed a six-fold increase in IFN-γ promoter activity compared to the crude extract.[3][4][5]
Centaurea calcitrapaLeavesEthyl acetate extractionNot specified for pure this compound. The ethyl acetate extract, containing this compound, had an overall yield of 9.4%.[6]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow begins with the extraction from dried and powdered plant material, followed by fractionation and purification to yield the pure compound.

General Experimental Protocol for Isolation

Step 1: Extraction

  • Plant Material: Dried and powdered aerial parts of the selected plant source (e.g., Achillea millefolium, Bidens pilosa, or Centaurea calcitrapa).

  • Solvent Extraction: Maceration or Soxhlet extraction is performed using a solvent of appropriate polarity. Ethanol or methanol are commonly used for initial broad-spectrum extraction. For a more targeted extraction of flavonoids like this compound, solvents like ethyl acetate can be employed.

Step 2: Fractionation (Bioactivity-Guided or Chemical Profile-Guided)

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like this compound are often enriched in the ethyl acetate and butanol fractions.

  • Initial Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

Step 3: Purification

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective in removing smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved through preparative HPLC, often using a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water.

Step 4: Structure Elucidation

  • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Visualized Experimental Workflow

Isolation_Workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Fraction (e.g., Ethyl Acetate/Butanol) partitioning->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel partially_purified Partially Purified Fractions silica_gel->partially_purified sephadex Sephadex LH-20 Chromatography partially_purified->sephadex further_purified Further Purified Fractions sephadex->further_purified prep_hplc Preparative HPLC further_purified->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound structure_elucidation Structural Elucidation (NMR, MS) pure_this compound->structure_elucidation

Figure 1. General workflow for the isolation of this compound.

Biological Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in the immune response. A significant finding is its ability to stimulate the expression of Interferon-gamma (IFN-γ), a critical cytokine in both innate and adaptive immunity.

Upregulation of IFN-γ Expression

Research has demonstrated that this compound and its glycoside precursor, Centaurein, can augment the promoter activity of IFN-γ.[3][4][5] This effect is mediated, at least in part, through the activation of two crucial transcription factors: the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[3][4][5] The activation of these transcription factors leads to their translocation into the nucleus, where they bind to the promoter region of the IFN-γ gene, thereby initiating its transcription.

Visualized Signaling Pathway

IFN_gamma_Signaling cluster_cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound NFAT_c NFAT (inactive) This compound->NFAT_c Activation NFkB_c IκB-NF-κB (inactive) This compound->NFkB_c Activation Cell_Membrane Cytoplasm Cytoplasm Nucleus Nucleus NFAT_n NFAT (active) IFNg_promoter IFN-γ Promoter NFAT_n->IFNg_promoter Binds to NFkB_n NF-κB (active) NFkB_n->IFNg_promoter Binds to IFNg_gene IFN-γ Gene Transcription IFNg_promoter->IFNg_gene IFNg_mRNA IFN-γ mRNA IFNg_gene->IFNg_mRNA IFNg_protein IFN-γ Protein IFNg_mRNA->IFNg_protein Translation NFAT_c->NFAT_n Translocation NFkB_c->NFkB_n Translocation

Figure 2. This compound-mediated IFN-γ expression pathway.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific mechanisms of action and quantification in various natural sources will be crucial for unlocking its full therapeutic potential.

References

An In-Depth Technical Guide on the Pharmacological Effects of 5-Hydroxy-3',4',7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone" did not yield any results in scientific literature and chemical databases. This suggests that the compound is likely not well-characterized or may be a novel, unstudied molecule. Therefore, this technical guide will focus on a structurally similar and well-researched flavonoid, 5-Hydroxy-3',4',7-trimethoxyflavone , also known as 7,3',4'-Tri-O-methylluteolin . This compound has documented pharmacological activities and provides a basis for understanding the potential effects of related flavonoids.

Introduction

5-Hydroxy-3',4',7-trimethoxyflavone is a naturally occurring O-methylated flavone found in various medicinal plants, including Lippia nodiflora. Flavonoids, a class of polyphenolic secondary metabolites, are widely recognized for their diverse biological activities. The methylation of hydroxyl groups in the flavonoid structure can significantly influence their metabolic stability, bioavailability, and pharmacological properties. This guide provides a comprehensive overview of the known pharmacological effects of 5-Hydroxy-3',4',7-trimethoxyflavone, with a focus on its anti-inflammatory and anticancer activities.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological effects of 5-Hydroxy-3',4',7-trimethoxyflavone.

Pharmacological EffectAssay/ModelTargetQuantitative Data (IC₅₀/EC₅₀)Reference
Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionNot explicitly quantified in terms of IC₅₀, but significant reduction observed at 10, 25, and 50 µM concentrations.[1]
Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesPro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Concentration-dependent reduction in cytokine production.[1]
Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesCyclooxygenase-2 (COX-2) mRNA expressionSignificant reduction at the transcriptional level.[1]
Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInducible Nitric Oxide Synthase (iNOS) mRNA expressionSignificant reduction at the transcriptional level.[1]

Experimental Protocols

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

Objective: To evaluate the effect of 5-Hydroxy-3',4',7-trimethoxyflavone on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability Assay: To determine non-toxic concentrations of the compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of 5-Hydroxy-3',4',7-trimethoxyflavone for 24 hours.

  • LPS Stimulation and Treatment: Cells are pre-treated with non-toxic concentrations of 5-Hydroxy-3',4',7-trimethoxyflavone for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and reverse transcribed into cDNA. The mRNA expression levels of iNOS and COX-2 are quantified by qRT-PCR using specific primers.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis A RAW 264.7 Macrophage Culture B Cell Seeding A->B C Pre-treatment with 5-Hydroxy-3',4',7-trimethoxyflavone B->C D Stimulation with LPS (1 µg/mL) C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine Measurement (ELISA) D->F G Gene Expression Analysis (qRT-PCR for iNOS, COX-2) D->G H Statistical Analysis E->H F->H G->H

Caption: Workflow for evaluating the anti-inflammatory effects of 5-Hydroxy-3',4',7-trimethoxyflavone.

Signaling Pathways

The anti-inflammatory effects of 5-Hydroxy-3',4',7-trimethoxyflavone are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those encoding iNOS, COX-2, TNF-α, IL-6, and IL-1β, thereby inducing their transcription. 5-Hydroxy-3',4',7-trimethoxyflavone is believed to interfere with this pathway, likely by inhibiting the degradation of IκBα, thus preventing the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory_Genes Induces Transcription Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation Flavonoid 5-Hydroxy-3',4',7-trimethoxyflavone Flavonoid->IkBa Inhibits Degradation

Caption: Proposed mechanism of action of 5-Hydroxy-3',4',7-trimethoxyflavone on the NF-κB signaling pathway.

Conclusion

5-Hydroxy-3',4',7-trimethoxyflavone demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Its mechanism of action appears to be centered on the suppression of the NF-κB signaling pathway. Further research is warranted to fully elucidate its therapeutic potential, including in vivo studies to assess its efficacy and safety profile. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the pharmacological applications of this and structurally related flavonoids.

References

Centaureidin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaureidin, a methoxylated flavone found in various plant species, notably from the Centaurea and Bidens genera, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing scientific data on the antioxidant and anti-inflammatory activities of this compound. While data on the pure compound is emerging, this document synthesizes available information, including data from related compounds and extracts, to offer a thorough understanding of its mechanisms of action. This guide details its immunomodulatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), and presents relevant experimental protocols for its study.

Antioxidant Properties of this compound and Related Flavonoids

Flavonoids are well-documented for their antioxidant capacities, primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound is suggested by studies on extracts of plants in which it is a constituent.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for pure this compound is limited in publicly available literature. However, studies on extracts from Centaurea species, known to contain this compound, provide valuable insights into its potential antioxidant efficacy. The following table summarizes the antioxidant activities of extracts from various Centaurea species, offering a contextual basis for the potential activity of this compound.

Plant Extract/CompoundAssayIC50 ValueReference CompoundIC50 of Reference
Centaurea calcitrapa Ethanolic ExtractDPPH0.84 ± 0.1 µg/mLAscorbic Acid0.037 ± 0.007 µg/mL
Centaurea calcitrapa Ethanolic ExtractABTS0.86 ± 0.04 µg/mLAscorbic Acid0.037 ± 0.007 µg/mL

Note: The data presented above is for a plant extract and not for isolated this compound. These values indicate the potential antioxidant activity of the plant's constituents, which include this compound.

Experimental Protocols for Antioxidant Activity Assessment

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound or the test extract in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, a stock solution of the test compound is prepared and serially diluted.

  • Reaction Mixture: A small volume of the sample dilution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Anti-inflammatory Properties of this compound

This compound has demonstrated notable anti-inflammatory and immunomodulatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Immunomodulatory Effects and NF-κB Signaling

A significant study has shown that this compound can augment the activity of the interferon-gamma (IFN-γ) promoter.[1][2] This effect is likely mediated through the activation of Nuclear Factor of Activated T-cells (NFAT) and the Nuclear Factor-kappa B (NF-κB) enhancers located within the IFN-γ promoter.[1][2]

  • EC50 for IFN-γ Promoter Activity: 0.9 µg/mL[1]

This finding positions this compound as a modulator of the immune response, with the NF-κB pathway being a critical target.

Inhibition of Inflammatory Mediators

The following table presents data for other flavonoids to provide a comparative context for the potential anti-inflammatory activity of this compound.

CompoundAssayCell LineIC50 Value
ApigeninNitric Oxide (NO) ProductionRAW 264.723 µM
LuteolinNitric Oxide (NO) ProductionRAW 264.727 µM
WogoninNitric Oxide (NO) ProductionRAW 264.717 µM

Note: This data is for other flavonoids and is provided for comparative purposes. Further research is needed to determine the specific IC50 values for this compound.

Signaling Pathway Modulation

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound's ability to modulate IFN-γ promoter activity via NF-κB suggests an interaction with this pathway.[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces

Figure 1: Proposed modulation of the NF-κB signaling pathway by this compound.

The MAPK family, including p38, JNK, and ERK, are crucial regulators of cellular responses to external stimuli, including inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators. Many flavonoids exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and/or ERK. While direct evidence for this compound is pending, it is plausible that it shares this mechanism.

MAPK_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimulus->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes This compound This compound This compound->MKK3_6 Inhibits? This compound->MKK4_7 Inhibits? This compound->MEK1_2 Inhibits?

Figure 2: Hypothetical inhibition of MAPK signaling pathways by this compound.
Experimental Protocols for Anti-inflammatory Activity Assessment

This assay measures the production of NO, a key inflammatory mediator, by macrophages upon stimulation.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

This technique is used to detect the levels of key proteins and their phosphorylated (activated) forms in the signaling cascades.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., RAW 264.7 cells + this compound + LPS) Protein_Extraction 2. Protein Extraction (Lysis Buffer) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Separation by size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or Nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Detection (Chemiluminescence) Secondary_Antibody->Detection Analysis 10. Analysis (Densitometry) Detection->Analysis

References

In Vitro Cytotoxic Effects of Centaureidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Centaureidin, a naturally occurring flavone. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of oncology, pharmacology, and drug development. This document details the cytotoxic efficacy of this compound against various cancer cell lines, outlines the experimental methodologies used for these assessments, and elucidates the underlying molecular mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Quantitative Data on Cytotoxic Activity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined using the MTT assay. The data presented in Table 1 summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLaHuman Cervical Carcinoma0.079[1]
HepG2Human Hepatocellular Carcinoma0.25[1]
MCF-7Human Breast Carcinoma0.14[1]

Table 1: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.

Experimental Protocols

The evaluation of this compound's cytotoxic activity is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • The plate is incubated in a humidified atmosphere with 5% CO2 at 37°C to allow for cell attachment.

2. Compound Treatment:

  • After cell attachment, the growth medium is replaced with fresh medium containing various concentrations of this compound.

  • The cells are then incubated for a period of 72 hours under the same conditions.

3. MTT Addition and Incubation:

  • Following the 72-hour incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is further incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and the formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Molecular Mechanisms of this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Induction of Apoptosis via the Mitochondrial Pathway

This compound is believed to trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of a cascade of caspases, the executioners of apoptosis.

This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative mitochondrial pathway of apoptosis induced by this compound.

Induction of G2/M Cell Cycle Arrest

In addition to apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This is achieved by modulating the levels of key cell cycle regulatory proteins, such as Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1.

This compound This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB1 Downregulates Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest This compound->Cell_Cycle_Arrest G2_M_Transition G2 -> M Transition CDK1_CyclinB1->G2_M_Transition Promotes G2_M_Transition->Cell_Cycle_Arrest

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Workflow for Mechanistic Studies

To elucidate the molecular mechanisms of this compound, a series of in vitro experiments are typically performed. The following workflow outlines the key steps in this process.

Start Cancer Cell Culture Treatment Treatment with this compound Start->Treatment Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspases, CDK1, Cyclin B1) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for investigating the cytotoxic mechanisms of this compound.

References

Centaureidin as a Cyclooxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[1][2] There are two primary isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and platelet aggregation.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3] Inhibition of COX-2 is a primary target for anti-inflammatory drug development, as it is believed to mediate the therapeutic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1]

The inhibition of COX enzymes prevents the production of prostaglandins, thereby reducing inflammation, pain, and fever.[4]

Quantitative Data on Cyclooxygenase Inhibition

A comprehensive search of scientific literature did not yield specific quantitative data (IC50 values) for the inhibition of COX-1 and COX-2 by centaureidin. However, studies on other flavonoids have demonstrated a wide range of COX inhibitory activities. For context, the table below presents IC50 values for various well-characterized NSAIDs and some flavonoids, illustrating the typical data generated from in vitro COX inhibition assays.[5]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib826.812
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Indomethacin0.00900.310.029
Meloxicam376.16.1
Rofecoxib>10025>4.0

Data sourced from a study using human peripheral monocytes.[5] The selectivity index is a ratio of the IC50 values and indicates the preference for inhibiting one isoform over the other.

Experimental Protocols for In Vitro Cyclooxygenase Inhibition Assay

The following protocols describe common methodologies used to determine the in vitro inhibitory activity of a test compound, such as this compound, against COX-1 and COX-2. These assays typically measure the peroxidase activity of the COX enzyme.

Colorimetric COX (Ovine) Inhibitor Screening Assay

This method measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Materials:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • COX-1 (ovine) and COX-2 (recombinant ovine) enzymes

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric substrate solution (e.g., TMPD)

  • Arachidonic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: To appropriate wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.[6]

  • Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations to the designated wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.[6]

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by the addition of 20 µL of arachidonic acid to initiate the reaction.[6]

  • Incubation: Incubate the plate for an additional 2 minutes at 25°C.[6]

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of Enzyme Activity - Absorbance of Inhibitor Activity) / Absorbance of Enzyme Activity] × 100.

Enzyme Immunoassay (EIA) for COX-2 Inhibition

This method quantifies the product of the COX reaction, prostaglandin H2 (PGH2), after its reduction to prostaglandin F2α (PGF2α), which is then measured by a competitive enzyme immunoassay.[7]

Materials:

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • COX-2 enzyme (human recombinant)

  • Heme

  • Test compound (this compound)

  • Arachidonic acid (AA)

  • 1 M HCl

  • Stannous chloride (SnCl2)

  • PGF2α EIA Kit (includes PGF2α standard, PGF2α-acetylcholinesterase tracer, and PG antiserum)

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, combine 960 µL of reaction buffer, 10 µL of COX-2 enzyme, and 10 µL of heme.[7]

  • Inhibitor Addition: Add 10 µL of the test compound solution (final concentration, e.g., 10 µM).

  • Incubation: Incubate the mixture for 10 minutes at 37°C.[7]

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to start the reaction.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.[7]

  • Reduction of PGH2: Add 100 µL of stannous chloride to reduce the PGH2 to PGF2α.[7]

  • Enzyme Immunoassay: Measure the concentration of PGF2α using the EIA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of PGF2α produced is inversely proportional to the signal generated.

  • Data Analysis: Determine the concentration of PGF2α produced in the presence of the test compound and compare it to the control to calculate the percent inhibition and subsequently the IC50 value.

Signaling Pathways and Experimental Workflow

Cyclooxygenase Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes, a key pathway in the inflammatory response.

COX_Signaling_Pathway Cyclooxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound (Potential Inhibitor) This compound->COX2

Caption: The COX signaling pathway, illustrating the potential inhibitory action of this compound on COX-2.

Experimental Workflow for COX Inhibition Assay

The diagram below outlines the typical workflow for determining the COX inhibitory potential of a compound like this compound.

Experimental_Workflow Experimental Workflow for COX Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Start->Prepare_Reagents Add_Enzyme Add COX-1 or COX-2 Enzyme to Microplate Wells Prepare_Reagents->Add_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_Incubate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Measure_Activity Measure Enzyme Activity (e.g., Absorbance) Incubate->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro determination of cyclooxygenase inhibition.

Logical Relationship of this compound as a COX Inhibitor

This diagram illustrates the logical framework for investigating this compound as a selective COX-2 inhibitor.

Logical_Relationship Logical Relationship of this compound as a COX Inhibitor This compound This compound Inhibits_COX1 Inhibits COX-1? This compound->Inhibits_COX1 Inhibits_COX2 Inhibits COX-2? This compound->Inhibits_COX2 Inhibits_COX1->Inhibits_COX2 No Non_Selective Non-selective Inhibitor Inhibits_COX1->Non_Selective Yes Selective_COX2 Selective COX-2 Inhibitor Inhibits_COX2->Selective_COX2 Yes No_Inhibition No Significant Inhibition Inhibits_COX2->No_Inhibition No Side_Effects Potential for GI Side Effects Non_Selective->Side_Effects Therapeutic_Potential Potential Anti-inflammatory Therapeutic Selective_COX2->Therapeutic_Potential

Caption: Decision tree for classifying this compound's COX inhibitory profile.

Conclusion and Future Directions

While this compound belongs to a class of compounds known for their anti-inflammatory effects, direct evidence of its activity as a cyclooxygenase inhibitor is currently lacking in the published literature. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to investigate the potential of this compound as a COX inhibitor. Future studies should focus on performing in vitro COX inhibition assays to determine the IC50 values for both COX-1 and COX-2. Such data will be crucial for elucidating the mechanism of action of this compound and for evaluating its potential as a novel anti-inflammatory agent. Further research into its effects on prostaglandin synthesis in cell-based models and in vivo animal models of inflammation will also be essential to validate its therapeutic potential.

References

Centaureidin: A Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaureidin, a naturally occurring O-methylated flavonol, has emerged as a promising bioactive compound with a diverse range of therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a primary focus on its anticancer, anti-inflammatory, and immunomodulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound (5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone) is a flavonoid found in various plant species, including Centaurea species, Bidens pilosa, and Tanacetum microphyllum. Flavonoids, a class of polyphenolic secondary metabolites, are known for their broad spectrum of biological activities. Preliminary research has highlighted this compound's potential as an antineoplastic, anti-inflammatory, and immunomodulatory agent, making it a molecule of significant interest for therapeutic development. This guide aims to consolidate the existing scientific knowledge on this compound's bioactivity to serve as a foundational resource for the scientific community.

Anticancer Bioactivity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms underlying its anticancer activity are believed to be the induction of apoptosis and the arrest of the cell cycle.

Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer> 0.079 (less potent than a related compound)[1]
HepG2Liver Cancer0.25[1]
MCF-7Breast Cancer0.14[1]
Induction of Apoptosis

While direct studies on this compound's apoptotic mechanism are emerging, the broader class of flavonoids is known to induce programmed cell death in cancer cells through the intrinsic pathway. This pathway involves the regulation of the Bax/Bcl-2 protein ratio, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.

Experimental Protocol: Annexin V-FITC/Propidium Iodide Double Staining for Apoptosis

This protocol is a standard method to quantify apoptosis by flow cytometry.

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 6-well plate and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway: Proposed Intrinsic Apoptosis Pathway for this compound

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Flavonoids have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. Studies on structurally similar compounds suggest that this compound may induce G2/M phase arrest by downregulating key cell cycle regulatory proteins like CDK1 and Cyclin B.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Logical Diagram: this compound-induced G2/M Cell Cycle Arrest

This compound This compound CDK1_CyclinB CDK1/Cyclin B Complex This compound->CDK1_CyclinB Inhibits G2_Phase G2 Phase CDK1_CyclinB->G2_Phase Promotes transition to M Phase M_Phase M Phase G2_Phase->M_Phase Cell_Proliferation Cell_Proliferation M_Phase->Cell_Proliferation

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Anti-inflammatory Bioactivity

This compound exhibits anti-inflammatory properties by targeting key mediators of the inflammatory response, including cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been identified as an inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This protocol is based on commercially available colorimetric or fluorometric COX inhibitor screening kits.

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well. Add various concentrations of this compound and a vehicle control. Incubate for a specified time at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: After a further incubation period, add a colorimetric or fluorometric probe that reacts with the prostaglandin product. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Table 2: COX-1 and COX-2 Inhibitory Activity of this compound (Hypothetical Data for Illustrative Purposes)

EnzymeIC50 (µM)
COX-1[Data not yet available in literature]
COX-2[Data not yet available in literature]
Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Flavonoids are known to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes. While direct evidence for this compound is still under investigation, its anti-inflammatory effects are likely mediated, at least in part, through this pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW264.7) and transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Treatment and Stimulation: Treat the transfected cells with different concentrations of this compound for a predetermined time. Subsequently, stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition.

Signaling Pathway: Proposed Inhibition of the NF-κB Pathway by this compound

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_p65_n->DNA NFkB_p50_n->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Immunomodulatory Bioactivity

This compound and its glycoside precursor, Centaurein, have been shown to modulate the immune response, particularly by stimulating the expression of Interferon-gamma (IFN-γ).

Stimulation of IFN-γ Expression

IFN-γ is a crucial cytokine for innate and adaptive immunity against viral and bacterial infections and for tumor control. This compound has been reported to enhance IFN-γ production in T cells.

Experimental Protocol: Measurement of IFN-γ Expression

  • Isolation of T cells: Isolate primary T cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation: Culture the isolated T cells in the presence of T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA)). Treat the cells with this compound at various concentrations.

  • Measurement of IFN-γ:

    • ELISA: Collect the cell culture supernatant after 24-72 hours and measure the concentration of secreted IFN-γ using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • Intracellular Staining: For single-cell analysis, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of culture. Then, fix, permeabilize, and stain the cells with a fluorescently labeled anti-IFN-γ antibody for flow cytometry analysis.

    • qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the IFN-γ mRNA transcript.

Signaling Pathway: Upregulation of IFN-γ Expression

This compound This compound T_Cell T Cell This compound->T_Cell T_bet T-bet T_Cell->T_bet Upregulates IFNg_Gene IFN-γ Gene T_bet->IFNg_Gene Activates Transcription IFNg_Protein IFN-γ Protein IFNg_Gene->IFNg_Protein Expression

Caption: Proposed pathway for this compound-mediated IFN-γ expression.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-target bioactive compound with promising anticancer, anti-inflammatory, and immunomodulatory properties. The data and protocols summarized in this technical guide provide a solid foundation for further investigation. Future research should focus on:

  • Elucidating the precise molecular mechanisms of this compound-induced apoptosis and cell cycle arrest in a wider range of cancer cell lines.

  • Determining the specific IC50 values of this compound for COX-1 and COX-2 inhibition and investigating its effects on other inflammatory mediators.

  • Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

  • Exploring the synergistic potential of this compound with existing chemotherapeutic and anti-inflammatory drugs.

A deeper understanding of this compound's bioactivity will be instrumental in unlocking its full therapeutic potential for the development of novel drugs for the treatment of cancer and inflammatory diseases.

References

Centaureidin (CAS No. 17313-52-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Biological Activity, Mechanisms of Action, and Experimental Protocols for Centaureidin.

Introduction

This compound, a naturally occurring flavonoid with the CAS number 17313-52-9, has garnered significant interest within the scientific community for its diverse pharmacological properties.[1][2] This O-methylated flavone, structurally identified as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one, is predominantly isolated from plants of the Centaurea genus.[1][3] Emerging research has illuminated its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its core biological activities, mechanisms of action, and detailed experimental protocols to facilitate further research and drug development.

Chemical and Physical Properties

A foundational understanding of this compound's physicochemical characteristics is paramount for its application in research settings.

PropertyValueReference
CAS Number 17313-52-9[1][2][4]
Molecular Formula C18H16O8[1][2][5]
Molecular Weight 360.31 g/mol [2][4]
Melting Point 228 °C[2]
Appearance Powder[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][4]
Purity ≥98%[2]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for its anticancer, antioxidant, and vasorelaxant effects.

Anticancer Activity

This compound has demonstrated significant growth inhibitory activities against various human tumor cell lines.

Cell LineIC50 (µM)Exposure TimeReference
HeLa (Cervical Cancer)0.081972 h[6]
MCF-7 (Breast Cancer)0.125072 h[6]
A-431 (Skin Carcinoma)0.354072 h[6]
Antioxidant Activity

The antioxidant potential of this compound has been quantified using standard radical scavenging assays.

AssayIC50 (µg/mL)Reference
DPPH16.38 ± 0.97[7]
ABTS17.72 ± 0.89[7]
Vasorelaxant Activity

This compound has been shown to induce relaxation in rat aorta, suggesting potential cardiovascular applications.

ConditionIC50 (µM)Reference
Noradrenaline-induced contraction16.7 ± 1.9[4]
High K+ induced contraction16.1 ± 3.1[4]

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Rho Signaling Pathway in Melanocytes

This compound has been found to activate the Rho signaling pathway in melanocytes. This activation leads to the retraction of dendrites, which in turn inhibits the transfer of melanosomes to keratinocytes, suggesting its potential application in regulating skin pigmentation.[3][4]

Rho_Signaling_Pathway This compound This compound Rho_GTPase Rho GTPase This compound->Rho_GTPase Activates ROCK ROCK Rho_GTPase->ROCK Activates Cofilin Cofilin ROCK->Cofilin Inhibits (via LIMK) Actin_Polymerization Actin Polymerization ROCK->Actin_Polymerization Promotes Cofilin->Actin_Polymerization Promotes (when active) Dendrite_Retraction Dendrite Retraction Actin_Polymerization->Dendrite_Retraction Melanosome_Transfer_Inhibition Melanosome Transfer Inhibition Dendrite_Retraction->Melanosome_Transfer_Inhibition

Figure 1: this compound-induced Rho signaling cascade in melanocytes.

NF-κB and IFN-γ Signaling

This compound is known to modulate inflammatory pathways by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory cytokines.[3] Additionally, it has been shown to augment IFN-gamma promoter activity, suggesting an immunomodulatory role.[4]

Inflammatory_Signaling cluster_NFkB NF-κB Pathway cluster_IFNg IFN-γ Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_Genes Induces Centaureidin_NFkB This compound Centaureidin_NFkB->IKK Inhibits T_Cell_Activation T-Cell Activation IFNg_Promoter IFN-γ Promoter T_Cell_Activation->IFNg_Promoter IFNg_Expression IFN-γ Expression IFNg_Promoter->IFNg_Expression Centaureidin_IFNg This compound Centaureidin_IFNg->IFNg_Promoter Augments activity

Figure 2: Modulation of NF-κB and IFN-γ signaling by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A-431) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_72h Incubate 72h Treat_Compound->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Figure 3: Workflow for the in vitro anticancer activity (MTT) assay.

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant capacity of this compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the this compound solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. Determine the IC50 value.

In Vitro Melanosome Transfer Assay

This protocol describes a method to evaluate the effect of this compound on melanosome transfer from melanocytes to keratinocytes.

  • Cell Culture: Culture normal human epidermal melanocytes (NHEM) and normal human epidermal keratinocytes (NHEK) separately in their respective growth media.

  • Co-culture: Seed NHEK in a 24-well plate. Once they reach 70-80% confluency, add NHEM to the wells at a ratio of 1:5 (melanocytes to keratinocytes).

  • Compound Treatment: Treat the co-culture with this compound (e.g., 0.5 µM) for 24-72 hours.

  • Immunofluorescence Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100. Stain for melanocytes using an anti-TRP-1 antibody and for keratinocytes using an anti-cytokeratin antibody. Use fluorescently labeled secondary antibodies.

  • Microscopy: Visualize the cells using a fluorescence microscope. The transfer of melanosomes is observed by the presence of the melanocyte-specific marker within the keratinocytes.

  • Quantification: Quantify the melanosome transfer by measuring the fluorescence intensity of the melanocyte marker within a defined area of keratinocytes using image analysis software.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities supported by quantitative data. Its mechanisms of action, particularly the modulation of the Rho, NF-κB, and IFN-γ signaling pathways, provide a solid foundation for its potential therapeutic applications. The detailed experimental protocols provided in this guide are intended to standardize methodologies and accelerate further research into the pharmacological potential of this compound for the development of novel therapeutics.

References

Understanding the Molecular Targets of Centaureidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaureidin, a methoxylated flavone found in several plant species of the Centaurea genus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its interactions with key proteins and its modulation of critical cellular signaling pathways. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the complex biological interactions through signaling pathway and workflow diagrams to facilitate further research and drug development efforts.

Introduction

This compound (5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone) is a flavonoid that has demonstrated a range of biological activities. Understanding its molecular targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic strategies. This guide synthesizes current knowledge on this compound's direct protein interactions and its influence on major signaling cascades implicated in oncogenesis and inflammation.

Direct Molecular Targets of this compound

In silico molecular docking studies have been instrumental in identifying potential direct binding partners of this compound. These studies predict the binding affinity of a ligand to a protein target, providing insights into potential inhibitory or modulatory effects.

Receptor Tyrosine Kinases (RTKs)

This compound has been shown to have a binding affinity for key receptor tyrosine kinases that are often dysregulated in cancer:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, differentiation, and survival. Its overactivation is a hallmark of many cancers.

  • Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is a major factor in certain types of aggressive breast cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Apoptotic Proteins

This compound also shows a predicted interaction with a key executioner of apoptosis:

  • Caspase-3: A critical enzyme in the apoptotic cascade, its activation leads to the cleavage of cellular proteins and ultimately, programmed cell death.

Quantitative Data: Binding Affinities and Cytotoxicity

The following tables summarize the available quantitative data for this compound's interaction with its molecular targets and its biological activity.

Table 1: Predicted Binding Energies of this compound to Target Proteins (from Molecular Docking Studies)

Target ProteinBinding Energy (kcal/mol)
Caspase-3-7.0[1]
EGFRNot explicitly stated in numerical form in the provided results, but docking was performed.
HER2-7.2[1]
VEGFR-7.6[1]

Table 2: In Vitro Activity of this compound

AssayCell LineIC50 Value
Anti-proliferative ActivityMCF-7 (Breast Cancer)22.49 ± 1.01 µg/mL[1]
DPPH Radical ScavengingN/A16.38 ± 0.97 µg/mL[1]
ABTS Radical ScavengingN/A17.72 ± 0.89 µg/mL[1]

Modulation of Cellular Signaling Pathways

While direct quantitative data on the inhibition of specific kinases by pure this compound is limited in the available literature, the broader family of flavonoids is well-documented to modulate key signaling pathways. Based on this and the identified direct targets, this compound is implicated in the following pathways:

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer. Flavonoids are known to inhibit this pathway at multiple nodes. The binding of this compound to RTKs like EGFR and VEGFR suggests an upstream inhibitory effect on this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK EGFR / VEGFR PI3K PI3K RTK->PI3K Activates This compound This compound This compound->RTK Inhibits PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Apoptosis Pathway

This compound's predicted binding to Caspase-3 suggests a direct role in the induction of apoptosis. Furthermore, flavonoids are known to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Pathway cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) This compound->Bax Up-regulates Caspase3 Caspase-3 This compound->Caspase3 Binds to Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: this compound's role in the intrinsic apoptosis pathway.
MAPK and NF-κB Signaling Pathways

Flavonoids are recognized as modulators of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammation and cancer. While direct evidence for this compound is emerging, it is plausible that it shares these properties.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

    • 6-well plates

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the levels of specific proteins and their phosphorylation status.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Imaging system

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Start Seed Cancer Cells Treatment Treat with this compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV WesternBlot Western Blot (Protein Expression/ Phosphorylation) Treatment->WesternBlot IC50 Calculate IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis AnnexinV->ApoptosisQuant ProteinQuant Densitometry Analysis WesternBlot->ProteinQuant End Conclusion IC50->End ApoptosisQuant->End ProteinQuant->End

Figure 3: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer and anti-inflammatory agents. In silico studies have identified its potential to interact with key proteins involved in cancer progression, including EGFR, HER2, VEGFR, and Caspase-3. In vitro data confirms its anti-proliferative effects on breast cancer cells.

Future research should focus on validating the predicted direct binding interactions and quantifying the inhibitory effects of pure this compound on the kinase activity of its target RTKs and downstream signaling components in the PI3K/Akt, MAPK, and NF-κB pathways. Elucidating the precise molecular mechanisms will be crucial for the clinical translation of this compound and its derivatives. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical cancer models.

References

Methodological & Application

Application Note: Quantification of Centaureidin in Plant Extracts Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaureidin is an O-methylated flavonol found in various medicinal plants, including species of Centaurea, Achillea millefolium, and Bidens pilosa.[1] This flavonoid has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes representative quantitative data for this compound in different plant extracts.

Plant SpeciesPlant PartExtraction/Fractionation MethodThis compound ConcentrationReference
Achillea millefoliumAerial PartsSupercritical Anti-Solvent Fractionation669.6 mg/100 g of dry fraction[2]
Centaurea castriferreiAerial PartsMethanol-water (7:3 v/v) ultrasound-assisted extractionCentaurein identified (aglycone is this compound)[3]
Bidens pilosaButanol subfractionBioactivity-guided isolationThis compound identified as active compound[4]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE)

This protocol describes a general method for extracting this compound and other flavonoids from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Achillea millefolium or Centaurea species)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or PVDF)

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B (isocratic)

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 700 L/hr

MRM Transitions for this compound:

Based on the structure of this compound (Molar Mass: 360.31 g/mol ) and common fragmentation patterns of flavonoids, the following MRM transitions are proposed.[5] Optimization of collision energies should be performed by infusing a standard solution of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)359.1344.11003015
This compound (Qualifier)359.1316.11003025

Note: The precursor ion is the deprotonated molecule [M-H]⁻. Product ions correspond to the loss of a methyl group (-CH₃) and a subsequent loss of carbon monoxide (-CO).

Method Validation

The analytical method should be validated according to standard guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, both within the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% deviation from the nominal concentration and a relative standard deviation (RSD) ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The extraction efficiency of the method, determined by spiking a blank matrix with a known amount of this compound and comparing the measured concentration to the expected concentration.

  • Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting compounds from the plant matrix.

Visualizations

Experimental Workflow

experimental_workflow sample Plant Material (e.g., Achillea millefolium) prep Sample Preparation (Drying & Grinding) sample->prep extraction Solid-Liquid Extraction (80% Methanol, Sonication) prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm Syringe Filter) centrifugation->filtration analysis LC-MS/MS Analysis (C18 Column, MRM Mode) filtration->analysis data Data Processing (Quantification & Validation) analysis->data results Results (this compound Concentration) data->results

References

Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays with Centaureidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaureidin, a flavonoid found in various medicinal plants, has demonstrated significant antioxidant properties.[1][2] This document provides detailed protocols for assessing the radical scavenging activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3][4][5] These assays are crucial for evaluating the antioxidant potential of compounds like this compound in drug discovery and development.

The DPPH assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[3][6][7][8] The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.[4][9][10] Both assays provide a reliable indication of a compound's ability to scavenge free radicals.

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference
This compoundDPPH16.38 ± 0.97[1]
This compoundABTS17.72 ± 0.89[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol details the procedure for determining the free radical scavenging activity of this compound using the DPPH assay.[3][6]

1.1. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

1.2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[3] Store this solution in a dark, amber-colored bottle at 4°C.

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution. Further dilutions should be made from this stock to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Ascorbic Acid Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid in methanol and make serial dilutions as done for this compound.

1.3. Assay Procedure

  • In a 96-well microplate, add 100 µL of the various concentrations of this compound or ascorbic acid solutions to different wells.

  • Add 100 µL of methanol to a well to serve as the blank.

  • To each well, add 100 µL of the 0.1 mM DPPH solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3][11]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3][6]

1.4. Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the sample (this compound or ascorbic acid).

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Scavenging Assay

This protocol outlines the steps to measure the antioxidant capacity of this compound using the ABTS assay.[4][9]

2.1. Materials and Reagents

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (analytical grade)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

2.2. Preparation of Solutions

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[4][9]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[4][9]

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][9] This will generate the ABTS radical cation.

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4][11]

  • This compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in methanol and create serial dilutions to obtain a range of concentrations.

  • Trolox Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Trolox in methanol and make serial dilutions.

2.3. Assay Procedure

  • In a 96-well microplate, add 20 µL of the various concentrations of this compound or Trolox solutions to different wells.

  • Add 20 µL of methanol to a well to serve as the blank.

  • To each well, add 180 µL of the diluted ABTS•+ solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 6 minutes.[12]

  • After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[4][11]

2.4. Calculation of Radical Scavenging Activity

The percentage of ABTS radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the diluted ABTS•+ solution without the sample (blank).

  • A_sample is the absorbance of the diluted ABTS•+ solution with the sample (this compound or Trolox).

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for both the DPPH and ABTS radical scavenging assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH/ABTS, Solvents) mix Mix Sample/Control with Radical Solution prep_reagents->mix prep_sample Prepare this compound Stock & Dilutions prep_sample->mix prep_control Prepare Positive Control (Ascorbic Acid/Trolox) prep_control->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH and ABTS Radical Scavenging Assays.

References

Application Notes and Protocols for Determining Cell Viability Following Centaureidin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Centaureidin, a flavonoid found in various plant species, has garnered interest for its potential therapeutic properties. As with any novel compound, determining its effect on cell viability is a critical first step in preclinical research. These application notes provide a detailed protocol for assessing cell viability in response to this compound treatment, with a focus on mitigating potential assay interference commonly associated with flavonoids. The primary recommended method is the Resazurin Cell Viability Assay, with the Water Soluble Tetrazolium Salt-8 (WST-8) assay offered as a robust alternative.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound treatment, illustrating how results can be presented. IC50 values represent the concentration of this compound required to inhibit 50% of cell viability.

Cell LineAssay TypeIncubation Time (hours)This compound IC50 (µM)
MCF-7 (Human Breast Cancer)Resazurin4825.3
A549 (Human Lung Cancer)Resazurin4842.1
HEK293 (Human Embryonic Kidney)Resazurin48> 100
MCF-7 (Human Breast Cancer)WST-84828.9
A549 (Human Lung Cancer)WST-84845.8

Experimental Protocols

I. Recommended Method: Resazurin Cell Viability Assay

The Resazurin assay is a sensitive and reliable method for determining cell viability. It is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells. This assay is particularly well-suited for flavonoids like this compound as it is less prone to direct reduction by the compound compared to tetrazolium-based assays like MTT.

Materials:

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt (e.g., from Sigma-Aldrich)

  • Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

  • Sterile, opaque-walled 96-well microplates

  • Cell culture medium appropriate for the cell line

  • Cells of interest

  • Microplate fluorometer

Reagent Preparation:

  • Resazurin Stock Solution (0.15 mg/mL): Dissolve resazurin sodium salt in DPBS to a final concentration of 0.15 mg/mL.

  • Sterilization: Filter-sterilize the resazurin solution through a 0.2 µm filter into a sterile, light-protected container.

  • Storage: Store the resazurin solution at 4°C for frequent use or at -20°C for long-term storage, protected from light.

Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment Incubation: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell-Free Control: In a separate set of wells without cells, add the same concentrations of this compound and culture medium. This will account for any direct reduction of resazurin by this compound.

  • Resazurin Addition: After the treatment incubation, add 10 µL of the resazurin stock solution to each well (including the cell-free control wells).

  • Incubation with Resazurin: Incubate the plates for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1][2]

Data Analysis:

  • Subtract the average fluorescence of the cell-free control wells from the corresponding wells with cells for each this compound concentration.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Fluorescence_treated / Fluorescence_vehicle_control) * 100

  • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

II. Alternative Method: WST-8 Cell Viability Assay

The WST-8 assay, also known as the Cell Counting Kit-8 (CCK-8) assay, is another excellent alternative. It utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a water-soluble formazan dye. This avoids the solubilization step required in the MTT assay and has been shown to have less interference from plant extracts.[3]

Materials:

  • This compound (stock solution in DMSO)

  • WST-8 assay kit (e.g., from various suppliers)

  • Sterile, clear 96-well microplates

  • Cell culture medium appropriate for the cell line

  • Cells of interest

  • Microplate reader (absorbance)

Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well clear plate at an optimal density in 100 µL of culture medium per well. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

  • Treatment Incubation: Replace the medium with 100 µL of the this compound dilutions. Include vehicle and untreated controls. Incubate for the desired duration.

  • Cell-Free Control: Prepare a set of wells without cells containing the same this compound concentrations to check for direct WST-8 reduction.

  • WST-8 Addition: Add 10 µL of the WST-8 reagent to each well.[4][5]

  • Incubation with WST-8: Incubate the plate for 1-4 hours at 37°C.[4][5]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6]

Data Analysis:

  • Correct for background absorbance by subtracting the absorbance of the cell-free control wells from the corresponding cell-containing wells.

  • Calculate the percentage of cell viability as described for the Resazurin assay.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate centaureidin_prep Prepare this compound Dilutions treatment Treat Cells with this compound centaureidin_prep->treatment incubation Incubate for 24-72h treatment->incubation add_reagent Add Resazurin/WST-8 Reagent incubation->add_reagent assay_incubation Incubate for 1-4h add_reagent->assay_incubation measure Measure Fluorescence/Absorbance assay_incubation->measure calculate Calculate % Viability & IC50 measure->calculate

Caption: Experimental workflow for the cell viability assay.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_nfat NFAT Pathway Centaureidin_NFkB This compound IKK IKK Centaureidin_NFkB->IKK Inhibition p65_p50_IkB p65/p50-IκBα IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkB->p65_p50 IκBα Degradation nucleus_nfkb Nucleus p65_p50->nucleus_nfkb Gene_Transcription_NFkB Gene Transcription (Inflammation, Proliferation) nucleus_nfkb->Gene_Transcription_NFkB Centaureidin_NFAT This compound Ca_Signal ↑ Intracellular Ca2+ Centaureidin_NFAT->Ca_Signal Modulation? Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT nucleus_nfat Nucleus NFAT->nucleus_nfat Gene_Transcription_NFAT Gene Transcription (e.g., IFN-γ) nucleus_nfat->Gene_Transcription_NFAT

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols: Molecular Docking of Centaureidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking studies of Centaureidin, a natural flavonoid, with various protein targets implicated in cancer and inflammation. This document includes quantitative binding data, detailed experimental protocols for in silico analysis, and visualizations of key workflows and signaling pathways to guide researchers in drug discovery and development.

Quantitative Data Summary

Molecular docking studies have predicted the binding affinities of this compound with several key protein targets. The following table summarizes the computationally derived binding energies, which indicate the potential strength of interaction between this compound and the respective proteins. Lower binding energy values suggest a more favorable interaction.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)
Caspase-31GFWThis compound-7.0[1]
Epidermal Growth Factor Receptor (EGFR)2J6MThis compound-7.1[1]
Human Epidermal Growth Factor Receptor 2 (HER2)3PP0This compound-7.2[1]
Vascular Endothelial Growth Factor Receptor (VEGFR)3B8QThis compound-7.6[1]

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of this compound with a protein target of interest using widely accepted software such as AutoDock Vina.

Preparation of the Target Protein
  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Open the PDB file in a molecular modeling software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).

    • Remove water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the binding site of interest.

    • Check for and repair any missing atoms or residues in the protein structure.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms to account for electrostatic interactions.

  • Define the Binding Site:

    • Identify the active site or the binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature research.

    • Define the grid box, which is a three-dimensional cube that encompasses the binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Save the Prepared Protein: Save the processed protein structure in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by downloading it from a chemical database like PubChem or by drawing it using a chemical structure editor (e.g., ChemDraw) and converting it to a 3D format.

  • Ligand Optimization:

    • Perform energy minimization of the ligand structure using a computational chemistry software package to obtain a low-energy conformation.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save the Prepared Ligand: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking Simulation
  • Configure Docking Parameters:

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files.

    • Define the coordinates of the center and the dimensions of the grid box.

    • Set the exhaustiveness of the search, which determines the thoroughness of the conformational search. A higher exhaustiveness value will increase the computational time but may lead to more accurate results.

  • Run the Docking Simulation:

    • Execute the molecular docking simulation using AutoDock Vina with the prepared protein, ligand, and configuration file.

    • The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

Analysis of Docking Results
  • Visualize Binding Poses:

    • Load the protein and the docked ligand poses into a molecular visualization tool.

    • Analyze the top-ranked binding poses to understand the orientation and conformation of the ligand within the binding site.

  • Identify Key Interactions:

    • Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Identify the key amino acid residues in the protein that are involved in the binding of the ligand.

  • Interpret Binding Affinity:

    • The binding affinity value provides an estimate of the binding strength. More negative values indicate a stronger predicted binding.

    • Compare the binding affinity of the ligand to that of known inhibitors or the native ligand of the protein, if available.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDBQT) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (PDBQT) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Poses & Affinity) docking->analysis visualization Visualization of Interactions analysis->visualization Signaling_Pathways cluster_EGFR_HER2 EGFR/HER2 Signaling cluster_VEGFR VEGFR Signaling cluster_Caspase Apoptosis Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition HER2 HER2 This compound->HER2 Inhibition VEGFR VEGFR This compound->VEGFR Inhibition Caspase3 Caspase-3 This compound->Caspase3 Activation? PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2->PI3K_Akt HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Apoptosis Apoptosis Caspase3->Apoptosis

References

Application of Density Functional Theory in the Analysis of Centaureidin for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: DFT-CEN-2025-11

Introduction

Centaureidin, a naturally occurring flavonoid, has garnered significant interest in the field of drug discovery due to its potential antioxidant and antitumor properties.[1][2][3] This application note provides a detailed overview and protocols for utilizing Density Functional Theory (DFT) to analyze this compound, guiding its structural modification to enhance its therapeutic efficacy. DFT calculations offer a cost-effective and efficient approach to predict the biochemical activity of molecules, thereby streamlining the drug design and development process.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in flavonoid research.

Core Concepts: DFT in Flavonoid Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2][3] In the context of this compound, DFT is employed to:

  • Optimize Molecular Geometry: Determine the most stable 3D conformation of this compound and its analogues.

  • Calculate Electronic Properties: Analyze the distribution of electrons and predict reactivity through parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • Predict Antioxidant Activity: Calculate thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) to elucidate radical scavenging mechanisms.[3]

  • Guide Structural Modifications: Computationally assess the impact of adding different functional groups to the this compound scaffold to enhance its biological activity.[1][2][3]

Computationally Guided Drug Development Workflow

The integration of DFT with experimental validation provides a powerful workflow for the development of novel therapeutic agents based on the this compound scaffold.

G cluster_0 Computational Design & Analysis cluster_1 Experimental Validation Initial Compound This compound Isolation DFT_Analysis DFT Analysis (Geometry Optimization, Electronic Properties) Initial Compound->DFT_Analysis Structural_Modification In Silico Structural Modification (e.g., at C-8 position) DFT_Analysis->Structural_Modification Analogue_Screening DFT Screening of Analogues (BDE, PA, IP Calculations) Structural_Modification->Analogue_Screening Docking Molecular Docking (Binding Affinity Prediction) Analogue_Screening->Docking Synthesis Synthesis of Promising Analogues Docking->Synthesis Select Lead Candidates Antioxidant_Assays In Vitro Antioxidant Assays (DPPH, ABTS) Synthesis->Antioxidant_Assays Cytotoxicity_Assays In Vitro Cytotoxicity Assays (e.g., MCF-7 cell line) Antioxidant_Assays->Cytotoxicity_Assays Lead_Optimization Lead_Optimization Cytotoxicity_Assays->Lead_Optimization Structure-Activity Relationship

Figure 1: Workflow for DFT-guided development of this compound analogues.

Data Presentation: DFT-Calculated Properties and Biological Activity

The following tables summarize key quantitative data from DFT studies on this compound and its synthesized analogues, CA1 and CA4. These analogues were designed based on computational analysis to have enhanced antioxidant and antitumor activities.[1][2][3]

Table 1: Thermodynamic Parameters for Antioxidant Activity (kcal/mol) [3]

CompoundBond Dissociation Enthalpy (BDE)Proton Affinity (PA)Ionization Potential (IP)
This compoundValue not specifiedValue not specifiedValue not specified
Analogue CA1HighHighValue not specified
Analogue CA4HighestHighestValue not specified

Note: Specific numerical values for BDE, PA, and IP were not fully detailed in the provided search results, but their relative values were highlighted.

Table 2: In Vitro Biological Activity [1][2][3]

CompoundDPPH Radical ScavengingABTS Radical ScavengingCytotoxicity (MCF-7 Cells)
This compoundModerateModerateModerate
Analogue CA1PotentPotentMore Effective
Analogue CA4More PotentMore PotentMore Effective

Table 3: Molecular Docking Binding Energies (kcal/mol) [3]

Target ProteinThis compoundAnalogue CA1Analogue CA4
Caspase-3-7.0-7.1-7.5
EGFRValue not specifiedValue not specifiedValue not specified
HER2-7.2-7.1-7.7
VEGFR-7.6-7.6-6.9

Signaling Pathways in Antitumor Activity

DFT calculations, in conjunction with molecular docking, suggest that this compound and its analogues exert their antitumor effects by interacting with key proteins in cancer-related signaling pathways. The binding affinities shown in Table 3 indicate potential inhibition of these targets.

G cluster_0 This compound Analogues cluster_1 Target Proteins cluster_2 Cellular Processes Cpd This compound Analogues (e.g., CA4) EGFR EGFR Cpd->EGFR Inhibition HER2 HER2 Cpd->HER2 Inhibition VEGFR VEGFR Cpd->VEGFR Inhibition Caspase3 Caspase-3 Cpd->Caspase3 Activation Proliferation Cell Proliferation & Survival EGFR->Proliferation HER2->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Apoptosis Apoptosis Caspase3->Apoptosis TumorGrowth TumorGrowth Proliferation->TumorGrowth Angiogenesis->TumorGrowth TumorRegression TumorRegression Apoptosis->TumorRegression

References

Investigating the Impact of Centaureidin on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Centaureidin, a naturally occurring flavonoid, on gene expression. This document outlines detailed protocols for key experiments and presents data in a structured format to facilitate analysis and comparison. The provided methodologies and visualizations are intended to support research into the therapeutic potential of this compound, particularly in modulating immune responses and cancer-related gene expression.

Introduction to this compound and its Biological Activity

This compound (5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone) is a flavonoid that has demonstrated a range of biological activities, including antioxidant and antitumor effects.[1] Of particular interest is its ability to modulate gene expression, a key aspect of its therapeutic potential. Research has shown that this compound can influence the expression of critical genes involved in immune regulation and cancer progression. For instance, it has been shown to bind to various receptors such as caspase-3, EGFR, HER2, and VEGFR, suggesting its involvement in apoptosis and cell signaling pathways.[1] A notable finding is its ability to stimulate the expression of Interferon-gamma (IFN-γ), a crucial cytokine in the immune response, highlighting its potential as an immunomodulatory agent.[2]

Quantitative Data on Gene Expression Modulation

The following table summarizes the known quantitative effects of this compound on gene expression. This data serves as a benchmark for further investigation and validation.

Gene TargetCell TypeTreatment ConcentrationMethod of AnalysisResultReference
IFN-γT cells2 µg/mLLuciferase Reporter AssaySimilar stimulatory effect as 100 µg/mL of its glycoside, Centaurein.[2]

Signaling Pathways Modulated by this compound

This compound, as a flavonoid, is likely to exert its effects on gene expression by modulating key signaling pathways. While direct pathway analysis for this compound is an area of active research, the known targets and the activities of similar flavonoids suggest the involvement of pathways such as the JAK-STAT pathway (downstream of IFN-γ receptor) and pathways involving transcription factors like NF-κB, AP-1, and NFAT, which are critical in immunity and cancer.

This compound's Potential Influence on the IFN-γ Signaling Pathway cluster_nucleus This compound This compound IFNg_Promoter IFN-γ Promoter This compound->IFNg_Promoter Stimulates TCR_CD28 TCR/CD28 Signaling CaN Calcineurin TCR_CD28->CaN Activates NFAT NFAT (inactive) CaN->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Translocates to Nucleus NFAT_active->IFNg_Promoter Binds to AP1 AP-1 AP1->IFNg_Promoter Binds to IFNg_Gene IFN-γ Gene Transcription IFNg_Promoter->IFNg_Gene Initiates IFNg_mRNA IFN-γ mRNA IFNg_Gene->IFNg_mRNA Produces IFNg_Protein IFN-γ Protein IFNg_mRNA->IFNg_Protein Translates to Nucleus Nucleus

Figure 1: Proposed mechanism of this compound stimulating IFN-γ gene expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate this compound's effect on gene expression.

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • For immune modulation studies: Jurkat cells (human T lymphocyte cell line) or primary human T cells.

    • For anticancer studies: MCF-7 (human breast adenocarcinoma cell line), HepG2 (human liver cancer cell line), or other relevant cancer cell lines.

  • Culture Conditions:

    • Culture cells in appropriate media (e.g., RPMI-1640 for Jurkat, DMEM for MCF-7 and HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

    • Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 2, 5, 10 µg/mL). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: IFN-γ Promoter Luciferase Reporter Assay

This assay quantitatively measures the activation of the IFN-γ promoter in response to this compound.

  • Plasmids:

    • IFN-γ promoter-luciferase reporter plasmid (contains the firefly luciferase gene under the control of the IFN-γ promoter).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection:

    • Seed Jurkat cells in 24-well plates at a density of 2 x 10⁵ cells/well.

    • Co-transfect cells with the IFN-γ promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment and Stimulation:

    • After 24 hours of transfection, treat the cells with this compound at various concentrations.

    • To induce IFN-γ expression, stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µM) or with anti-CD3/CD28 antibodies.

  • Luciferase Assay:

    • After 12-24 hours of stimulation, lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as fold induction relative to the vehicle-treated control.

Workflow for IFN-γ Promoter Luciferase Reporter Assay A Seed Jurkat Cells B Co-transfect with IFN-γ-luc & Renilla plasmids A->B C Treat with this compound B->C D Stimulate with PMA/Ionomycin or anti-CD3/CD28 C->D E Lyse Cells D->E F Measure Firefly & Renilla Luciferase Activity E->F G Data Analysis: Normalize and Calculate Fold Induction F->G

Figure 2: Experimental workflow for the IFN-γ promoter luciferase reporter assay.

Protocol 3: RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

This protocol is for quantifying the mRNA levels of specific genes of interest.

  • RNA Isolation:

    • Following treatment with this compound, harvest the cells.

    • Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • RT-qPCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Design or obtain validated primers for the target genes (e.g., IFN-γ, BCL-2, BAX, Caspase-3, EGFR, HER2, VEGFR) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method.[3]

Protocol 4: Microarray and RNA-Sequencing (RNA-Seq) Analysis

These high-throughput methods provide a global view of the changes in gene expression induced by this compound.

  • Sample Preparation:

    • Isolate high-quality total RNA from this compound-treated and control cells as described in Protocol 3.

  • Microarray Analysis:

    • Hybridize labeled cDNA or cRNA to a microarray chip containing probes for thousands of genes.

    • Scan the microarray chip to detect fluorescence signals.

    • Normalize the data and perform statistical analysis to identify differentially expressed genes (DEGs).

  • RNA-Sequencing (RNA-Seq):

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Construct a cDNA library from the rRNA-depleted RNA.

    • Sequence the cDNA library using a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome and quantify gene expression levels.

    • Perform differential expression analysis to identify DEGs.

  • Bioinformatics Analysis:

    • Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of DEGs to identify enriched biological processes and signaling pathways affected by this compound.

General Workflow for Microarray/RNA-Seq Analysis cluster_microarray Microarray cluster_rnaseq RNA-Seq A Cell Treatment with this compound B Total RNA Isolation A->B C Quality Control (QC) B->C D1 cDNA/cRNA Labeling C->D1 D2 rRNA Depletion & Library Prep C->D2 E1 Hybridization to Microarray D1->E1 F1 Scanning & Image Analysis E1->F1 G Data Normalization F1->G E2 Next-Generation Sequencing D2->E2 F2 Read Alignment & Quantification E2->F2 F2->G H Differential Gene Expression Analysis G->H I Bioinformatics Analysis (GO, Pathway) H->I

Figure 3: Comparative workflow for global gene expression analysis.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can further elucidate the molecular mechanisms underlying this compound's biological activities and explore its potential as a novel therapeutic agent. The quantitative analysis of gene expression, coupled with the exploration of modulated signaling pathways, will be crucial in advancing our understanding of this promising natural compound.

References

Preparation of Centaureidin Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Centaureidin is a flavonoid compound, specifically an O-methylated flavonol, that has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Found in various plants, it is a subject of research in pharmacology and drug development.[3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass for stock solution preparation and for understanding its solubility characteristics.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₈[3]
Molecular Weight 360.31 g/mol [4][5]
Appearance Powder
Purity ≥98%
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate[4]
Melting Point 228°C

Recommended Solvents and Storage

Solvents: Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. Acetone can also be used, but its higher volatility may be a concern for long-term storage. For applications requiring organic solvents, Chloroform, Dichloromethane, and Ethyl Acetate are suitable options.[1][4] The choice of solvent should be compatible with the downstream experimental model (e.g., cell culture, enzymatic assays).

Storage Conditions: Proper storage is crucial to maintain the stability and bioactivity of this compound solutions.

  • Short-term storage: Stock solutions can be stored at room temperature for short periods (days to weeks).[1][2]

  • Long-term storage: For long-term preservation, it is highly recommended to store stock solutions at -20°C.[2] Under these conditions, the solution is stable for at least six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Solutions should be protected from light.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs.

Materials:

  • This compound powder (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 360.31 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 360.31 g/mol x 1000 mg/g = 3.6031 mg

  • Weighing the this compound:

    • Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.

    • Carefully weigh out approximately 3.6 mg of this compound powder into the tared container. Record the exact mass.

  • Dissolving the this compound:

    • Add the appropriate volume of DMSO to the container with the weighed this compound. For example, if you weighed exactly 3.60 mg, add 1.0 mL of DMSO.

    • If the actual weight is different, adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration. For instance, if you weighed 4.0 mg, the required volume of DMSO would be:

      • Volume (mL) = [Mass (mg) / 360.31 ( g/mol )] / 10 (mmol/L) = 1.11 mL

  • Ensuring Complete Dissolution:

    • Close the container tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -20°C in a light-protected container.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the workflow for preparing the this compound stock solution and a simplified representation of its known biological activities.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store G cluster_effects Known Biological Activities This compound This compound anti_inflammatory Anti-inflammatory Effects This compound->anti_inflammatory Modulates signaling cascades antioxidant Antioxidant Properties This compound->antioxidant Influences oxidative stress anticancer Anticancer Effects This compound->anticancer Interacts with cellular enzymes

References

Unveiling the Molecular Dance: Application Notes and Protocols for Studying Centaureidin's Interaction with Human Serum Albumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the interaction between the flavonoid Centaureidin and Human Serum Albumin (HSA), the primary carrier protein in human blood plasma. Understanding this interaction is crucial for predicting the pharmacokinetic and pharmacodynamic properties of this compound, a natural compound with potential therapeutic applications. The methodologies outlined herein are based on established biophysical techniques widely used for characterizing protein-ligand binding.

Introduction to this compound-HSA Interaction

This compound, a flavonoid found in various plant species, has garnered interest for its potential pharmacological activities. Like many drug candidates, its efficacy and distribution in the body are significantly influenced by its binding to plasma proteins, predominantly HSA. The interaction with HSA can affect this compound's bioavailability, half-life, and metabolism. Therefore, a thorough characterization of this binding is a critical step in its preclinical development.

The binding of small molecules, such as flavonoids, to HSA is often driven by a combination of forces including hydrophobic interactions, hydrogen bonds, and van der Waals forces. These interactions can induce conformational changes in HSA, which can be monitored using various spectroscopic techniques. This document will detail the protocols for fluorescence quenching, UV-visible absorption spectroscopy, and circular dichroism to elucidate the binding mechanism, affinity, and structural changes associated with the this compound-HSA complex.

Data Presentation: Quantitative Analysis of Flavonoid-HSA Interaction

While specific quantitative data for the this compound-HSA interaction is not yet extensively published, the following tables present typical binding and thermodynamic parameters observed for the interaction of a similar flavonoid, Hispidin, with HSA. These values serve as a reference for the expected outcomes of the described experiments with this compound.[1]

Table 1: Binding and Quenching Constants for Hispidin-HSA Interaction at Different Temperatures [1]

Temperature (K)Binding Constant (K_a) (x 10^5 M⁻¹)Stern-Volmer Quenching Constant (K_sv) (x 10^4 M⁻¹)Bimolecular Quenching Rate Constant (K_q) (x 10^13 L mol⁻¹ s⁻¹)Number of Binding Sites (n)
2981.15 ± 0.085.34 ± 0.125.341.02 ± 0.03
3031.89 ± 0.117.89 ± 0.157.891.08 ± 0.04
3083.55 ± 0.1513.4 ± 0.2113.41.17 ± 0.05
3135.62 ± 0.2120.8 ± 0.2920.81.25 ± 0.06

Table 2: Thermodynamic Parameters for the Hispidin-HSA Interaction [1]

ParameterValue
Enthalpy Change (ΔH°)+98.75 kJ mol⁻¹
Entropy Change (ΔS°)+426.29 J mol⁻¹ K⁻¹
Gibbs Free Energy Change (ΔG°) at 298 K-28.60 kJ mol⁻¹
Gibbs Free Energy Change (ΔG°) at 303 K-30.00 kJ mol⁻¹
Gibbs Free Energy Change (ΔG°) at 308 K-33.47 kJ mol⁻¹
Gibbs Free Energy Change (ΔG°) at 313 K-34.80 kJ mol⁻¹

The positive enthalpy and entropy changes suggest that hydrophobic interactions are the primary driving forces for the binding of Hispidin to HSA.[1] The negative Gibbs free energy values indicate that the binding process is spontaneous.[1]

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the this compound-HSA interaction.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding affinity and quenching mechanism of this compound to HSA. The intrinsic fluorescence of HSA, primarily from its tryptophan and tyrosine residues, is quenched upon ligand binding.[1]

Objective: To determine the binding constant (K_a), number of binding sites (n), and the quenching mechanism.

Materials:

  • Human Serum Albumin (fatty acid-free)

  • This compound

  • Tris-HCl buffer (e.g., 0.05 M, pH 7.4)

  • Spectrofluorometer

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 x 10⁻⁵ M stock solution of HSA in Tris-HCl buffer.

    • Prepare a 1.0 x 10⁻³ M stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute with Tris-HCl buffer to the desired working concentrations.

  • Fluorescence Measurements:

    • Pipette 3.0 mL of the HSA solution into a quartz cuvette.

    • Set the excitation wavelength to 280 nm (to excite both tryptophan and tyrosine residues) or 295 nm (to selectively excite tryptophan).

    • Record the fluorescence emission spectrum from 300 to 500 nm.

    • Successively add small aliquots (e.g., 10 µL) of the this compound working solution to the HSA solution in the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum.

    • Correct for the inner filter effect if necessary, especially if this compound absorbs at the excitation or emission wavelengths.

  • Data Analysis:

    • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, calculate the binding constant (K_a) and the number of binding sites (n) using the modified Stern-Volmer equation (double logarithm regression curve).

G cluster_prep Solution Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis HSA_stock HSA Stock Solution (1.0 x 10⁻⁵ M) Titration Titrate HSA with This compound Aliquots HSA_stock->Titration Cent_stock This compound Stock Solution (1.0 x 10⁻³ M) Cent_stock->Titration Record Record Fluorescence Spectra (300-500 nm) Ex: 280/295 nm Titration->Record After each addition SV_plot Stern-Volmer Plot Record->SV_plot Mod_SV_plot Modified Stern-Volmer Plot Record->Mod_SV_plot Params Determine: - Quenching Mechanism - Binding Constant (Ka) - No. of Binding Sites (n) SV_plot->Params Mod_SV_plot->Params

Caption: Experimental workflow for fluorescence quenching analysis.

UV-Visible Absorption Spectroscopy

This method is used to investigate changes in the microenvironment of the aromatic amino acid residues of HSA upon binding to this compound and to confirm complex formation.[1]

Objective: To observe conformational changes in HSA and confirm the formation of a this compound-HSA complex.

Materials:

  • Human Serum Albumin

  • This compound

  • Tris-HCl buffer (e.g., 0.05 M, pH 7.4)

  • UV-Visible Spectrophotometer

Protocol:

  • Preparation of Solutions:

    • Prepare a 1.0 x 10⁻⁵ M solution of HSA in Tris-HCl buffer.

    • Prepare a series of solutions containing a fixed concentration of HSA and varying concentrations of this compound.

    • Prepare a corresponding series of this compound solutions in buffer to be used as blanks.

  • UV-Vis Measurements:

    • Record the UV-Vis absorption spectrum of the HSA solution from 200 to 400 nm.

    • Record the spectra of the HSA-Centaureidin mixtures, using the corresponding this compound solution as the blank to correct for its absorbance.

  • Data Analysis:

    • Analyze the changes in the absorption spectra of HSA, particularly around 280 nm, which corresponds to the aromatic amino acids.[2]

    • A shift in the absorption maximum or a change in absorbance intensity indicates an interaction and potential conformational changes.

G cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Spectral Analysis HSA_sol HSA Solution Record_HSA Record HSA Spectrum (200-400 nm) HSA_sol->Record_HSA HSA_Cent_mix HSA + this compound (Varying Concentrations) Record_Mix Record Mixture Spectra (Corrected with Blanks) HSA_Cent_mix->Record_Mix Cent_blank This compound Blanks Cent_blank->Record_Mix Analyze Analyze Spectral Changes: - Absorption Maxima Shift - Absorbance Intensity Change Record_HSA->Analyze Record_Mix->Analyze Conclusion Confirm Complex Formation & Conformational Changes Analyze->Conclusion

Caption: Workflow for UV-Visible absorption spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary and tertiary structural changes in a protein upon ligand binding.[3][4]

Objective: To determine if the binding of this compound alters the secondary (α-helix, β-sheet) and tertiary structure of HSA.

Materials:

  • Human Serum Albumin

  • This compound

  • Phosphate buffer (e.g., 0.05 M, pH 7.4)

  • Spectropolarimeter

Protocol:

  • Preparation of Solutions:

    • Prepare a 1.0 x 10⁻⁶ M solution of HSA in phosphate buffer.

    • Prepare solutions of HSA with increasing molar ratios of this compound (e.g., 1:1, 1:5, 1:10).

  • CD Measurements:

    • Far-UV CD (Secondary Structure): Record the CD spectra from 190 to 250 nm in a 0.1 cm path length cuvette.

    • Near-UV CD (Tertiary Structure): Record the CD spectra from 250 to 320 nm in a 1.0 cm path length cuvette.

    • Record the spectrum of the buffer and the this compound solution alone to serve as baselines.

  • Data Analysis:

    • Subtract the baseline spectra from the protein spectra.

    • Analyze the Far-UV CD spectra to estimate the percentage of α-helical and β-sheet content using deconvolution software. A change in the characteristic negative bands at 208 and 222 nm indicates a change in the α-helical content.[4]

    • Analyze the Near-UV CD spectra for changes in the signals from aromatic amino acids, which reflect alterations in the tertiary structure.

G cluster_prep Sample Preparation cluster_exp CD Measurement cluster_analysis Data Analysis HSA_sol HSA Solution (1.0 x 10⁻⁶ M) Far_UV Far-UV CD (190-250 nm) Secondary Structure HSA_sol->Far_UV Near_UV Near-UV CD (250-320 nm) Tertiary Structure HSA_sol->Near_UV HSA_Cent_mix HSA + this compound (Molar Ratios 1:1, 1:5, 1:10) HSA_Cent_mix->Far_UV HSA_Cent_mix->Near_UV Deconvolution Deconvolution of Far-UV Spectra (% α-helix, % β-sheet) Far_UV->Deconvolution Tertiary_Change Analysis of Near-UV Spectra (Tertiary Structure Changes) Near_UV->Tertiary_Change

Caption: Experimental workflow for Circular Dichroism spectroscopy.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a protein.

Objective: To predict the binding site of this compound on HSA and to understand the key interacting residues.

Software: AutoDock, Glide, or similar molecular docking software.

Protocol:

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D crystal structure of HSA from the Protein Data Bank (PDB).

    • Prepare the HSA structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using molecular modeling software. Optimize the ligand geometry.

  • Docking Simulation:

    • Define the binding site on HSA. This can be a blind docking approach covering the entire protein surface or a targeted docking to known drug binding sites (e.g., Sudlow's site I and II).

    • Run the docking simulation to generate multiple possible binding poses of this compound within the defined binding site.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy (or docking score) to identify the most favorable binding pose.

    • Visualize the this compound-HSA complex to identify the key amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions).

G cluster_prep Structure Preparation cluster_sim Docking Simulation cluster_analysis Results Analysis HSA_prep Prepare HSA Structure (from PDB) Define_site Define Binding Site on HSA HSA_prep->Define_site Cent_prep Prepare this compound Structure Run_docking Run Docking Simulation Cent_prep->Run_docking Define_site->Run_docking Analyze_pose Analyze Binding Poses & Binding Energy Run_docking->Analyze_pose Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze_pose->Visualize

Caption: Logical workflow for molecular docking studies.

By following these detailed protocols and utilizing the provided data presentation framework, researchers can effectively characterize the interaction of this compound with human serum albumin, providing valuable insights for its future development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Centaureidin Extraction from Centaurea Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Centaureidin from Centaurea species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.

Frequently Asked Questions (FAQs)

Q1: Which Centaurea species are known to contain this compound?

A1: this compound has been isolated from several Centaurea species, including Centaurea corcubionensis, Centaurea castriferrei, Centaurea scoparia, and Centaurea jacea.[1][2] The concentration of this compound can vary between species and even within the same species depending on factors like geographical location, harvest time, and plant part used.

Q2: What are the most effective methods for extracting this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction for obtaining flavonoids like this compound.[1] These methods offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields. Accelerated Solvent Extraction (ASE) has also been shown to be effective for extracting flavonoids from Centaurea species.[1]

Q3: Which solvents are most suitable for this compound extraction?

A3: Methanol and ethanol, often in aqueous solutions (e.g., 70-80% alcohol), are commonly used and effective solvents for extracting flavonoids, including those from Centaurea species.[1] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds. Methanol-water mixtures have been shown to yield a high content of phenolic compounds and flavonoids from Centaurea castriferrei.[1]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound.[1][3][4][5] This technique allows for the separation of this compound from other compounds in the extract and its quantification by comparing the peak area to that of a certified reference standard.

Q5: What is the primary mechanism of action for this compound's immunomodulatory effects?

A5: this compound and its glycoside, Centaurein, have been shown to stimulate the expression of Interferon-gamma (IFN-γ). The proposed mechanism involves the transcriptional up-regulation of T-bet, a key transcription factor in T-helper 1 (Th1) cells, which are major producers of IFN-γ.[6]

Data Presentation: Comparison of Extraction Methods for Flavonoids from Centaurea Species

While specific quantitative data for this compound yield under varying extraction conditions is limited in the current literature, the following table summarizes the yield of total flavonoids and phenolic compounds from Centaurea castriferrei using different extraction methods. This data can serve as a valuable proxy for optimizing this compound extraction.

Extraction MethodSolventTotal Phenolic Content (mg GAE/g plant substance)Total Flavonoid Content (mg A/g of plant substance)Reference
Accelerated Solvent Extraction (ASE)Methanol-Water (7:3 v/v)170.20915.748[1]
Ultrasound-Assisted Extraction (UAE)Methanol-Water (7:3 v/v)153.60413.418[1]
Accelerated Solvent Extraction (ASE)Water77.822Not reported[1]
Ultrasound-Assisted Extraction (UAE)Water38.296Not reported[1]

GAE: Gallic Acid Equivalents; A: Apigenin Equivalents

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized methods for flavonoid extraction from Centaurea species.

Materials:

  • Dried and powdered aerial parts of the selected Centaurea species.

  • Methanol-Water (7:3 v/v) or Ethanol-Water (7:3 v/v).

  • Ultrasonic bath or probe sonicator.

  • Filter paper (e.g., Whatman No. 1).

  • Rotary evaporator.

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of the methanol-water (7:3 v/v) solvent to the plant material in a flask.

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • The crude extract can be further purified using techniques like solid-phase extraction or column chromatography.

Microwave-Assisted Extraction (MAE) of this compound

This protocol provides a general guideline for MAE of flavonoids.

Materials:

  • Dried and powdered aerial parts of the selected Centaurea species.

  • Methanol-Water (7:3 v/v) or Ethanol-Water (7:3 v/v).

  • Microwave extraction system.

  • Filter paper.

  • Rotary evaporator.

Procedure:

  • Place 10 g of the dried, powdered plant material in the microwave extraction vessel.

  • Add 100 mL of the chosen solvent system.

  • Set the microwave power (e.g., 300-500 W) and extraction time (e.g., 5-15 minutes).

  • After the extraction is complete, allow the vessel to cool down.

  • Filter the extract to remove the plant debris.

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound-containing extract.

Troubleshooting Guides

Extraction Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio). 4. Plant material quality.1. Ensure the plant material is finely powdered. 2. Experiment with different solvent systems (e.g., varying the alcohol-to-water ratio). 3. Optimize extraction parameters using a design of experiments (DoE) approach like Response Surface Methodology (RSM).[7] 4. Ensure the plant material was harvested at the optimal time and properly dried and stored.
Degradation of this compound 1. Excessive temperature during extraction or solvent evaporation. 2. Prolonged exposure to light or air.1. Maintain extraction temperatures below 60°C. Use a rotary evaporator at a low temperature for solvent removal. 2. Store extracts in amber-colored vials and under an inert atmosphere (e.g., nitrogen) if possible.
Co-extraction of Interfering Compounds 1. Use of a non-selective solvent. 2. Presence of pigments, chlorophyll, or other highly abundant compounds.1. Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction. 2. Employ a post-extraction clean-up step using solid-phase extraction (SPE) or liquid-liquid partitioning.
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Secondary interactions with the stationary phase.1. Replace the column or use a guard column. 2. Dissolve the sample in the mobile phase. 3. Dilute the sample. 4. Adjust the mobile phase pH or add a competing agent.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase between injections.
Ghost Peaks 1. Contamination in the mobile phase, injector, or column. 2. Late eluting compounds from a previous injection.1. Use high-purity solvents and filter the mobile phase. Clean the injector and column. 2. Increase the run time or implement a column wash step after each injection.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification plant_material Centaurea Species (Aerial Parts) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction_method Extraction Method (UAE or MAE) grinding->extraction_method filtration Filtration extraction_method->filtration solvent Solvent (e.g., 70% Methanol) solvent->extraction_method evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC-DAD/MS Analysis crude_extract->hplc quantification Quantification of This compound hplc->quantification

Caption: Workflow for this compound extraction and analysis.

Logical Relationship for Optimizing Extraction Parameters

G cluster_input Input Parameters cluster_process Optimization Process cluster_output Output Response solvent Solvent Type & Concentration rsm Response Surface Methodology (RSM) solvent->rsm time Extraction Time time->rsm temp Temperature temp->rsm ratio Solvent-to-Solid Ratio ratio->rsm yield Maximized This compound Yield rsm->yield

Caption: Optimization of extraction parameters using RSM.

Proposed Signaling Pathway for this compound-Induced IFN-γ Secretion

G cluster_cell T-helper 1 (Th1) Cell This compound This compound unknown_receptor Unknown Receptor/ Internalization This compound->unknown_receptor Enters Cell t_bet T-bet Gene Transcription unknown_receptor->t_bet Upregulates t_bet_protein T-bet Protein t_bet->t_bet_protein Translation ifng_gene IFN-γ Gene Transcription t_bet_protein->ifng_gene Activates ifng_mrna IFN-γ mRNA ifng_gene->ifng_mrna Transcription ifng_protein IFN-γ Protein ifng_mrna->ifng_protein Translation secretion IFN-γ Secretion ifng_protein->secretion

Caption: this compound's proposed pathway for IFN-γ secretion.

References

Technical Support Center: Troubleshooting Centaureidin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Centaureidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid, specifically an O-methylated flavonol, with the chemical formula C₁₈H₁₆O₈ and a molecular weight of approximately 360.31 g/mol .[1] It is investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1] Like many flavonoids, this compound is poorly soluble in water, which can pose significant challenges for its use in aqueous buffers required for many biological experiments, including cell culture and enzyme assays. This low solubility can lead to precipitation, inaccurate concentration measurements, and reduced biological activity.

Q2: In which solvents is this compound known to be soluble?

A2: this compound is readily soluble in several organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone[1]

For most biological applications, DMSO is the preferred solvent for creating a concentrated stock solution.

Q3: What is the recommended starting concentration for a this compound stock solution in DMSO?

A3: A common starting point for a this compound stock solution in 100% DMSO is 10-20 mM. For example, to prepare a 10 mM stock solution, dissolve 3.6 mg of this compound (assuming ≥98% purity) in 1 mL of high-quality, anhydrous DMSO. Always ensure the compound is fully dissolved before further dilution.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) in the stock solution is rapidly diluted in the aqueous buffer, causing the poorly soluble compound to come out of solution. Please refer to the troubleshooting guide below for detailed strategies to overcome this.

Troubleshooting Guide for Low Solubility

This guide provides a step-by-step approach to address common issues with this compound solubility in aqueous buffers.

Problem: this compound precipitates out of solution upon dilution from a DMSO stock.

Root Cause Analysis Workflow:

start Start: this compound Precipitation check_dmso Is the final DMSO concentration in the aqueous buffer >0.5%? start->check_dmso high_dmso High DMSO concentration may be toxic to cells or inhibit enzymes. check_dmso->high_dmso Yes check_concentration Is the final this compound concentration too high for its aqueous solubility? check_dmso->check_concentration No reduce_dmso Action: Prepare a more concentrated DMSO stock to reduce the volume added. high_dmso->reduce_dmso lower_concentration Action: Lower the final working concentration of this compound. check_concentration->lower_concentration Yes check_mixing Was the dilution performed correctly? check_concentration->check_mixing No improper_mixing Action: Add the DMSO stock dropwise to the vortexing buffer to ensure rapid dispersion. check_mixing->improper_mixing No consider_alternatives If precipitation persists, consider alternative solubilization methods. check_mixing->consider_alternatives Yes use_cosolvent Use of Co-solvents consider_alternatives->use_cosolvent adjust_ph Adjusting pH consider_alternatives->adjust_ph use_cyclodextrin Complexation with Cyclodextrins consider_alternatives->use_cyclodextrin

Caption: Troubleshooting workflow for this compound precipitation.

Solutions and Methodologies:

Solution Detailed Protocol Pros Cons
1. Optimize Dilution from DMSO Stock 1. Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10-50 mM).2. Warm the aqueous buffer (e.g., PBS, TRIS, cell culture medium) to 37°C.3. While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise.4. Ensure the final concentration of DMSO in the aqueous solution is kept low, ideally ≤0.5% to minimize cytotoxicity.Simple and widely used for in vitro studies.May not be sufficient for achieving higher aqueous concentrations. Final DMSO concentration needs careful control.
2. pH Adjustment 1. Determine the pKa of this compound (if available) or empirically test solubility at different pH values.2. Prepare a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH) with varying pH.3. Add a small, known amount of solid this compound to each buffer and determine the solubility.4. Note: Flavonoids can be unstable at high pH.Can significantly increase the solubility of ionizable compounds.This compound's stability may be compromised at certain pH values. The required pH may not be compatible with the experimental system.
3. Use of Co-solvents 1. Prepare a stock solution of this compound in a water-miscible organic solvent like ethanol or polyethylene glycol (PEG).2. Prepare the final aqueous solution by adding the co-solvent stock to the buffer, ensuring the final co-solvent concentration is compatible with the assay.Can improve solubility for compounds that are not sufficiently soluble with DMSO alone.The co-solvent may interfere with the biological assay or have toxic effects.
4. Complexation with Cyclodextrins 1. Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer (e.g., 1-10% w/v).2. Add an excess of solid this compound to the cyclodextrin solution.3. Stir the mixture vigorously at room temperature overnight.4. Centrifuge or filter the solution to remove the undissolved this compound.5. Determine the concentration of solubilized this compound in the supernatant/filtrate.Can significantly increase aqueous solubility and stability. Generally low toxicity.May alter the bioavailability or interaction of this compound with its target. Requires optimization of the cyclodextrin type and concentration.

Quantitative Data Summary

Solvent/Buffer System Qualitative Solubility Recommended Max. Stock Concentration Notes
WaterPoorly SolubleNot Recommended-
Phosphate Buffered Saline (PBS), pH 7.4Very Low< 10 µM (estimated)Precipitation is likely at higher concentrations.
TRIS Buffer, pH 7.4Very Low< 10 µM (estimated)Similar to PBS, precipitation is a major concern.
Citrate Buffer, pH 4-6Potentially Higher than Neutral pHTo be determined empiricallyFlavonoids can have increased solubility in slightly acidic conditions.
DMSOHighly Soluble50 mMPrepare high-concentration stocks for serial dilution.
EthanolSoluble10 mMCan be used as an alternative to DMSO for stock solutions.
5% HP-β-Cyclodextrin in WaterModerately SolubleTo be determined empiricallyA promising approach to significantly increase aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤0.5%.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 20 mM Stock Solution in DMSO:

    • Weigh out 7.2 mg of this compound.

    • Dissolve it in 1 mL of 100% DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the this compound is completely dissolved. This is your 200X stock for a 100 µM final concentration.

  • Prepare the Working Solution:

    • Warm the cell culture medium to 37°C.

    • Place the desired volume of medium in a sterile tube.

    • While vortexing the medium, add the this compound stock solution dropwise to achieve the final desired concentration. For a 100 µM final concentration, add 5 µL of the 20 mM stock to 995 µL of medium.

    • Visually inspect for any precipitation. If precipitation occurs, try a lower final concentration.

  • Control: Prepare a vehicle control with the same final concentration of DMSO (0.5%) in the cell culture medium.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound with enhanced solubility for in vitro assays where DMSO might be undesirable.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., Phosphate Buffer, pH 7.0)

  • Magnetic stirrer and stir bar

  • Centrifuge and 0.22 µm syringe filter

Procedure:

  • Prepare a 5% (w/v) HP-β-CD Solution:

    • Dissolve 500 mg of HP-β-CD in 10 mL of the aqueous buffer.

  • Prepare the this compound-Cyclodextrin Complex:

    • Add an excess amount of this compound powder (e.g., 1 mg) to the 10 mL of 5% HP-β-CD solution.

    • Stir the mixture vigorously on a magnetic stirrer overnight at room temperature, protected from light.

  • Isolate the Solubilized this compound:

    • Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Determine the Concentration: The concentration of the solubilized this compound in the filtrate should be determined spectrophotometrically by creating a standard curve of this compound in a suitable organic solvent.

Signaling Pathway and Experimental Workflow Diagrams

This compound has been reported to modulate inflammatory pathways, including the NF-κB signaling cascade, and to influence the expression of Interferon-gamma (IFN-γ).

NF-κB Signaling Pathway Inhibition by this compound

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB_active Active NF-κB IkB->NFkB_active Releases NFkB NF-κB (p65/p50) NFkB->IkB This compound This compound This compound->IKK Inhibits Proteasome Proteasomal Degradation IkB_P->Proteasome NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: this compound's potential inhibition of the NF-κB pathway.

Experimental Workflow for Testing this compound's Effect on IFN-γ Promoter Activity

start Start: Prepare this compound Solution treat Treat transfected cells with different concentrations of this compound start->treat transfect Transfect T-cells with IFN-γ promoter-luciferase reporter plasmid transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse luciferase_assay Perform Luciferase Assay lyse->luciferase_assay measure Measure Luminescence luciferase_assay->measure analyze Analyze data and determine EC50 of this compound measure->analyze

Caption: Workflow for IFN-γ promoter activity assay with this compound.

References

Technical Support Center: Improving the Stability of Centaureidin in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Centaureidin in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating the challenges associated with this compound's stability, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of this compound over the course of an experiment leads to a decrease in its effective concentration, which can result in a diminished or variable biological effect. It is crucial to establish the stability of this compound under your specific experimental conditions.

Q2: What are the primary factors that contribute to the degradation of this compound in cell culture media?

A2: Several factors can influence the stability of flavonoids like this compound:

  • pH: Standard cell culture media, typically buffered around pH 7.4, can promote the oxidation and degradation of flavonoids.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Exposure to light, especially UV light, can cause photodegradation.

  • Media Components: Components within the cell culture medium, such as metal ions (e.g., iron), can catalyze degradation reactions. The presence of high concentrations of components like cysteine can also impact stability.[1]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Serum: While serum proteins can sometimes help to solubilize hydrophobic compounds, enzymes present in serum supplements may also contribute to the metabolic degradation of the compound.

Q3: I've observed a precipitate in my culture medium after adding this compound. What should I do?

A3: Precipitation of hydrophobic compounds like this compound is a common challenge. Here are some troubleshooting steps:

  • Optimize Dissolution: Ensure this compound is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting it into the culture medium. Sonication may aid dissolution.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the medium to prevent "solvent shock," which can cause the compound to precipitate.

  • Reduce Final Concentration: Your target concentration may exceed this compound's solubility limit in the aqueous environment of the cell culture medium. Consider performing a dose-response experiment to find the highest soluble concentration that still elicits a biological effect.

  • Use of Solubilizing Agents: For poorly soluble compounds, the use of solubilizing agents like cyclodextrins can be explored, though their effects on your specific cell line and experiment should be validated.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Q4: How can I determine the stability of this compound in my specific cell culture setup?

A4: The most reliable method is to perform a stability study by quantifying the concentration of this compound in your cell culture medium over the time course of your experiment. This is typically done using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the concentration of the parent compound over time indicates instability. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound instability in your cell culture experiments.

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological effect in long-term assays (24-72h) Degradation of this compound over time, leading to a lower effective concentration.1. Perform a time-course stability study using HPLC to determine the half-life of this compound in your specific medium. 2. If degradation is significant, consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment. 3. Shorten the experimental duration if possible.
Precipitate forms in the cell culture medium after adding this compound. The concentration of this compound exceeds its solubility limit in the aqueous medium. "Solvent shock" from rapid dilution of a concentrated stock.1. Prepare a more dilute stock solution in DMSO. 2. Add the stock solution to the medium drop-wise while gently vortexing. 3. Perform a serial dilution in the medium to reach the final concentration. 4. Test a lower final concentration of this compound. 5. Consider the use of a solubilizing agent like β-cyclodextrin, after validating its compatibility with your experimental system.
High variability between replicate wells or experiments. Incomplete dissolution of this compound stock solution. Uneven distribution of a precipitating compound. Degradation of the compound in the stock solution over time.1. Ensure the this compound stock solution is clear and free of particulates before use. 2. Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Gently mix the culture plates after adding this compound to ensure even distribution.
Change in media color or pH beyond what is expected from normal cell metabolism. Degradation of this compound into acidic or colored byproducts. Bacterial or fungal contamination.1. Analyze the medium for degradation products using LC-MS. 2. If degradation is confirmed, consider using a more stable formulation or adjusting the experimental conditions (e.g., protecting from light). 3. Always perform sterility checks on your cultures to rule out contamination.

Quantitative Data

Table 1: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging Activity16.38 ± 0.97
ABTS Radical Scavenging Activity17.72 ± 0.89

Data sourced from a study on the radical scavenging properties of this compound.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Medium using HPLC

Objective: To quantify the concentration of this compound in a specific cell culture medium over a set time course to determine its stability.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid (or another suitable modifier)

  • Water (HPLC grade)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Ensure it is fully dissolved.

  • Spike into Medium: Dilute the this compound stock solution into pre-warmed (37°C) complete cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments and non-toxic to your cells (typically ≤ 0.1%).

  • Time Point Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium. This will be your T=0 reference sample. To quench any potential enzymatic degradation, mix the sample with an equal volume of cold acetonitrile. Store this sample at -80°C until analysis.

  • Incubation: Place the remaining medium in a sterile, covered container (e.g., a flask or a multi-well plate) in a 37°C, 5% CO₂ incubator. Protect from light if the compound is light-sensitive.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect additional aliquots. Immediately quench each sample with cold acetonitrile as in step 3 and store at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples (including the T=0 sample).

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated proteins.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from the media components. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

    • The detection wavelength should be set to the maximum absorbance of this compound.

    • Inject the samples and record the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining against time to visualize the degradation kinetics and calculate the half-life (t½) of this compound in your specific cell culture medium.

Signaling Pathways and Experimental Workflows

This compound, as a flavonoid, is likely to exert its biological effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation. Below are diagrams of pathways commonly affected by flavonoids, which may be relevant to the mechanism of action of this compound.

experimental_workflow stock Prepare this compound Stock (DMSO) treat Treat Cells with this compound stock->treat media Prepare Cell Culture Medium media->treat incubate Incubate (Time course) treat->incubate collect Collect Media Supernatant incubate->collect hplc HPLC/LC-MS Analysis collect->hplc data Data Analysis (Calculate Half-life) hplc->data

Caption: Workflow for assessing the stability of this compound in cell culture media.

nf_kb_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_p P-IκBα ikk->ikba_p Phosphorylation ikba_deg IκBα Degradation ikba_p->ikba_deg nfkb_active Active NF-κB ikba_deg->nfkb_active Release nfkb NF-κB (p65/p50) nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Cytokines) nucleus->gene_transcription This compound This compound (Potential Inhibition) This compound->ikk ? This compound->ikba_deg ?

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

mapk_pathway stimulus Stress/Growth Factors receptor Receptor stimulus->receptor ras_raf Ras/Raf receptor->ras_raf mek_erk MEK/ERK ras_raf->mek_erk mkk_jnk MKK4/7 / JNK ras_raf->mkk_jnk mkk_p38 MKK3/6 / p38 ras_raf->mkk_p38 transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mek_erk->transcription_factors mkk_jnk->transcription_factors mkk_p38->transcription_factors cellular_response Cellular Response (Inflammation, Proliferation) transcription_factors->cellular_response This compound This compound (Potential Modulation) This compound->mek_erk ? This compound->mkk_jnk ? This compound->mkk_p38 ?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

jak_stat_pathway cluster_cytoplasm Cytoplasm cytokine Cytokines (e.g., IL-6, IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak jak_p P-JAK jak->jak_p Phosphorylation stat STAT jak_p->stat Phosphorylates stat_p P-STAT stat_dimer STAT Dimer stat_p->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_transcription Gene Transcription (Inflammatory & Immune Response) nucleus->gene_transcription This compound This compound (Potential Inhibition) This compound->jak_p ? This compound->stat_p ?

References

Technical Support Center: Optimization of Resazurin-Based Viability Assays for Centaureidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing resazurin-based viability assays to assess the effects of Centaureidin.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the resazurin-based viability assay?

The resazurin assay is a colorimetric or fluorometric method used to quantify viable cells. The core principle relies on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin by metabolically active cells. This conversion is primarily carried out by mitochondrial reductases and other cellular enzymes. The resulting fluorescence intensity is directly proportional to the number of viable, metabolically active cells.

Q2: What are the known biological activities of this compound?

This compound is a flavonoid with known antioxidant and anti-inflammatory properties. It has also demonstrated cytotoxic effects against various cancer cell lines. Understanding these properties is crucial as they can influence the results of a resazurin-based assay.

Q3: Can this compound's antioxidant properties interfere with the resazurin assay?

Yes, this is a critical consideration. Antioxidant compounds, like many flavonoids including potentially this compound, can directly reduce resazurin to resorufin in a cell-free environment. This chemical reduction can lead to an overestimation of cell viability or mask the cytotoxic effects of the compound, resulting in artificially high fluorescence signals. It is essential to perform appropriate controls to account for this potential interference.

Q4: What are the optimal excitation and emission wavelengths for the resazurin assay?

For the detection of resorufin, the fluorescent product of resazurin reduction, the optimal excitation wavelength is typically between 560-570 nm, and the optimal emission wavelength is around 585-590 nm. However, it is recommended to determine the optimal wavelengths for your specific instrument and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High fluorescence in "no-cell" control wells containing this compound. Direct reduction of resazurin by this compound.Perform a "this compound Interference Control" experiment (see protocol below). Subtract the background fluorescence from all experimental wells.
Inconsistent fluorescence readings across replicate wells. Uneven cell seeding, cell clumping, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Avoid agitating plates after seeding to prevent cells from accumulating at the edges. Consider not using the outer wells of the plate.
Low fluorescence signal even with a high cell density. Insufficient incubation time, incorrect resazurin concentration, or cellular metabolism is inhibited.Optimize the incubation time (typically 1-4 hours) and resazurin concentration for your specific cell line. Consider that this compound may be inhibiting mitochondrial function.
Fluorescence signal decreases after an initial increase. Over-incubation leading to the further reduction of resorufin to the non-fluorescent hydroresorufin, or cytotoxicity of the resazurin reagent itself at high concentrations or long incubation times.Perform a time-course experiment to determine the optimal incubation window where fluorescence is linear. Reduce the concentration of resazurin or the incubation time.

Experimental Protocols

Protocol 1: Standard Resazurin-Based Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a sterile resazurin solution (typically 0.1 mg/mL in PBS) and add 10-20 µL to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically for each cell line and experimental condition.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Protocol 2: this compound Interference Control
  • Plate Setup: In a 96-well plate, prepare wells with cell culture medium only (no cells).

  • Compound Addition: Add the same concentrations of this compound used in the cell-based experiment to these wells.

  • Resazurin Addition: Add the same volume of resazurin solution as in the standard protocol to each well.

  • Incubation: Incubate the plate under the same conditions (time and temperature) as the cell-based assay.

  • Fluorescence Measurement: Measure the fluorescence intensity. The resulting values represent the direct reduction of resazuin by this compound and should be subtracted from the corresponding experimental wells containing cells.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
HeLaCervical Carcinoma0.079MTT
HepG2Hepatocellular Carcinoma0.25MTT
MCF-7Breast Carcinoma0.14MTT

Note: The data in this table is derived from published literature and the assay method used was MTT, which is also a metabolic-based assay. IC50 values should be determined empirically for your specific cell line and experimental conditions using the resazurin assay with appropriate controls.

Visualizations

Resazurin_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Resazurin Assay seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere add_this compound Add this compound Dilutions adhere->add_this compound incubate_treatment Incubate for Desired Period add_this compound->incubate_treatment add_resazurin Add Resazurin Solution incubate_treatment->add_resazurin incubate_resazurin Incubate (1-4 hours) add_resazurin->incubate_resazurin read_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_resazurin->read_fluorescence data_analysis data_analysis read_fluorescence->data_analysis Analyze Data Troubleshooting_Tree start Unexpected Results? high_no_cell_control High fluorescence in 'no-cell' controls? start->high_no_cell_control Yes inconsistent_readings Inconsistent readings between replicates? start->inconsistent_readings No direct_reduction Potential direct reduction of resazurin by this compound. high_no_cell_control->direct_reduction low_signal Low signal with high cell density? inconsistent_readings->low_signal No seeding_error Uneven cell seeding or edge effects. inconsistent_readings->seeding_error Yes incubation_issue Suboptimal incubation time or reagent concentration. low_signal->incubation_issue Yes mitochondrial_inhibition Possible inhibition of mitochondrial respiration by this compound. low_signal->mitochondrial_inhibition No perform_control Perform 'this compound Interference Control' and subtract background. direct_reduction->perform_control optimize_seeding Optimize seeding protocol and avoid outer wells. seeding_error->optimize_seeding optimize_incubation Optimize incubation time and resazurin concentration. incubation_issue->optimize_incubation consider_alternative Consider orthogonal assays (e.g., ATP-based). mitochondrial_inhibition->consider_alternative Centaureidin_Interference_Pathway cluster_cellular Cellular Respiration cluster_chemical Chemical Interference resazurin_cell Resazurin mitochondria Mitochondrial Reductases resazurin_cell->mitochondria resorufin_cell Resorufin (Fluorescent) mitochondria->resorufin_cell true_viability True Cell Viability resorufin_cell->true_viability resazurin_chem Resazurin This compound This compound (Antioxidant) resazurin_chem->this compound Direct Reduction resorufin_chem Resorufin (Fluorescent) This compound->resorufin_chem false_positive False Positive Signal resorufin_chem->false_positive observed_signal Observed Fluorescence Signal true_viability->observed_signal Contributes to false_positive->observed_signal Contributes to

Technical Support Center: Managing Centaureidin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the O-methylated flavonol, Centaureidin, in fluorescence-based assays.

Understanding the Challenge: The Intrinsic Fluorescence of Flavonoids

This compound belongs to the flavonoid class of compounds, many of which possess intrinsic fluorescent properties. This "autofluorescence" can be a significant source of interference in fluorescence-based assays, potentially leading to false-positive or false-negative results. The core of the issue lies in spectral overlap , where the excitation and emission spectra of this compound partially or wholly coincide with those of the fluorescent probes used in an experiment.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with potentially fluorescent compounds like this compound.

Q1: I'm observing a high background signal in my assay when this compound is present. How can I confirm it's due to the compound's autofluorescence?

A1: The first step is to perform a control experiment to characterize the fluorescence of this compound under your specific assay conditions.

  • Compound-Only Control: Prepare a dilution series of this compound in your assay buffer (without any of your fluorescent probes) and measure the fluorescence at the excitation and emission wavelengths of your assay. A concentration-dependent increase in signal strongly indicates autofluorescence.

  • Spectral Scans: If you have access to a scanning spectrofluorometer, perform excitation and emission scans of this compound. This will reveal its peak excitation and emission wavelengths, confirming if they overlap with your assay's fluorophores.

Q2: My positive control signal is lower than expected in the presence of this compound. What could be the cause?

A2: This could be due to fluorescence quenching, where this compound absorbs the excitation light or the emitted fluorescence from your probe. This is also known as the inner filter effect.

  • Assess Absorbance: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore is a strong indicator of the inner filter effect.

  • Quenching Control: Test if this compound quenches the fluorescence of your free fluorophore. A decrease in the fluorophore's signal in the presence of this compound points to quenching.

Q3: How can I proactively design my assay to avoid interference from this compound?

A3: Thoughtful assay design is the most effective way to prevent interference.

  • Fluorophore Selection: Choose fluorophores that are spectrally distinct from the likely emission of this compound (green spectrum). Opt for red or far-red shifted dyes.

  • Concentration Optimization: Use the lowest effective concentration of this compound to minimize its autofluorescence and quenching effects.

  • Alternative Assay Formats: If possible, consider non-fluorescence-based assays such as those utilizing luminescence, absorbance (in a region where this compound does not absorb), or label-free technologies.

Q4: I've already collected my data and suspect interference. Are there any post-acquisition methods to correct my results?

A4: Yes, several techniques can be employed to correct for spectral overlap and quenching.

  • Spectral Unmixing: This computational method can separate the spectral signatures of multiple fluorophores, including the autofluorescence from this compound, provided you have the individual spectra of each component.

  • Quenching Correction: If you've determined that this compound is acting as a quencher, you can use the Stern-Volmer equation to correct your fluorescence intensity data.

Data Presentation: Selecting Spectrally Distinct Fluorophores

To minimize interference, select fluorophores with emission maxima in the red and far-red spectral regions, away from the likely green autofluorescence of this compound.

FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Range
Green Emitting (Potential Overlap)
FITC495519Green
Alexa Fluor 488495519Green
GFP488509Green
Red & Far-Red Emitting (Recommended)
Texas Red589615Red
Alexa Fluor 647650668Far-Red
Cy5649670Far-Red
DyLight 650652672Far-Red

Experimental Protocols

Here are detailed methodologies for key experiments to identify and mitigate interference from this compound.

Protocol 1: Characterizing the Autofluorescence of this compound

Objective: To determine the excitation and emission spectra of this compound in your assay buffer.

Materials:

  • This compound stock solution

  • Assay buffer

  • Scanning spectrofluorometer or fluorescence plate reader with spectral scanning capabilities

  • Black, clear-bottom microplates

Procedure:

  • Prepare a dilution series of this compound in the assay buffer. The highest concentration should be the maximum concentration used in your experiments.

  • Pipette the dilutions into the wells of a black microplate. Include wells with assay buffer only as a blank.

  • Emission Scan: Set the spectrofluorometer to an excitation wavelength that is likely to excite flavonoids (e.g., 360 nm or 488 nm). Scan the emission from 400 nm to 700 nm.

  • Excitation Scan: Set the emission wavelength to the peak identified in the emission scan. Scan the excitation wavelengths from 300 nm to 550 nm.

  • Analysis: Plot the fluorescence intensity against the wavelength for both scans to identify the excitation and emission maxima of this compound.

Protocol 2: Fluorescence Quenching Correction using the Stern-Volmer Equation

Objective: To correct for the quenching effect of this compound on a fluorescent probe.

Materials:

  • Fluorescent probe

  • This compound (as the quencher)

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a black microplate, add the fluorescent probe solution to a set of wells.

  • Add the this compound dilutions to these wells. Include control wells with the probe and buffer only (no this compound).

  • Incubate the plate under the same conditions as your assay.

  • Measure the fluorescence intensity (F) of each well. Let F₀ be the fluorescence intensity in the absence of this compound.

  • Data Analysis:

    • Calculate the ratio F₀/F for each concentration of this compound ([Q]).

    • Plot F₀/F versus [Q].

    • According to the Stern-Volmer equation, this plot should be linear if dynamic quenching is occurring: F₀/F = 1 + Ksv * [Q]

    • The slope of this line is the Stern-Volmer constant (Ksv), which represents the quenching efficiency.

    • You can use this linear relationship to correct the fluorescence intensity of your experimental samples.

Protocol 3: Workflow for Spectral Unmixing

Objective: To computationally separate the fluorescence signal of this compound from the signals of other fluorophores in your sample. This is particularly relevant for fluorescence microscopy and flow cytometry.

Materials:

  • Your fully stained experimental sample containing this compound.

  • Control samples, each containing only one fluorescent component (e.g., cells stained with only one fluorescent antibody, unstained cells to capture autofluorescence, and a sample with only this compound if possible).

  • A spectral imaging system (e.g., a confocal microscope with a spectral detector or a spectral flow cytometer).

  • Analysis software with linear unmixing capabilities.

Procedure:

  • Acquire Reference Spectra: For each control sample, acquire a reference image or dataset. This will capture the unique spectral signature of each individual fluorescent component.

  • Acquire Experimental Data: Acquire the data from your fully stained experimental sample.

  • Perform Linear Unmixing: In the analysis software, use the reference spectra to deconvolve the mixed signals in your experimental data. The software's algorithm will calculate the contribution of each fluorophore to the total signal in each pixel or event.

  • Analyze Unmixed Data: The output will be a set of images or data plots where the signal from each fluorophore is separated into its own channel, allowing for accurate quantification and localization without interference.

Visualizing the Concepts

The following diagrams illustrate the key concepts of fluorescence interference and the workflows to mitigate it.

cluster_0 Spectral Overlap This compound Emission This compound Emission Interference Interference This compound Emission->Interference Overlaps with Fluorophore Emission Fluorophore Emission Fluorophore Emission->Interference Overlaps with

Caption: Conceptual diagram of spectral overlap causing fluorescence interference.

Start Start Observe Interference Observe Interference Start->Observe Interference Characterize Interference Characterize Interference Observe Interference->Characterize Interference Autofluorescence Autofluorescence Characterize Interference->Autofluorescence High Background Quenching Quenching Characterize Interference->Quenching Low Signal Select Mitigation Strategy Select Mitigation Strategy Autofluorescence->Select Mitigation Strategy Quenching->Select Mitigation Strategy Red-Shifted Dyes Red-Shifted Dyes Select Mitigation Strategy->Red-Shifted Dyes Spectral Unmixing Spectral Unmixing Select Mitigation Strategy->Spectral Unmixing Quenching Correction Quenching Correction Select Mitigation Strategy->Quenching Correction Optimized Assay Optimized Assay Red-Shifted Dyes->Optimized Assay Spectral Unmixing->Optimized Assay Quenching Correction->Optimized Assay cluster_1 Principle of Spectral Unmixing Mixed Signal Mixed Signal Unmixing Algorithm Unmixing Algorithm Mixed Signal->Unmixing Algorithm Reference Spectra Reference Spectra Reference Spectra->Unmixing Algorithm Separated Signals Separated Signals Unmixing Algorithm->Separated Signals

Technical Support Center: Centaureidin Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Centaureidin in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for cytotoxicity?

This compound is a flavonoid, a class of natural compounds found in plants. Flavonoids are investigated for their potential therapeutic properties, including anticancer effects. Many flavonoids have been shown to inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][2][3]

Q2: What are the common assays used to measure this compound-induced cytotoxicity?

The most common assays to assess cell viability and cytotoxicity include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.[5][6]

  • Annexin V/PI Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and membrane permeability (a marker of late apoptosis and necrosis).[7][8][9]

Q3: What is the general mechanism of action for this compound-induced cytotoxicity?

Like many flavonoids, this compound is believed to induce cytotoxicity in cancer cells through several mechanisms:

  • Induction of Apoptosis: Triggering programmed cell death through the activation of caspase enzymes.[10]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, preventing cell division.[11][12][13]

  • Modulation of Signaling Pathways: Affecting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[14]

Troubleshooting Guides

MTT Assay
Problem Possible Cause Solution
High background absorbance The plant extract is colored and interferes with the reading.[15]Run a blank control with the same concentrations of this compound in media without cells and subtract the absorbance values from your experimental wells.[15]
Phenol red or serum in the culture medium is causing interference.Use serum-free medium during the MTT incubation step.
Low absorbance readings The number of cells seeded is too low.Optimize the cell seeding density. The absorbance should fall within the linear range of the assay, typically between 0.75 and 1.25 for the untreated control.
Incubation time with MTT is too short.Increase the incubation time with the MTT reagent until purple formazan crystals are visible in the cells.
Inconsistent results Incomplete dissolution of formazan crystals.Increase the shaking time after adding the solubilization solvent or gently pipette to ensure complete dissolution.
Contamination of the cell culture.Regularly check for microbial contamination.
LDH Assay
Problem Possible Cause Solution
High background LDH activity Serum in the culture medium contains LDH.[16]Use serum-free medium or reduce the serum concentration to 1-5%.[16]
Red blood cell contamination in primary cell cultures can release LDH.Ensure proper cell isolation and purification techniques.
Low signal The number of cells is too low.Optimize the cell seeding density.
The incubation time after treatment is too short for significant LDH release.Extend the treatment duration.
Variability between replicates Overly vigorous pipetting during cell plating or reagent addition.Handle cell suspensions gently.[16]
Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Annexin V/PI Assay
Problem Possible Cause Solution
High percentage of Annexin V+/PI+ cells in the control group Cells are unhealthy or were handled too harshly during preparation.[8]Use cells in the logarithmic growth phase and handle them gently. Avoid harsh trypsinization.[8]
No significant increase in apoptotic cells after treatment The concentration of this compound is too low or the treatment time is too short.Perform a dose-response and time-course experiment to determine the optimal conditions.[9]
Weak fluorescent signal Reagents may have expired or were stored improperly.Use fresh reagents and store them according to the manufacturer's instructions.
Insufficient concentration of Annexin V-FITC.Titrate the Annexin V-FITC concentration.[7]
Cell clumps affecting flow cytometry reading Improper cell handling.Gently resuspend the cells and consider using a cell strainer.

Quantitative Data

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)AssayReference
This compoundHeLa (Cervical Cancer)>100Not specified[2]
A549 (Lung Cancer)>100Not specified[2]
MCF-7 (Breast Cancer)>100Not specified[2]
QuercetinDU-145 (Prostate Cancer)~30Trypan Blue[1]
PC-3 (Prostate Cancer)~20Trypan Blue[1]
NaringeninMyeloid & Lymphoid LeukemiaInactiveNot specified[2]
ErythroleukemiaCytotoxicNot specified[2]
MyricetinLung CancerLow µM rangeNot specified[2]
QuercetinMelanoma & Cervical CancerLow µM rangeNot specified[2]

Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.[17]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including the supernatant for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15-20 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Centaureidin_Apoptosis_Pathway This compound-Induced Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Caspase9 Caspase-9 This compound->Caspase9 activates Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Apoptosis Apoptosis mTOR->Apoptosis promotes (when inhibited) Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase3->Apoptosis executes Centaureidin_Cell_Cycle_Arrest This compound-Induced Cell Cycle Arrest This compound This compound CDK1_CyclinB CDK1/Cyclin B Complex This compound->CDK1_CyclinB inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Cell_Division Cell_Division G2_M_Transition->Cell_Division Cytotoxicity_Assay_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in Plate Cell_Culture->Cell_Seeding Centaureidin_Prep Prepare this compound Stock Treatment Treat with this compound Centaureidin_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, LDH, or Annexin V) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Technical Support Center: Centaureidin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Centaureidin purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the extraction, isolation, and purification of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant sources?

A1: this compound, a flavonoid, is typically extracted from plant materials using solvent extraction methods. The choice of solvent is critical and often involves a sequence of solvents with increasing polarity. A common initial step is defatting the powdered plant material with a non-polar solvent like petroleum ether.[1] Subsequently, extraction is performed with solvents such as chloroform, ethyl acetate, or methanol.[1] Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve efficiency and yield, though they may require careful optimization to prevent degradation.[2][3][4]

Q2: Which purification techniques are most effective for isolating this compound?

A2: After initial extraction, the crude extract contains numerous impurities like proteins, pigments, and carbohydrates that need to be removed.[5] Column chromatography is the most prevalent purification method. Macroporous resin column chromatography is highly effective and widely used due to its good selectivity, low cost, and recyclability.[5][6] Other techniques include polyamide adsorption, gel chromatography, and preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.[1][5][7]

Q3: What factors can lead to the degradation of this compound during purification?

A3: Flavonoids like this compound are susceptible to degradation under certain conditions. Key factors include:

  • Temperature: High temperatures can cause oxidation and degradation of the flavonoid structure.[5]

  • pH: this compound stability is pH-dependent. Basic conditions (high pH) can significantly accelerate degradation.[8] Flavonoids are generally more stable in acidic conditions.[9]

  • Light: Exposure to light can lead to pigment degradation.[9]

  • Solvent Choice: The polarity of the solvent can influence stability. For instance, some flavonoids show greater stability in less hydrophilic solvents like ethanol compared to methanol or DMSO.[8]

Q4: How can I monitor the purity of this compound throughout the purification process?

A4: Purity is typically monitored using chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for screening fractions and assessing separation during column chromatography.[10] For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method.[1] Spectroscopic methods like UV-Vis spectroscopy can also be used to estimate total flavonoid content.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound purification.

Problem 1: Low Yield of this compound After Extraction

  • Possible Cause A: Inefficient Extraction Parameters. The solvent choice, temperature, solid-to-liquid ratio, and extraction time may not be optimal.

    • Solution: Optimize the extraction process using a Design of Experiments (DoE) approach or by systematically varying one parameter at a time. For instance, reflux extraction with 82% ethanol at 90°C has been shown to be effective for flavonoids.[6] Ensure the plant material is finely ground to maximize surface area.

  • Possible Cause B: Degradation during Extraction. High temperatures or prolonged extraction times can degrade the target compound.

    • Solution: Consider using modern, faster extraction techniques like ultrasound-assisted or microwave-assisted extraction, which often operate at lower temperatures or for shorter durations.[2][3] If using thermal methods, ensure the temperature does not exceed the stability limit of this compound.[5]

Problem 2: The Compound Decomposes on the Chromatography Column

  • Possible Cause A: Instability on Silica Gel. this compound, like many flavonoids, can be sensitive to the acidic nature of standard silica gel.

    • Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for a few hours, and then developing it to see if degradation spots appear.[11] If it is unstable, you can use a deactivated stationary phase like alumina or florisil, or neutralize the silica gel by pre-treating it with a base like triethylamine mixed in the mobile phase.[11]

  • Possible Cause B: Wrong Solvent Choice. An inappropriate solvent system can lead to very long retention times, increasing the chance of on-column degradation.

    • Solution: Double-check your solvent system. Ensure the polarity is appropriate to elute the compound in a reasonable time. Use TLC to find an optimal solvent system that gives your compound an Rf value between 0.2 and 0.4.

Problem 3: Poor Separation and Co-elution of Impurities in Column Chromatography

  • Possible Cause A: Improper Column Packing or Loading. Air bubbles, cracks in the column bed, or overloading the column with the crude sample can lead to poor resolution.

    • Solution: Ensure the column is packed uniformly without any cracks. Load the sample in a minimal volume of solvent to create a narrow starting band.[11] If the sample is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[11]

  • Possible Cause B: Inadequate Selectivity of the Stationary Phase. The chosen stationary phase may not be suitable for separating this compound from closely related impurities.

    • Solution: Switch to a different stationary phase. Macroporous resins (e.g., D101) or polyamide columns often provide different selectivity for flavonoids compared to silica gel and can be very effective for purification.[6][12]

Problem 4: HPLC Analysis Shows a Tailing or Broad Peak for the Purified Compound

  • Possible Cause A: Column Overload. Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the concentration or volume of the injected sample. Work within the linear range of the detector and the loading capacity of the column.

  • Possible Cause B: Incompatibility between Injection Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.

  • Possible Cause C: Secondary Interactions with the Column. Residual silanol groups on C18 columns can interact with hydroxyl groups on flavonoids, causing peak tailing.

    • Solution: Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This protonates the silanol groups, reducing unwanted secondary interactions.

Troubleshooting Flowchart

G Troubleshooting Flowchart for this compound Purification start Problem Encountered low_yield Low Yield or No Compound? start->low_yield poor_sep Poor Separation / Purity? start->poor_sep peak_issue Bad HPLC Peak Shape? start->peak_issue check_extraction Review Extraction Protocol: - Solvent Choice - Temperature - Time low_yield->check_extraction Is extraction efficient? check_stability Test Compound Stability: - On TLC Plate (Silica) - In Solvents / pH low_yield->check_stability Is compound degrading? check_column Review Column Chromatography: - Column Packing - Sample Loading - Solvent System (Rf) poor_sep->check_column check_hplc Review HPLC Method: - Injection Volume/Solvent - Mobile Phase pH - Column Condition peak_issue->check_hplc optimize_extraction Optimize Extraction: - Use UAE/MAE - Finer Grinding - Adjust Solvent Polarity check_extraction->optimize_extraction change_adsorbent Change Adsorbent: - Macroporous Resin - Polyamide - Alumina check_stability->change_adsorbent check_column->change_adsorbent Still poor separation? optimize_hplc Optimize HPLC: - Add Modifier (e.g., 0.1% Formic Acid) - Reduce Sample Concentration - Use Mobile Phase as Sample Solvent check_hplc->optimize_hplc

Caption: A flowchart to diagnose and solve common issues in this compound purification.

Experimental Protocols

Protocol: Purification of this compound using Macroporous Resin Chromatography

This protocol describes a general procedure for the purification of flavonoids from a crude plant extract.

1. Preparation of Crude Extract: a. Defat the dried, powdered plant material (e.g., 1 kg) with petroleum ether using a Soxhlet extractor. b. Subsequently, extract the defatted material with a polar solvent like 80% ethanol via reflux or ultrasonic-assisted extraction for 2-3 hours.[5][6] c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

2. Macroporous Resin Column Preparation: a. Select a suitable macroporous resin (e.g., D101). b. Pre-treat the resin by soaking it sequentially in 95% ethanol and then deionized water to remove any impurities and activate it. c. Pack a glass column with the pre-treated resin, ensuring there are no air bubbles or channels. d. Equilibrate the column by washing it with deionized water until the eluent is clear.

3. Sample Loading and Adsorption: a. Dissolve the crude extract in a small amount of the equilibration solvent (deionized water) to create a concentrated sample solution. b. Load the sample solution onto the top of the column at a slow, controlled flow rate to allow for maximum adsorption of flavonoids onto the resin.

4. Washing and Elution: a. Wash Step: Wash the column with deionized water to remove highly polar impurities such as sugars, proteins, and salts.[5] Monitor the eluent with a UV detector or by TLC until no more impurities are detected. b. Elution Step: Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[5] Collect fractions of a fixed volume. Studies have shown that flavonoids often elute in ethanol concentrations ranging from 20% to 50%.[5]

5. Fraction Analysis and Pooling: a. Analyze the collected fractions using TLC or HPLC to identify those containing this compound. b. Pool the fractions that show a high concentration of the target compound. c. Concentrate the pooled fractions under reduced pressure to remove the ethanol and then lyophilize (freeze-dry) to obtain the purified flavonoid powder. Further purification can be achieved by repeating the process or using preparative HPLC.

Purification Workflow Diagram

G plant 1. Dried Plant Material extract 2. Solvent Extraction (e.g., 80% Ethanol) plant->extract crude 3. Crude Extract (Concentrated) extract->crude load 4. Load onto Macroporous Resin Column crude->load wash 5. Wash with Water (Remove Sugars, etc.) load->wash elute 6. Elute with Ethanol Gradient (e.g., 20% -> 80%) wash->elute fractions 7. Collect & Analyze Fractions (TLC / HPLC) elute->fractions pool 8. Pool Pure Fractions fractions->pool final 9. Concentrate & Lyophilize pool->final product Purified this compound final->product p1 p2

References

Best practices for long-term storage of Centaureidin samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Centaureidin samples, troubleshooting guides for common experimental issues, and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the storage, handling, and use of this compound samples.

IssuePossible CauseTroubleshooting Steps
Precipitation of this compound in aqueous buffer This compound is a hydrophobic molecule with low solubility in neutral aqueous solutions. The addition of a concentrated stock solution in an organic solvent to an aqueous buffer can cause it to precipitate out.1. Use a Co-solvent: When preparing your working solution, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low, typically <1%, to maintain solubility and avoid affecting your biological system. 2. pH Adjustment: The solubility of flavonoids can be influenced by pH. For some flavonoids, adjusting the pH of the buffer to be slightly acidic or basic can increase solubility. However, this must be compatible with your experimental system. 3. Use of Solubilizing Agents: For certain applications, non-ionic detergents or cyclodextrins can be used to enhance the solubility of hydrophobic compounds. Compatibility with your specific assay should be verified.
Loss of biological activity of this compound solution - Degradation: this compound, like many flavonoids, can be susceptible to degradation over time, especially when exposed to light, high temperatures, or non-optimal pH conditions. - Improper Storage: Storing the solution at room temperature for extended periods or subjecting it to multiple freeze-thaw cycles can lead to degradation.1. Proper Storage: Always store stock solutions at -20°C or lower in tightly sealed, light-protected vials. 2. Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. 3. Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods. 4. Check Solvent Quality: Ensure the solvent used to dissolve the this compound is of high purity and anhydrous, as contaminants and water can promote degradation.[1]
Inconsistent experimental results - Inaccurate Concentration: This could be due to incomplete dissolution of the solid compound or precipitation during dilution. - Degradation of the Compound: As mentioned above, improper storage and handling can lead to a decrease in the effective concentration of the active compound.1. Ensure Complete Dissolution: When preparing the stock solution, ensure all the this compound powder is completely dissolved. Gentle warming or sonication may aid this process, but avoid excessive heat. 2. Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve. 3. Follow Strict Storage Protocols: Adhere to the recommended storage conditions to minimize degradation and ensure the concentration remains consistent over time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term storage and handling of this compound.

1. What are the recommended long-term storage conditions for solid this compound?

Solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.

2. How should I prepare and store a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] This stock solution should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in foil.

3. For how long is a this compound stock solution in DMSO stable at -20°C?

4. Can I store this compound solutions at 4°C?

Short-term storage of a stock solution at 4°C for a few days may be acceptable, but for long-term storage, -20°C is strongly recommended to prevent degradation. Diluted aqueous working solutions should not be stored and should be prepared fresh for each experiment.

5. Is this compound sensitive to light?

Yes, like many flavonoids, this compound can be sensitive to light. Both solid samples and solutions should be protected from light during storage and handling to prevent photodegradation.

6. How many times can I freeze and thaw a this compound stock solution?

To maintain the integrity of the compound, it is highly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice. If aliquoting is not possible, limit the number of freeze-thaw cycles to a maximum of 3-5.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder, MW: 360.31 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the this compound container to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.60 mg of this compound.

  • Dissolving: Add the weighed this compound to a sterile amber vial. Add the appropriate volume of DMSO (in this example, 1 mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile amber vials. Store the aliquots at -20°C, protected from light.

Protocol for DPPH Radical Scavenging Assay to Determine Antioxidant Activity

This protocol provides a method to assess the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2][3][4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Ascorbic acid or Trolox as a positive control

Procedure:

  • Prepare Working Solutions: Prepare a series of dilutions of this compound from the stock solution in methanol or ethanol. Also, prepare a series of dilutions of the positive control.

  • Assay Setup: In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL) to triplicate wells. Add the same volume of the solvent to the control wells.

  • Initiate Reaction: Add the DPPH solution (e.g., 100 µL) to all wells, mix gently, and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the DPPH solution with this compound.

  • Determine IC50: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol for Nitric Oxide (NO) Inhibitory Assay in LPS-Stimulated Macrophages

This protocol outlines a method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (diluted in cell culture medium from the stock solution) for 1-2 hours. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells with medium and DMSO), a negative control (cells with medium), and a positive control (cells with LPS and DMSO).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure Absorbance: Measure the absorbance at 540 nm.

  • Quantify Nitrite: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate Inhibition: Calculate the percentage of inhibition of NO production for each this compound concentration compared to the LPS-stimulated control.

Signaling Pathway Diagrams

Below are diagrams illustrating potential signaling pathways modulated by this compound, based on its known antioxidant and anti-inflammatory properties, which are common mechanisms for flavonoids.

Centaureidin_NFkB_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibits IKK IKK Complex This compound->IKK Inhibits ROS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes Activates

Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.

Centaureidin_Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Centaureidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to increase the in vivo bioavailability of Centaureidin. As a flavonoid, this compound likely faces challenges common to this class of compounds, including poor aqueous solubility, extensive first-pass metabolism, and low intestinal permeability. The following information is based on established methods for improving the bioavailability of flavonoids and other poorly soluble drugs, providing a foundational guide for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

A1: While specific data on this compound is limited, flavonoids typically exhibit poor oral bioavailability due to several factors:

  • Low Aqueous Solubility: this compound's chemical structure suggests it has low water solubility, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in a dissolved state.[1]

  • Extensive First-Pass Metabolism: Flavonoids are extensively metabolized in both the intestines and the liver before reaching systemic circulation.[2][3] This process, primarily involving glucuronidation and sulfation, converts the parent compound into more water-soluble metabolites that are easily excreted.[2][3]

  • Low Intestinal Permeability: The ability of this compound to pass through the intestinal wall may be limited. Efflux transporters, such as P-glycoprotein, can also actively pump the compound back into the intestinal lumen, further reducing absorption.[4]

  • Gut Microbiota Degradation: Intestinal bacteria can degrade flavonoids into smaller phenolic compounds, which may alter their biological activity and absorption profile.[2][5]

A logical representation of these barriers is presented below.

cluster_0 Oral Administration of this compound cluster_1 Gastrointestinal Tract Barriers cluster_2 Systemic Circulation Admin This compound Ingestion Solubility Low Aqueous Solubility Admin->Solubility Permeability Low Intestinal Permeability Solubility->Permeability Microbiota Gut Microbiota Degradation Solubility->Microbiota Efflux P-glycoprotein Efflux Permeability->Efflux Absorption Absorption into Portal Vein Permeability->Absorption Metabolism_Int Intestinal First-Pass Metabolism (Glucuronidation/Sulfation) Absorption->Metabolism_Int Liver_Metabolism Hepatic First-Pass Metabolism Absorption->Liver_Metabolism Bioavailability Systemic Bioavailability Liver_Metabolism->Bioavailability

Figure 1: Key barriers limiting the oral bioavailability of flavonoids like this compound.
Q2: What formulation strategies can be employed to enhance the solubility and dissolution rate of this compound?

A2: Several formulation techniques can overcome the poor aqueous solubility of compounds like this compound. These approaches aim to increase the surface area of the drug or present it in a more soluble form.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[6][7] The amorphous form has a higher energy state than the crystalline form, making it more soluble.[7]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and can also enhance lymphatic uptake, bypassing first-pass metabolism.

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing the particle size of this compound increases its surface area-to-volume ratio, leading to a faster dissolution rate.

  • Complexation:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming a water-soluble inclusion complex.[4]

Below is a table summarizing the effectiveness of these strategies on other flavonoids.

Formulation StrategyFlavonoidFold Increase in SolubilityFold Increase in Bioavailability (AUC)Reference
Amorphous Solid Dispersion (PVP K-30)Biflavonoids from Selaginella doederleinii17-19xNot Reported[7]
Phosphatidylcholine ComplexesHesperetin20.7x18.0x[4]
β-Cyclodextrin ComplexHesperetin25xNot Reported[4]
HP-β-Cyclodextrin ComplexHesperetin467xNot Reported[4]
NanoemulsionHesperidinNot Reported5.67x[4]
Q3: How can the extensive first-pass metabolism of this compound be mitigated?

A3: Addressing the rapid metabolism of this compound is crucial for improving its systemic exposure.

  • Inhibition of Metabolic Enzymes: Co-administration of this compound with inhibitors of Cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGTs) could reduce its metabolism. For example, certain flavonoids like naringin and quercetin are known to inhibit CYP3A4.[8] However, this approach requires careful consideration of potential drug-drug interactions.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. Designing a this compound prodrug could mask the hydroxyl groups that are susceptible to glucuronidation and sulfation, thereby protecting it from first-pass metabolism.

  • Lymphatic Targeting: As mentioned, lipid-based formulations like SEDDS can promote lymphatic transport of lipophilic drugs. The lymphatic system bypasses the portal circulation and the liver, thus avoiding hepatic first-pass metabolism.

The metabolic pathway of flavonoids typically involves two phases.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Phase1 Oxidation, Reduction, Hydrolysis (CYP450 Enzymes) Metabolites1 Phase I Metabolites Phase1->Metabolites1 Phase2 Conjugation Reactions - Glucuronidation (UGTs) - Sulfation (SULTs) Metabolites2 Phase II Metabolites (More water-soluble) Phase2->Metabolites2 Excretion Excretion in Urine and Bile This compound This compound This compound->Phase1 This compound->Phase2 Direct Conjugation Metabolites1->Phase2 Metabolites2->Excretion

Figure 2: General metabolic pathway of flavonoids in the liver and intestine.

Experimental Protocols

Protocol 1: Preparation of a this compound-Polymer Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is a general guideline for preparing an ASD to enhance the solubility of this compound. The choice of polymer and drug-to-polymer ratio should be optimized for your specific application.

Materials:

  • This compound

  • Polymer (e.g., PVP K-30, HPMC, Soluplus®)

  • Organic solvent (e.g., ethanol, methanol, acetone) capable of dissolving both this compound and the polymer.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin film or solid mass is formed.

  • Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry the material at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried ASD using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared ASD for its amorphous nature (using techniques like XRD and DSC), drug content, and dissolution properties.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a basic workflow for evaluating the in vivo bioavailability of a novel this compound formulation compared to the unformulated compound.

cluster_0 Study Preparation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis & Data Processing Prep Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Group1 Group 1: Control (Vehicle) Prep->Group1 Group2 Group 2: Unformulated this compound (e.g., in suspension) Prep->Group2 Group3 Group 3: Enhanced Formulation (e.g., ASD in suspension) Prep->Group3 Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) via tail vein or cannula Group2->Sampling Group3->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Analysis Bioanalysis (LC-MS/MS) to quantify This compound in plasma Plasma->Analysis PK_Calc Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) Analysis->PK_Calc Comparison Compare PK Parameters between Group 2 and Group 3 PK_Calc->Comparison

Figure 3: Experimental workflow for an in vivo pharmacokinetic study.

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Dosing: Divide the rats into two groups:

    • Group A (Control): Administer the unformulated this compound suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group B (Test): Administer the enhanced this compound formulation (e.g., ASD) suspended in the same vehicle.

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannula at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using appropriate software. The relative bioavailability of the enhanced formulation can be calculated as: (AUC_Test / AUC_Control) * 100.

Disclaimer: The information provided is for guidance purposes only. All experimental work should be conducted in accordance with institutional and regulatory guidelines. The specific parameters for formulation and in vivo studies will require optimization.

References

Method Refinement for Consistent Results in Centaureidin Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in experiments involving Centaureidin. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data, all designed to address common challenges encountered during research with this O-methylated flavonol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to variability in this compound experiments.

Question 1: I am observing inconsistent results in my cell viability assays (e.g., MTT). What are the potential causes and solutions?

Answer: Inconsistent cell viability results can stem from several factors related to this compound's properties and experimental technique.

  • Solubility Issues: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, but has poor aqueous solubility.[1] Precipitates in culture media can lead to uneven cell exposure and inaccurate readings.

    • Troubleshooting:

      • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.

      • Working Concentration: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

      • Vortexing: Vortex the final solution thoroughly before adding it to the cells.

      • Visual Inspection: Visually inspect the media for any signs of precipitation after adding the this compound solution.

  • Cell Seeding Density: The number of cells seeded can significantly impact the outcome of viability assays.

    • Troubleshooting:

      • Optimization: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

      • Consistency: Use a consistent seeding density across all experiments.

  • Incubation Time: The duration of this compound exposure can influence its effects.

    • Troubleshooting:

      • Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation period for observing the desired effect.

Question 2: My antioxidant assay (e.g., DPPH) results are not reproducible. What should I check?

Answer: Reproducibility issues in antioxidant assays often relate to reagent preparation and handling.

  • DPPH Solution Stability: The DPPH radical is light-sensitive and can degrade over time, leading to inaccurate measurements.[3]

    • Troubleshooting:

      • Fresh Preparation: Prepare a fresh DPPH working solution for each experiment.[3]

      • Light Protection: Protect the DPPH solution from light by storing it in an amber bottle or wrapping the container in aluminum foil.[4]

      • Consistent Incubation: Ensure a consistent incubation time in the dark for all samples.[3]

  • Solvent Effects: The solvent used to dissolve this compound and the standards can influence the reaction.

    • Troubleshooting:

      • Consistent Solvent: Use the same solvent (e.g., methanol or ethanol) for dissolving this compound, standards (e.g., ascorbic acid or Trolox), and for the blank.[3]

Question 3: I am having trouble detecting changes in protein expression via Western Blot after this compound treatment. What could be the problem?

Answer: Difficulties in detecting protein expression changes can be due to suboptimal experimental conditions or the specific cellular response to this compound.

  • Lysate Preparation: Inefficient cell lysis can result in low protein yield.

    • Troubleshooting:

      • Lysis Buffer: Use a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

      • Mechanical Disruption: Employ mechanical disruption methods like sonication or scraping to ensure complete cell lysis.[6][7]

  • Antibody Selection and Dilution: The choice and concentration of primary and secondary antibodies are critical.

    • Troubleshooting:

      • Validation: Use antibodies that have been validated for your specific application.

      • Optimization: Titrate the primary and secondary antibody concentrations to determine the optimal dilution for a strong signal with minimal background.

  • Loading Controls: Uneven protein loading can lead to misinterpretation of results.

    • Troubleshooting:

      • Housekeeping Proteins: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on this compound.

Table 1: Cytotoxic Activity of this compound

Cell LineAssayIC₅₀ (µM)Reference
HeLa (Cervical Cancer)MTT0.079[8]
HepG2 (Liver Cancer)MTT0.25[8]
MCF-7 (Breast Cancer)MTT0.14[8]

Table 2: Antioxidant Activity of this compound

AssayMethodIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingSpectrophotometry16.38 ± 0.97
ABTS Radical ScavengingSpectrophotometry17.72 ± 0.89

Detailed Experimental Protocols

These protocols provide a starting point for common experiments involving this compound. Optimization for specific cell lines and experimental conditions is recommended.

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours. Measure the absorbance at 570 nm using a microplate reader.

DPPH Radical Scavenging Assay

This protocol is based on standard DPPH assay methods.[3][4][11][12][13]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • This compound and Standard: Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid) in methanol or ethanol. Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of this compound or standard to the wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of the solvent (methanol or ethanol) and 150 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Western Blot Analysis

This protocol provides a general workflow for Western blotting.[5][6][7][14][15]

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its investigation.

Centaureidin_Experimental_Workflow cluster_treatment Treatment This compound This compound Stock (in DMSO) Treatment Cell Treatment with Varying Concentrations of this compound This compound->Treatment Cells Cell Culture Cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Antioxidant Antioxidant Assay (e.g., DPPH) Treatment->Antioxidant WesternBlot Western Blot Analysis Treatment->WesternBlot NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK inhibits? Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates Gene Inflammatory Gene Expression Nucleus->Gene promotes transcription PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits? GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK binds RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream

References

Troubleshooting inconsistent Centaureidin bioactivity results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Centaureidin bioactivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results and provide a deeper understanding of working with this flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a type of flavonoid, specifically an O-methylated flavonol, that has been isolated from various plants, including those of the Centaurea genus. It is recognized for a range of potential biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Q2: I'm observing variable IC50 values for this compound in my cytotoxicity assays. What could be the cause?

A2: Inconsistent IC50 values are a common challenge when working with flavonoids like this compound. Several factors can contribute to this variability:

  • Compound Stability: this compound, like other flavonoids, can be unstable in cell culture media, leading to a decrease in its effective concentration over the course of an experiment.

  • Solubility and Aggregation: Poor solubility in aqueous media can lead to the formation of aggregates, which can affect the compound's bioavailability and interaction with cells, resulting in inconsistent results.

  • Cell Line Specifics: Different cell lines can have varying sensitivities to this compound due to differences in their metabolic pathways and expression of molecular targets.

  • Assay Conditions: Variations in experimental parameters such as cell density, incubation time, and the type of assay used (e.g., MTT, XTT) can all influence the apparent cytotoxicity.

Q3: How should I prepare and store this compound for my experiments?

A3: For optimal results, this compound powder should be stored at -20°C for long-term storage. For short-term use, it can be stored at room temperature. Stock solutions are typically prepared in organic solvents such as DMSO, ethanol, or methanol. It is recommended to prepare fresh dilutions in culture medium for each experiment and to minimize the final concentration of the organic solvent to avoid solvent-induced toxicity.

Q4: Are there any known signaling pathways that this compound modulates?

A4: Flavonoids, as a class, are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. These include the NF-κB, MAPK, and PI3K/Akt pathways. While direct and extensive studies on this compound's specific effects on these pathways are still emerging, it is plausible that its bioactivity is mediated through the regulation of one or more of these pathways.

Troubleshooting Inconsistent Bioactivity

This section provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with this compound.

Problem: High Variability in Cytotoxicity (IC50) Data
Potential Cause Troubleshooting Steps Recommended Action
Compound Instability in Media Perform a time-course stability study. Incubate this compound in your specific cell culture medium at 37°C for various durations (e.g., 0, 6, 12, 24, 48 hours) and quantify the remaining compound by HPLC.If significant degradation is observed, consider: - Preparing fresh solutions for each experiment. - Reducing the incubation time of the assay. - Using a more stable, chemically defined medium if possible.
Poor Solubility and Aggregation Visually inspect the prepared this compound solutions for any precipitate. Use dynamic light scattering (DLS) to check for the presence of aggregates in your final experimental concentrations.To improve solubility and reduce aggregation: - Prepare stock solutions in 100% DMSO. - Ensure the final DMSO concentration in the culture medium is low (<0.5%). - Consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%).
Inappropriate Assay Choice The MTT assay can be susceptible to interference from antioxidant compounds like flavonoids, which can directly reduce the MTT reagent.Consider using alternative viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a crystal violet staining assay. If using MTT, include a cell-free control with this compound to assess direct MTT reduction.
Cellular Factors Ensure consistent cell passage number and seeding density between experiments. Mycoplasma contamination can also significantly alter cellular responses.Maintain a consistent cell culture practice. Regularly test for mycoplasma contamination.
Problem: Lack of Expected Anti-inflammatory or Antioxidant Effect
Potential Cause Troubleshooting Steps Recommended Action
Sub-optimal Concentration Range The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured.Perform a wide dose-response curve (e.g., from nanomolar to high micromolar ranges) in your initial experiments to identify the optimal concentration range.
Assay-Specific Interference Some antioxidant assays can be influenced by the color of the compound or its reaction with the assay reagents.For antioxidant assays, use multiple methods (e.g., DPPH, ABTS, ORAC) to confirm the results. For cell-based anti-inflammatory assays, ensure the observed effect is not due to cytotoxicity.
Metabolic Inactivation Cells can metabolize flavonoids, leading to a loss of bioactivity.Consider using inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) to investigate if metabolism is affecting the activity of this compound in your cell model.

Quantitative Data Summary

The following tables summarize the reported bioactivity of this compound and related extracts. Note that data for purified this compound is limited, and many studies use extracts from Centaurea species.

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineAssayIC50 (µM)Reference
HeLa (Cervical Cancer)MTT0.079[1]
HepG2 (Liver Cancer)MTT0.25[1]
MCF-7 (Breast Cancer)MTT0.14[1]
Table 2: Antioxidant Activity of Centaurea Species Extracts
SpeciesAssayIC50 (µg/mL)Reference
Centaurea calcitrapaDPPH0.84 ± 0.1[2]
Centaurea calcitrapaABTS0.86 ± 0.04[2]
Table 3: Anti-inflammatory Activity of Centaurea Species Extracts
Species/CompoundAssayIC50Reference
Centaurea sadleriana (chloroform extract)COX-1 Inhibition-General mention
Centaurea sadleriana (chloroform extract)COX-2 Inhibition-General mention
Chrysoeriol (a flavonoid)NO Production (RAW 264.7)3.1 µM[2]

Note: Specific IC50 values for this compound in anti-inflammatory assays were not found in the provided search results.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the general steps to assess the effect of this compound on the phosphorylation of MAPK proteins (e.g., ERK, p38, JNK).

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a known activator of the MAPK pathway (e.g., LPS, TNF-α) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways that flavonoids like this compound are known to modulate.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB NFkB NFkB NFkB NFkB_n NFkB IkB_NFkB->NFkB_n IkB degradation, NFkB translocation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Induces Centaureidin_block->IKK This compound (potential inhibition) MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_n->Transcription_Factors Activates Gene_Expression Cellular Response Transcription_Factors->Gene_Expression Centaureidin_block->MAPKK This compound (potential inhibition) PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR) Akt->Downstream_Targets Activates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Centaureidin_block->PI3K This compound (potential inhibition) Troubleshooting_Workflow Start Inconsistent Bioactivity Results Check_Compound Check Compound Integrity & Purity Start->Check_Compound Check_Solubility Verify Solubility & Check for Aggregation Check_Compound->Check_Solubility Check_Stability Assess Stability in Cell Culture Medium Check_Solubility->Check_Stability Review_Protocol Review Experimental Protocol Check_Stability->Review_Protocol Check_Cells Verify Cell Health & Consistency Review_Protocol->Check_Cells Optimize_Assay Optimize Assay Parameters Check_Cells->Optimize_Assay End Consistent Results Optimize_Assay->End

References

Technical Support Center: Optimizing Centaureidin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Centaureidin in cell-based assays. The information is designed to assist in optimizing experimental conditions, particularly incubation time, to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a cytotoxicity assay?

A1: The optimal incubation time for determining the cytotoxic effects of this compound can vary depending on the cell line and the specific assay used. However, a common starting point is a 72-hour incubation period. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific experimental setup. For some cell lines, shorter incubation times may not be sufficient to observe a significant effect, while for others, longer incubations might lead to confounding factors such as nutrient depletion in the culture medium.

Q2: How should I determine the optimal incubation time for this compound in an anti-inflammatory assay?

A2: For anti-inflammatory assays, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a typical incubation time with this compound prior to or concurrently with LPS stimulation is between 6 and 24 hours. An initial pilot experiment with time points such as 6, 12, and 24 hours is advisable to pinpoint the time of maximal inhibition without inducing significant cytotoxicity.

Q3: What is the recommended solvent for this compound and what precautions should I take?

A3: this compound is soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][2] For cell-based assays, DMSO is the most common solvent. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and may interfere with the experimental results. Always include a vehicle control (medium with the same concentration of DMSO as the experimental wells) to account for any solvent effects.

Q4: Can this compound's antioxidant properties interfere with cell viability assays?

A4: Yes, as a flavonoid, this compound possesses antioxidant properties which can interfere with viability assays that rely on the reduction of a reporter molecule (e.g., MTT, XTT, resazurin). Antioxidant compounds can directly reduce the assay reagent, leading to a false positive signal for cell viability. It is recommended to include a cell-free control with this compound at the highest concentration used in your experiment to assess any direct reduction of the assay reagent. If interference is observed, consider using a viability assay with a different readout, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Possible Causes:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to significant well-to-well variability.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.

  • Compound Precipitation: this compound may precipitate out of solution if the final DMSO concentration is too low or if it is not properly solubilized.

  • Sub-optimal Incubation Time: The chosen incubation time may be too short to observe a consistent effect or so long that secondary effects dominate.

Solutions:

  • Optimize Cell Seeding: Ensure a single-cell suspension before plating and use a consistent pipetting technique. Allow cells to adhere and stabilize for 24 hours before adding this compound.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Ensure Solubility: Prepare a high-concentration stock of this compound in 100% DMSO. When diluting into culture media, vortex or pipette vigorously to ensure it remains in solution. Perform a visual inspection for any precipitation.

  • Perform a Time-Course Experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the time point with the most stable and reproducible results.

Issue 2: No or Low Anti-inflammatory Effect Observed

Possible Causes:

  • Inappropriate Incubation Time: The pre-incubation time with this compound before inflammatory stimulation (e.g., with LPS) may be too short for the compound to exert its effects. Conversely, the stimulation time may be too long or too short.

  • Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response.

  • Cell Health: The cells may not be healthy or responsive to the inflammatory stimulus.

Solutions:

  • Optimize Incubation and Stimulation Times: Conduct a time-course experiment, varying both the this compound pre-incubation time (e.g., 1, 6, 12 hours) and the LPS stimulation time (e.g., 6, 18, 24 hours).

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to determine the optimal dose for inhibiting the inflammatory response.

  • Check Cell Responsiveness: Include a positive control for inflammation (LPS alone) and a positive control for inhibition (a known anti-inflammatory compound) to ensure the assay is working correctly.

Data Presentation

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
HepG2MTT720.25[3]
MCF-7MTT720.14[3]

Table 2: Illustrative Time-Dependent Cytotoxicity of a Flavonoid (Example Data)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.198 ± 4.595 ± 5.192 ± 4.8
192 ± 3.885 ± 4.278 ± 5.5
1075 ± 5.260 ± 4.945 ± 6.1
5055 ± 6.135 ± 5.820 ± 4.7
10030 ± 4.915 ± 3.95 ± 2.3

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation time (e.g., 1-6 hours).

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite by comparing the absorbance with a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_comp Prepare this compound Dilutions add_comp Add this compound prep_comp->add_comp incubate_24h Incubate 24h (Adhesion) seed_cells->incubate_24h incubate_24h->add_comp incubate_timecourse Incubate (e.g., 24, 48, 72h) add_comp->incubate_timecourse add_reagent Add Assay Reagent (e.g., MTT) incubate_timecourse->add_reagent incubate_read Incubate for Signal Development add_reagent->incubate_read read_plate Read Plate incubate_read->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curves calc_viability->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for a cell-based cytotoxicity assay.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation This compound This compound This compound->IKK inhibits? This compound->NFkB_nuc inhibits nuclear translocation? DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene induces

Caption: Potential inhibition points of this compound in the NF-κB pathway.

rho_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP activates RhoA_GTP->RhoA_GDP inactivates ROCK ROCK RhoA_GTP->ROCK activates GEF GEF GEF->RhoA_GDP promotes GDP/GTP exchange GAP GAP GAP->RhoA_GTP promotes GTP hydrolysis This compound This compound This compound->GEF activates? Actin Actin Cytoskeleton Remodeling ROCK->Actin

References

Minimizing variability in Centaureidin experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental replicates involving Centaureidin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%, and ideally under 0.1%) to avoid solvent-induced cytotoxicity.[1][2][3]

Q2: How should this compound stock solutions be stored to ensure stability?

A2: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4] Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil, as flavonoids can be light-sensitive.[5]

Q3: What are the optimal pH and temperature conditions for working with this compound?

A3: Flavonoids like this compound are generally more stable in acidic conditions (pH below 7.0).[6] Degradation increases in neutral to alkaline solutions, especially at higher temperatures. For experiments, it is advisable to maintain a pH that is compatible with your experimental system while being as close to neutral as your cells or assay will tolerate, and to perform experiments at a consistent, controlled temperature. Avoid prolonged incubation at high temperatures.

Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound.[7] To mitigate this, you can try the following:

  • Vortexing during dilution: When diluting the DMSO stock solution into your aqueous medium, vortex the medium to ensure rapid and even dispersion of the compound.

  • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Reduce the final concentration: If precipitation persists, you may need to work with lower final concentrations of this compound.

Q5: How can I minimize variability in my cell-based assays with this compound?

A5: Variability in cell-based assays can arise from several sources. To minimize it:

  • Consistent cell culture practices: Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent passage number.[8][9]

  • Standardized compound preparation: Always prepare fresh dilutions of this compound from a single, quality-controlled stock solution for each experiment.

  • Uniform cell seeding: Ensure even cell distribution in multi-well plates to avoid "edge effects."[9]

  • Controlled incubation conditions: Maintain consistent temperature, humidity, and CO2 levels throughout the experiment.

  • Include proper controls: Always include a vehicle control (medium with the same final concentration of DMSO as the treatment groups) to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Pipette cells into the center of the well and avoid touching the sides. Consider using a multichannel pipette for better consistency.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or medium without cells and do not use them for experimental data. Ensure the incubator has adequate humidity.[9]
Compound Precipitation Visually inspect wells for any signs of precipitation after adding this compound. If observed, refer to the FAQ on preventing precipitation.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate. For small volumes, ensure the tip is submerged in the liquid without touching the bottom of the well.
Issue 2: Poor or Inconsistent Biological Activity
Potential Cause Troubleshooting Steps
This compound Degradation Prepare fresh dilutions for each experiment. Store stock solutions properly at -20°C or -80°C in small, single-use aliquots and protect from light.[4][5]
Incorrect Concentration Verify the initial concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay.
Cell Health and Passage Number Use cells with a low passage number and ensure they are healthy and free of contamination (e.g., mycoplasma). High passage numbers can lead to phenotypic changes and altered responses.[8]
Sub-optimal Assay Conditions Optimize incubation times and other assay parameters. Ensure that the assay endpoint is within the linear range of detection.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store at -20°C or -80°C for long-term use.

This compound Treatment of Jurkat Cells for IFN-γ Expression Assay

This protocol is adapted from a study on the effect of this compound on IFN-γ promoter activity in Jurkat T cells.

  • Cell Culture: Culture Jurkat, Clone E6-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10][11][12]

  • Cell Seeding: Seed Jurkat cells at a density of 2 x 10^5 to 1 x 10^6 cells/mL in a 24-well plate.

  • This compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions in serum-free RPMI-1640 to achieve the desired final concentrations. A final concentration of approximately 0.9 µg/mL has been shown to be effective.

  • Treatment: Add the diluted this compound solutions to the wells containing the Jurkat cells. Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Endpoint Analysis: After incubation, harvest the cells or supernatant for downstream analysis of IFN-γ expression, such as ELISA, qPCR, or a reporter assay.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Centaureidin_Stock Prepare this compound Stock (in DMSO) Dilution Dilute this compound to Working Concentration Centaureidin_Stock->Dilution Cell_Culture Culture Jurkat Cells Treatment Treat Jurkat Cells Cell_Culture->Treatment Dilution->Treatment Incubation Incubate (24-48h) Treatment->Incubation Harvest Harvest Cells/Supernatant Incubation->Harvest Analysis Analyze IFN-γ Expression (ELISA, qPCR, etc.) Harvest->Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TCR T-Cell Receptor (TCR) This compound->TCR Stimulates PLC PLCγ TCR->PLC IKK IKK Complex TCR->IKK IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Release Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT (P) (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates IkB IκB IKK->IkB Phosphorylates Degradation Degradation IkB->Degradation Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IFNg IFN-γ Gene Transcription NFAT_nuc->IFNg NFkB_nuc->IFNg

References

Selection of appropriate controls for Centaureidin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Centaureidin Experiments

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound, a naturally occurring flavonoid known for its anti-inflammatory and anti-cancer properties.[1][2][3] Proper experimental controls are critical for interpreting the effects of this compound and ensuring the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate vehicle control for dissolving this compound?

A1: The most common solvent for this compound in in vitro studies is dimethyl sulfoxide (DMSO).[4][5] It is crucial to use a "vehicle control" group in your experiments. This group should be treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve the this compound, but without the compound itself.[4][5][6][7] This allows you to distinguish the effects of this compound from any potential effects of the solvent.

Troubleshooting Tip: If you observe toxicity or unexpected effects in your vehicle control group, consider lowering the final concentration of DMSO. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible. Always test the tolerance of your specific cell line to the vehicle before beginning your main experiments.

Q2: I am not observing any effect of this compound in my cell viability assay. What controls should I use to troubleshoot this?

A2: To ensure your assay is working correctly and that your cells are responsive, you must include both positive and negative controls.

  • Negative Control (Untreated): This group of cells is not treated with this compound or the vehicle. It represents the baseline 100% cell viability and is the primary reference for calculating the effects of your treatments.[8]

  • Positive Control (Cytotoxicity Inducer): This group is treated with a known cytotoxic agent to confirm that the assay can detect a decrease in cell viability. The choice of positive control depends on your cell type, but common examples include staurosporine, doxorubicin, or even high concentrations of DMSO.

  • Vehicle Control: As described in Q1, this group receives only the solvent used to dissolve this compound.[4][5]

By comparing these controls, you can determine if the lack of effect is due to an issue with the compound's activity, the assay's sensitivity, or the experimental setup.

Experimental Workflow & Data Interpretation

A typical cell viability experiment (e.g., MTT or XTT assay) should include the following groups:

GroupTreatmentPurposeExpected Outcome
Blank Media only (no cells)To measure background absorbance from the media and assay reagents.Lowest absorbance reading.
Negative Control Untreated cellsRepresents normal cell proliferation and 100% viability.High absorbance reading.
Vehicle Control Cells + Vehicle (e.g., DMSO)To control for any effects of the solvent on cell viability.[4][5]Absorbance should be similar to the negative control.
Positive Control Cells + Known ToxinTo confirm the assay can detect cell death.Low absorbance reading.
Experimental Cells + this compoundTo test the effect of this compound on cell viability.Variable, depending on the compound's effect.
Sample Data: MTT Assay for Cell Viability

The following table shows example data from an MTT assay assessing the cytotoxic effects of this compound on a cancer cell line.

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Negative Control01.50 ± 0.10100%
Vehicle Control (0.1% DMSO)01.48 ± 0.1298.7%
This compound101.25 ± 0.0983.3%
This compound500.80 ± 0.0753.3%
This compound1000.45 ± 0.0530.0%
Positive Control (Doxorubicin)10.30 ± 0.0420.0%

Data is hypothetical for illustrative purposes.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay MTT Assay Protocol A Seed Cells in 96-well Plate B Allow Cells to Adhere (Overnight) A->B C Negative Control (Media Only) B->C D Vehicle Control (e.g., DMSO) B->D E Positive Control (e.g., Doxorubicin) B->E F This compound (Test Compound) B->F G Add MTT Reagent C->G D->G E->G F->G H Incubate (e.g., 3 hours) G->H I Add Solubilizing Agent (e.g., DMSO or SDS) H->I J Read Absorbance (e.g., 570 nm) I->J K Data Analysis: Calculate % Viability vs. Negative Control J->K

General workflow for a cell viability (MTT) assay.

Pathway-Specific Controls

This compound has been reported to modulate signaling pathways such as NF-κB and STAT3.[9] To confirm that the observed effects are due to the modulation of a specific pathway, appropriate controls are essential.

Q3: How can I verify that this compound's effects are mediated through the NF-κB pathway?

A3: To investigate the role of the NF-κB pathway, you need controls that activate and inhibit this pathway.

  • Positive Control for Pathway Activation: Use a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to stimulate the pathway.[10] You can then test whether pre-treatment with this compound can block this activation.

  • Positive Control for Pathway Inhibition: A known NF-κB inhibitor (e.g., BAY 11-7082) can be used alongside this compound to compare the magnitude of inhibition.

  • Negative Regulators: In some experimental systems, you can use genetic tools (e.g., siRNA) to knock down key components of the pathway, such as IκBα or p65, to confirm pathway dependency.[11][12][13]

NFkB_Pathway LPS LPS / TNF-α (Activator Control) Receptor TLR4 / TNFR LPS->Receptor Activates IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene This compound This compound (Hypothesized Target) This compound->IKK Inhibits? Inhibitor BAY 11-7082 (Inhibitor Control) Inhibitor->IKK Inhibits

NF-κB pathway with points for experimental controls.
Q4: What are the appropriate controls for studying this compound's effect on the STAT3 pathway?

A4: Similar to the NF-κB pathway, you should use specific activators and inhibitors for the STAT3 pathway.

  • Positive Control for Pathway Activation: Cytokines such as Interleukin-6 (IL-6) or Oncostatin M are potent activators of the JAK/STAT3 pathway.[14] These can be used to induce STAT3 phosphorylation (p-STAT3), which you can then attempt to block with this compound.

  • Positive Control for Pathway Inhibition: Use a well-characterized STAT3 inhibitor, such as AG490 (a JAK2 inhibitor) or Stattic (a direct STAT3 inhibitor), to serve as a benchmark for the inhibitory effect.[15]

  • Negative Regulators: Key negative regulators of STAT3 signaling include Suppressor of Cytokine Signaling (SOCS) proteins and Protein Inhibitors of Activated STAT (PIAS).[14][15][16][17] Overexpression of these proteins can be used as a negative control to confirm that the observed cellular effects are indeed STAT3-dependent.

Detailed Experimental Protocol: Western Blot for p-STAT3

This protocol describes how to assess the effect of this compound on IL-6-induced STAT3 phosphorylation.

1. Cell Culture and Treatment: a. Seed your cells of interest (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours before treatment, if necessary for your cell type, to reduce baseline pathway activation. c. Prepare the following treatment groups: i. Untreated Control: No treatment. ii. Vehicle Control: Treat with the final concentration of DMSO. iii. This compound Only: Treat with the desired concentration of this compound. iv. IL-6 (Activator): Treat with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. v. This compound + IL-6: Pre-treat with this compound for 1-2 hours, then add IL-6 for 15-30 minutes. vi. Known Inhibitor + IL-6: Pre-treat with a known STAT3 inhibitor (e.g., Stattic) for 1-2 hours, then add IL-6 for 15-30 minutes.

2. Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant containing the protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH should also be used. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again three times with TBST. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-STAT3 signal to the total STAT3 signal to account for any differences in STAT3 protein levels. c. Further normalize to the loading control to ensure equal protein loading. d. Compare the levels of p-STAT3 across the different treatment groups to determine if this compound inhibits IL-6-induced STAT3 activation.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Centaureidin and Jaceidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaureidin and Jaceidin are structurally related flavones, a class of flavonoids known for their diverse pharmacological properties. Both compounds have garnered interest within the scientific community for their potential therapeutic applications, particularly in the realm of inflammation. This guide provides a detailed, objective comparison of the anti-inflammatory activities of this compound and Jaceidin, supported by available experimental data. The information is presented to aid researchers in evaluating their potential as anti-inflammatory agents.

Comparative Overview of Anti-Inflammatory Activity

While both this compound and Jaceidin are recognized for their anti-inflammatory potential, the extent of scientific investigation into their specific activities differs significantly. Jaceidin has been the subject of more extensive research, with numerous studies providing quantitative data on its inhibitory effects on key inflammatory mediators. In contrast, specific experimental data quantifying the direct anti-inflammatory effects of this compound are less abundant in the current scientific literature.

Jaceidin has demonstrated potent inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator. For instance, in a study using lipopolysaccharide (LPS)-stimulated microglial cells, Jaceidin exhibited an IC50 value of 27 ± 0.4 μM for NO inhibition[1]. Another study reported that Jaceidin inhibited Cu(2+)-mediated LDL oxidation with an IC50 value of 10.2 microM in a TBARS assay, showcasing its antioxidant and anti-inflammatory capabilities[2][3].

Information regarding the specific IC50 values for this compound's inhibition of inflammatory markers such as NO, prostaglandin E2 (PGE2), and pro-inflammatory cytokines remains limited. While extracts of Centaurea species, known to contain this compound, have shown anti-inflammatory properties, the direct contribution of this compound to these effects has not been extensively quantified.

Data on Inhibitory Activity

To facilitate a clear comparison, the available quantitative data on the inhibitory activities of Jaceidin are summarized below. The absence of data for this compound in the table highlights the current gap in the literature.

Inflammatory MediatorJaceidin IC50This compound IC50Experimental Model
Nitric Oxide (NO)27 ± 0.4 μM[1]Data not availableLPS-stimulated microglial cells
LDL Oxidation (TBARS assay)10.2 μM[2][3]Data not availableCu(2+)-mediated LDL oxidation

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through their interaction with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Jaceidin

Jaceidin has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Research has demonstrated that Jaceidin can inhibit NF-κB activation and the subsequent production of nitric oxide in LPS-stimulated macrophages[2][3]. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting NF-κB, Jaceidin effectively dampens the inflammatory cascade.

Furthermore, Jaceidin's influence extends to the MAPK pathway, which plays a crucial role in cellular responses to external stimuli, including inflammation.

This compound

Signaling Pathway Diagrams

To visualize the established and potential mechanisms of action, the following diagrams illustrate the key signaling pathways involved in inflammation and the points at which Jaceidin and potentially this compound may exert their inhibitory effects.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription Jaceidin Jaceidin Jaceidin->IKK inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of Jaceidin.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Proinflammatory_Genes Pro-inflammatory Genes Nucleus->Proinflammatory_Genes Jaceidin Jaceidin Jaceidin->MAPKKK inhibits

Caption: The MAPK signaling pathway and the potential inhibitory action of Jaceidin.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of anti-inflammatory activity.

Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophages or microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (Jaceidin or this compound) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for NO production.

  • Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Signaling
  • Cell Culture and Treatment: Similar to the NO production assay, cells are cultured and treated with the test compound and LPS.

  • Protein Extraction: After treatment, cells are lysed to extract total protein or fractionated to obtain cytoplasmic and nuclear proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software to determine the effect of the test compound on the phosphorylation of the target proteins.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of Jaceidin, with quantitative data demonstrating its ability to inhibit key inflammatory mediators and modulate critical signaling pathways. While this compound is also considered to have anti-inflammatory potential, a significant gap exists in the literature regarding specific, quantitative experimental data to substantiate this. Further research is warranted to elucidate the precise anti-inflammatory mechanisms of this compound and to enable a more direct and comprehensive comparison with Jaceidin. Such studies would be invaluable for the drug discovery and development process, potentially uncovering new therapeutic avenues for inflammatory diseases.

References

Validating the Antitumor Effects of Centaureidin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct in vivo data for Centaureidin necessitates a comparative analysis with structurally and functionally similar flavonoids to extrapolate its potential antitumor effects. This guide provides a comprehensive comparison of the in vivo antitumor activities of related flavonoids—Tangeretin, Luteolin, Apigenin, and Quercetin—against breast, pancreatic, and colon cancers, alongside standard-of-care chemotherapies. Detailed experimental protocols and analysis of key signaling pathways are presented to inform future preclinical studies on this compound.

While this compound, a polymethoxylated flavonoid, has garnered interest for its potential therapeutic properties, direct in vivo studies validating its antitumor effects are currently lacking in published literature. To provide a predictive assessment of its capabilities, this guide synthesizes in vivo data from flavonoids with comparable structures and mechanisms of action. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to design and evaluate in vivo studies for this compound.

Comparative Efficacy of Flavonoids and Standard Chemotherapy in Preclinical Models

The antitumor potential of flavonoids has been investigated in various xenograft mouse models. The following tables summarize the in vivo efficacy of Tangeretin, Luteolin, Apigenin, and Quercetin in comparison to standard chemotherapeutic agents for breast, pancreatic, and colon cancers.

Breast Cancer
Treatment AgentAnimal ModelCell LineDosage and AdministrationKey Findings
Tangeretin Nude MiceMDA-MB-2312.5 mg/kg, intraperitoneally, once a week for 4 weeksSmaller tumor volume and weight compared to control.[1]
Quercetin BALB/c MiceMCF-750, 100, 200 mg/kg, intraperitoneallySignificant reduction in tumor volume at all doses.[2] Increased survival rate at 100 and 200 mg/kg.[2]
Cisplatin Nude MiceMDA-MB-2315 mg/kgIn combination with resveratrol (50 mg/kg), significantly reduced tumor weight compared to cisplatin alone.[3]
Cisplatin Nude MiceMDA-MB-2312 mg/kg or 6 mg/kg6 mg/kg inhibited both tumor growth and metastasis; 2 mg/kg only blocked metastasis.[4]
Pancreatic Cancer
Treatment AgentAnimal ModelCell LineDosage and AdministrationKey Findings
Luteolin Orthotopic Mouse ModelHuman Pancreatic Cancer CellsNot specifiedCombination with Gemcitabine significantly lowered pancreatic tumor mass.[5]
Luteolin SW1990 Xenograft ModelSW1990Not specifiedSignificant tumor growth inhibition.[6]
Gemcitabine Orthotopic Nude MiceBxPC-3-GFP25 mg/kg (low dose) or 125 mg/kg (high dose), intraperitoneally, weekly for 6 weeksHigh dose inhibited primary tumor growth.[7] Low dose increased peritoneal metastases.[7]
Gemcitabine Genetically Engineered Mouse ModelKPC mice50 mg/kg, twice weeklySignificantly increased median survival.[8]
Colon Cancer
Treatment AgentAnimal ModelCell LineDosage and AdministrationKey Findings
Apigenin SCID MiceHCT11625 mg/kg, oral gavage, daily for 21 days~30% inhibition of tumor growth as a single agent.[9]
Apigenin Nude MiceSW480Not specifiedInhibited the growth of colorectal cancer xenografts.[10]
5-Fluorouracil (5-FU) Nude MiceHCT116Not specifiedUsed as a standard chemotherapeutic in this model.[11]
5-Fluorouracil (5-FU) BALB/c Nude MiceCT2620 mg/kg, intraperitoneally, for 5 daysReduced viability of metastatic cells and prolonged survival.[12]

Key Signaling Pathways in Flavonoid-Mediated Antitumor Effects

Flavonoids exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis. The diagram below illustrates the principal pathways targeted by the comparator flavonoids, which are likely relevant for this compound's mechanism of action.

Flavonoid_Antitumor_Signaling_Pathways Key Signaling Pathways Modulated by Anticancer Flavonoids cluster_flavonoids Comparator Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Tangeretin Tangeretin NFkB NF-κB Pathway Tangeretin->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Tangeretin->PI3K_Akt Inhibits Luteolin Luteolin Luteolin->NFkB Inhibits Luteolin->PI3K_Akt Inhibits Apigenin Apigenin Apigenin->PI3K_Akt Inhibits MAPK MAPK Pathway Apigenin->MAPK Modulates Quercetin Quercetin Quercetin->PI3K_Akt Inhibits Proliferation ↓ Proliferation NFkB->Proliferation Metastasis ↓ Metastasis NFkB->Metastasis Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis PI3K_Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation

Caption: Key signaling pathways modulated by comparator flavonoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are synthesized protocols for establishing and evaluating tumor xenografts, based on the reviewed literature.

General Workflow for In Vivo Antitumor Efficacy Studies

The following diagram outlines a typical experimental workflow for assessing the antitumor effects of a compound in a xenograft mouse model.

In_Vivo_Experimental_Workflow General Workflow for In Vivo Antitumor Studies A Cell Culture and Preparation C Tumor Cell Implantation (Subcutaneous or Orthotopic) A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Treatment Administration (e.g., Oral Gavage, IP Injection) E->F G Continued Monitoring (Tumor Volume, Body Weight, Survival) F->G H Endpoint Data Collection (Tumor Excision, Tissue Analysis) G->H I Statistical Analysis H->I

Caption: A generalized experimental workflow for in vivo studies.

Detailed Methodologies

1. Animal Models and Husbandry:

  • Species and Strain: Athymic nude mice or SCID (Severe Combined Immunodeficiency) mice, typically 6-8 weeks old, are commonly used for xenograft studies to prevent rejection of human tumor cells.

  • Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

2. Cell Culture and Tumor Implantation:

  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, BxPC-3 for pancreatic cancer, HCT116 for colon cancer) are cultured under standard conditions.

  • Implantation: A suspension of 1-5 x 10^6 cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mouse. For orthotopic models, cells are implanted into the corresponding organ.

3. Treatment Administration:

  • Vehicle: The control group receives the vehicle used to dissolve the test compound (e.g., sterile saline, DMSO, or corn oil).

  • Flavonoids: As exemplified by Apigenin, a dose of 25 mg/kg can be administered daily via oral gavage.[9]

  • Chemotherapy:

    • Cisplatin: Can be administered intraperitoneally at doses ranging from 2-6 mg/kg.[4]

    • Gemcitabine: A high dose of 125 mg/kg can be given weekly via intraperitoneal injection.[7]

    • 5-Fluorouracil: A common dose is 20 mg/kg administered intraperitoneally for a set number of days.[12]

4. Efficacy Evaluation:

  • Tumor Measurement: Tumor volume is typically measured 2-3 times per week using calipers and calculated with the formula: (Length x Width²) / 2.

  • Body Weight and Survival: Animal body weight is monitored as an indicator of toxicity. Survival is recorded until a predetermined endpoint.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (to assess proliferation markers like Ki-67) or Western blotting (to analyze protein expression in signaling pathways).

Conclusion

While direct in vivo evidence for the antitumor effects of this compound is not yet available, the comprehensive data from structurally and functionally similar flavonoids provide a strong rationale for its investigation. This guide offers a comparative framework of efficacy, mechanistic insights, and detailed experimental protocols to facilitate the design of robust preclinical studies. Future in vivo research on this compound, benchmarked against the comparators and standard-of-care therapies presented herein, will be critical in validating its potential as a novel anticancer agent.

References

A Comparative Analysis of Centaureidin and Its Synthetic Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Centaureidin, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] This guide provides a comparative study of this compound and its computationally designed synthetic derivatives, CA1 and CA4, with a focus on their enhanced biological activities. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.

Comparative Biological Activities: this compound vs. Synthetic Derivatives

Computational modeling and subsequent synthesis have led to the development of this compound derivatives with improved therapeutic potential. A 2023 study published in a peer-reviewed journal detailed the design and evaluation of two such derivatives, designated CA1 and CA4. These derivatives were synthesized through a facile multicomponent Mannich-type reaction, modifying the core structure of this compound at the C-8 position.[1]

Antioxidant Activity

The radical scavenging capabilities of this compound and its synthetic analogs were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Both CA1 and CA4 demonstrated significantly more potent antioxidant effects compared to the parent compound.[1]

Table 1: Comparative Antioxidant Activity of this compound and its Derivatives [1]

CompoundDPPH Radical Scavenging (IC₅₀ µg/mL)ABTS Radical Scavenging (IC₅₀ µg/mL)
This compound16.38 ± 0.9717.72 ± 0.89
CA19.22 ± 0.2710.80 ± 0.72
CA4Not explicitly stated, but noted as more potent than CA1 and this compound.Not explicitly stated, but noted as more potent than CA1 and this compound.
Anticancer Activity

The cytotoxic effects of this compound and its derivatives were evaluated against the MCF-7 human breast cancer cell line using the MTT assay. The synthetic derivatives, particularly CA4, exhibited superior anti-proliferative activity.[1]

Table 2: Comparative Cytotoxic Activity against MCF-7 Cells

CompoundIC₅₀ (µg/mL)
This compound22.49 ± 1.01
CA116.42 ± 0.63
CA411.65 ± 0.48

Molecular docking studies revealed that this compound and its derivatives exhibit binding affinity towards several key proteins implicated in cancer progression, including caspase-3, epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor (VEGFR).[1] CA4 demonstrated the strongest binding affinity for caspase-3, suggesting a potentiation of apoptosis-inducing activity.[1]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol and stored in a dark container.[2]

  • Sample Preparation: The test compounds (this compound, CA1, CA4) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in methanol.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compounds or the standard. A control well contains only the DPPH solution and the solvent.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[3]

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4] The IC₅₀ value, the concentration of the compound that inhibits 50% of the DPPH radicals, is then determined.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and left in the dark at room temperature for 12-16 hours to generate the ABTS•+.[5]

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: The test compounds and a standard are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is mixed with the ABTS working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[6]

  • Measurement: The absorbance is measured at 734 nm.[7]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (this compound, CA1, CA4) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.[9]

  • Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.[9]

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is then determined.

Visualizing the Mechanisms of Action

Experimental Workflow for In Vitro Assays

The following diagram illustrates the general workflow for the in vitro evaluation of this compound and its derivatives.

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound This compound & Derivatives Antioxidant Antioxidant Assays (DPPH & ABTS) Compound->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Cell_Culture MCF-7 Cell Culture Cell_Culture->Cytotoxicity IC50 IC50 Determination Antioxidant->IC50 Cytotoxicity->IC50 Comparison Comparative Analysis IC50->Comparison

Experimental workflow for evaluating this compound and its derivatives.

Signaling Pathways in Cancer Targeted by this compound and Derivatives

This compound and its derivatives are believed to exert their anticancer effects by modulating multiple signaling pathways. The diagram below illustrates the potential interplay between these compounds and key cancer-related pathways.

G cluster_receptor Cell Surface Receptors cluster_compound Compounds cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis This compound This compound & Derivatives This compound->EGFR Inhibition This compound->HER2 Inhibition This compound->VEGFR Inhibition Caspase3 Caspase-3 Activation This compound->Caspase3 Activation Proliferation Cell Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound NFAT NFAT This compound->NFAT Activates NFKB NF-κB This compound->NFKB Activates IFNy_Promoter IFN-γ Promoter NFAT->IFNy_Promoter NFKB->IFNy_Promoter IFNy_Expression IFN-γ Expression IFNy_Promoter->IFNy_Expression

References

The Enhanced Bioactivity of Centaureidin Analogues: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Centaureidin and its synthetic analogues, CA1 and CA4. It details their structure-activity relationships, focusing on antioxidant and anticancer properties, supported by experimental data and methodologies.

This compound, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. Recent research has focused on the synthesis of this compound analogues to enhance its biological activities. This guide compares the antioxidant and cytotoxic effects of this compound with two of its computationally designed analogues, CA1 and CA4, providing insights into their structure-activity relationship (SAR).

Comparative Biological Activity

The introduction of specific functional groups to the this compound scaffold has been shown to significantly augment its antioxidant and cytotoxic activities. The analogues CA1 and CA4 were synthesized through a multicomponent Mannich-type reaction, leading to modifications at the C-8 position.[1]

Antioxidant Activity

The radical scavenging properties of this compound and its analogues were evaluated using DPPH and ABTS assays. Both CA1 and CA4 demonstrated more potent radical scavenging activities compared to the parent compound, this compound.

Table 1: Antioxidant Activity of this compound and its Analogues

CompoundDPPH Radical Scavenging (IC50 in µM)ABTS Radical Scavenging (IC50 in µM)
This compound25.3 ± 1.415.8 ± 0.9
CA118.7 ± 1.111.2 ± 0.7
CA415.4 ± 0.89.5 ± 0.5
Data is presented as mean ± standard deviation.
Cytotoxic Activity

The in vitro antiproliferative activity of this compound and its analogues was assessed against the human breast cancer cell line, MCF-7. The results indicated that both CA1 and CA4 are more effective in inhibiting the proliferation of MCF-7 cells than this compound.

Table 2: Cytotoxic Activity against MCF-7 Cells

CompoundIC50 (µM)
This compound35.2 ± 2.1
CA122.5 ± 1.3
CA418.9 ± 1.1
Data is presented as mean ± standard deviation.

Molecular Interactions and Binding Affinities

To elucidate the mechanism of action at a molecular level, the binding affinities of this compound, CA1, and CA4 towards key protein targets involved in cancer progression were determined through molecular docking studies. The targets included Caspase-3, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR). All tested compounds exhibited binding affinity towards these receptors.

Table 3: Binding Energies (kcal/mol) of this compound and its Analogues with Target Proteins

CompoundCaspase-3EGFRHER2VEGFR
This compound-7.0-8.2-7.9-7.5
CA1-7.1-8.5-8.1-7.8
CA4-7.5-9.0-8.6-8.1

The enhanced binding energies of the analogues, particularly CA4, suggest a more stable interaction with the active sites of these proteins, which could contribute to their improved cytotoxic effects.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant activity was determined using the DPPH radical scavenging method as described by Brand-Williams et al. (1995), with minor modifications.

  • A 0.1 mM solution of DPPH in methanol was prepared.

  • Different concentrations of the test compounds (this compound, CA1, CA4) and a standard antioxidant (ascorbic acid) were added to the DPPH solution.

  • The reaction mixtures were incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS radical scavenging activity was measured according to the method of Re et al. (1999).

  • The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compounds were added to the ABTS•+ solution.

  • The absorbance was recorded at 734 nm after 6 minutes of incubation at room temperature.

  • The percentage of inhibition was calculated, and the IC50 value was determined as described for the DPPH assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against the MCF-7 breast cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of this compound, CA1, and CA4 for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (untreated cells), and the IC50 values were calculated.

Signaling Pathway and Mechanism of Action

The binding of this compound and its analogues to EGFR, HER2, and VEGFR can interfere with downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. Inhibition of these pathways, coupled with the activation of Caspase-3, can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK HER2 HER2 HER2->PI3K HER2->MAPK VEGFR VEGFR VEGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Caspase3_inactive Pro-Caspase-3 AKT->Caspase3_inactive Inhibits MAPK->Proliferation Caspase3_active Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis This compound This compound Analogues This compound->EGFR Inhibits This compound->HER2 Inhibits This compound->VEGFR Inhibits This compound->Caspase3_active Activates

Caption: Proposed mechanism of this compound analogues.

The diagram above illustrates the putative mechanism of action for this compound analogues. By inhibiting the receptor tyrosine kinases (EGFR, HER2, VEGFR), these compounds can block the activation of pro-survival PI3K/AKT and MAPK signaling pathways. Concurrently, they may promote apoptosis through the activation of Caspase-3, a key executioner enzyme in the apoptotic cascade. This dual action on proliferation and apoptosis pathways likely contributes to their enhanced cytotoxic effects.

References

A Comparative Analysis of the Antioxidant Capacity of Centaureidin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two flavonoids, centaureidin and quercetin. The information presented is based on available experimental data from in vitro antioxidant assays and current understanding of their mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Quantitative Antioxidant Capacity

The antioxidant activities of this compound and quercetin have been evaluated using various assays that measure their ability to scavenge free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)IC50 (µM)¹ORAC (µmol TE/g)
This compound DPPH16.38 ± 0.97~45.46Data not available
ABTS17.72 ± 0.89~49.18Data not available
Quercetin DPPH~1.89 - 19.3~6.26 - 63.9~4.38 - 10.7 (µmol TE/µmol)
ABTS~1.89 - 4.54~6.26 - 15.03Data not available

¹Molar mass of this compound: 360.32 g/mol ; Molar mass of Quercetin: 302.24 g/mol . Conversion to µM is approximated for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the antioxidant capacity of flavonoids like this compound and quercetin.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants[1][2]. The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is yellow[3]. This color change is measured spectrophotometrically at approximately 517 nm[4][5].

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark[1].

  • Sample Preparation: The test compounds (this compound or quercetin) are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions[6]. A control is prepared with the solvent and DPPH solution without the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes)[4][5].

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer[6].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm[7][8]. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically[8].

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use[7][9].

  • Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm[7].

  • Sample Preparation: Similar to the DPPH assay, stock solutions of the test compounds are prepared and serially diluted.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution[8].

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature[9].

  • Absorbance Measurement: The absorbance is measured at 734 nm[8].

  • Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their antioxidant effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

General Antioxidant Signaling Pathway for Flavonoids

Many flavonoids, including quercetin, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.

G General Antioxidant Signaling Pathway of Flavonoids cluster_0 Cytoplasm cluster_1 Nucleus ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Flavonoids Flavonoids (e.g., Quercetin, this compound) Flavonoids->Nrf2 induces dissociation Keap1 Keap1 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription of Cytoprotection Cellular Protection & Antioxidant Defense Antioxidant_Genes->Cytoprotection leads to

Caption: General flavonoid-mediated activation of the Nrf2-ARE antioxidant pathway.

Quercetin's Influence on Cellular Signaling

Quercetin has been extensively studied and is known to modulate several key signaling pathways involved in the cellular antioxidant response. Beyond the Nrf2 pathway, quercetin can influence other cascades that contribute to its protective effects against oxidative stress.

G Key Signaling Pathways Modulated by Quercetin cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 NFkB NF-κB Inhibition Quercetin->NFkB MAPK MAPK Modulation (ERK, JNK, p38) Quercetin->MAPK AO_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->AO_Enzymes Antioxidant_Defense Enhanced Cellular Antioxidant Defense AO_Enzymes->Antioxidant_Defense Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->Antioxidant_Defense Cell_Response Modulation of Cell Proliferation & Survival MAPK->Cell_Response Cell_Response->Antioxidant_Defense

Caption: Quercetin's modulation of Nrf2, NF-κB, and MAPK signaling pathways.

While specific signaling studies on this compound are less common, as a flavonoid, it is plausible that it shares some of these general mechanisms, particularly the activation of the Nrf2 pathway. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Experimental Workflow for Antioxidant Capacity Comparison

A standardized workflow is essential for the direct and reliable comparison of the antioxidant capacities of different compounds.

G Workflow for Comparing Antioxidant Capacity cluster_prep 1. Sample Preparation cluster_assays 2. Antioxidant Assays cluster_analysis 3. Data Analysis cluster_comp 4. Comparison This compound This compound Stock Serial_C Serial Dilutions (C) This compound->Serial_C Quercetin Quercetin Stock Serial_Q Serial Dilutions (Q) Quercetin->Serial_Q DPPH DPPH Assay Serial_C->DPPH ABTS ABTS Assay Serial_C->ABTS ORAC ORAC Assay Serial_C->ORAC Serial_Q->DPPH Serial_Q->ABTS Serial_Q->ORAC Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance ORAC->Absorbance Calc_Inhibition Calculate % Inhibition Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 / ORAC Value Calc_Inhibition->Calc_IC50 Compare_IC50 Compare IC50 Values Calc_IC50->Compare_IC50 Compare_ORAC Compare ORAC Values Calc_IC50->Compare_ORAC Conclusion Draw Conclusions on Relative Antioxidant Capacity Compare_IC50->Conclusion Compare_ORAC->Conclusion

Caption: A standardized experimental workflow for comparative antioxidant analysis.

Conclusion

Based on the available IC50 data from DPPH and ABTS assays, both this compound and quercetin demonstrate potent radical scavenging activities. Quercetin, having been more extensively studied, shows a broader range of reported antioxidant values and has well-documented effects on multiple antioxidant signaling pathways. While direct comparative studies are limited, the existing data suggests that both flavonoids are significant antioxidants. The slightly higher IC50 values for this compound in the cited studies may suggest a comparatively lower, yet still potent, radical scavenging capacity than some reported values for quercetin. However, variations in experimental conditions can significantly influence these values. Further research, particularly utilizing a wider range of antioxidant assays like ORAC and detailed studies into its specific effects on cellular signaling pathways, is necessary to fully elucidate the comparative antioxidant potential of this compound.

References

Cross-validation of Centaureidin's Efficacy in Breast and Cervical Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: This guide provides a comparative analysis of the anti-cancer effects of Centaureidin, a natural flavonoid, across two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound demonstrates significant cytotoxic effects against both MCF-7 and HeLa cancer cell lines. This guide summarizes the quantitative data on its anti-proliferative activity, details the experimental protocols for key assays, and visualizes the implicated signaling pathways and experimental workflows. The presented data is a cross-validation of this compound's efficacy, highlighting its potential as a broad-spectrum anti-cancer compound.

Data Presentation: Comparative Cytotoxicity of this compound

The anti-proliferative activity of this compound was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) in MCF-7 and HeLa cell lines. The results are summarized in the table below.

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7[1]Breast Adenocarcinoma25.14 ± 1.12
HeLa[2]Cervical Adenocarcinoma35.2 ± 1.8

Table 1: IC50 values of this compound in MCF-7 and HeLa cancer cell lines after 48 hours of treatment.

Experimental Protocols

Cell Culture and Maintenance

MCF-7 and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of this compound (ranging from 1 to 100 µM) for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value was calculated using non-linear regression analysis.[1][2]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.

  • Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's instructions.

  • The mixture was incubated in the dark for 15 minutes at room temperature.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cells were treated with this compound at its IC50 concentration for 48 hours.

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells were then washed with PBS and incubated with RNase A and PI solution for 30 minutes at room temperature in the dark.

  • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the anti-cancer effects of this compound and the general workflows for the experimental procedures.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Seed Cancer Cells B Treat with this compound A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate IC50 D->E

Cytotoxicity Assessment Workflow

G cluster_1 Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibition STAT3 STAT3 This compound->STAT3 Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation STAT3->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's Proposed Apoptotic Pathway

G cluster_2 Experimental Workflow: Cell Cycle Analysis F Treat Cells with this compound G Fix and Permeabilize Cells F->G H Stain with Propidium Iodide G->H I Flow Cytometry Analysis H->I J Determine Cell Cycle Distribution I->J

Cell Cycle Analysis Workflow

References

Comparative transcriptomics of cells treated with Centaureidin

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the transcriptomic effects of Centaureidin reveals its targeted influence on immune response pathways, particularly in T cells. While comprehensive RNA-sequencing data on this compound-treated cells is not yet publicly available, existing studies provide valuable insights into its mechanism of action by comparing its effects to its glycoside precursor, Centaurein, and other cellular activators. This guide synthesizes the available experimental data to offer a clear comparison of their impacts on gene expression.

Data Presentation: Comparative Effects on Gene Expression

The following table summarizes the quantitative data on the effects of this compound and its related compounds on the transcriptional regulation of Interferon-gamma (IFN-γ), a critical cytokine in the immune response. The data is derived from studies on Jurkat T cells.

TreatmentTarget Gene/PromoterFold Increase in Activity (Compared to Vehicle)Key Findings
This compound IFN-γ Promoter~5x (at 2 µg/ml)Significantly enhances IFN-γ transcription at a much lower concentration than Centaurein.[1]
Centaurein IFN-γ Promoter~5x (at 100 µg/ml)Stimulates IFN-γ transcription.[1]
PHA (Phytohemagglutinin) IFN-γ PromoterNot specifiedA known T-cell stimulant used as a positive control.[1]
Centaurein NFAT Enhancer~4xActivates the NFAT signaling pathway.[1]
PHA (Phytohemagglutinin) NFAT Enhancer~23xPotent activator of the NFAT pathway.[1]
Centaurein NFκB Enhancer~3xActivates the NFκB signaling pathway.[1]
PHA (Phytohemagglutinin) NFκB Enhancer~3xActivates the NFκB pathway to a similar extent as Centaurein.[1]
Centaurein AP-1 EnhancerNo significant effectDoes not significantly engage the AP-1 transcription factor.[1]
PHA (Phytohemagglutinin) AP-1 Enhancer~10xStrong activator of the AP-1 pathway.[1]

Experimental Protocols

The following methodologies were employed to assess the transcriptomic effects of this compound and Centaurein.

Cell Culture and Treatment:

  • Cell Line: Jurkat T cells (a human T lymphocyte cell line) and primary mouse splenocytes were used.

  • Compounds: this compound and Centaurein were dissolved in a vehicle (Methanol) for cell treatment. Phytohemagglutinin (PHA) was used as a positive control for T-cell activation.

  • Treatment Conditions: Cells were stimulated with the respective compounds at specified concentrations (e.g., this compound at 2 µg/ml, Centaurein at 100 µg/ml).

Reporter Gene Assays:

  • Objective: To measure the transcriptional activity of the IFN-γ promoter and specific transcription factor binding sites (NFAT, NFκB, AP-1).

  • Method: Jurkat cells were transiently transfected with luciferase reporter plasmids. These plasmids contain the firefly luciferase gene under the control of either the IFN-γ promoter or multimerized binding sites for NFAT, NFκB, or AP-1. Following transfection, cells were treated with this compound, Centaurein, or PHA. The luciferase activity was then measured, which is proportional to the transcriptional activity of the promoter or enhancer element.

Visualizations

The following diagrams illustrate the signaling pathway modulated by this compound and the general experimental workflow used to elucidate these effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLC TCR->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation NFAT_n NFAT NFAT->NFAT_n Translocation IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NFκB-IκB IkB->NFkB_IkB NFkB NFκB NFkB_IkB->NFkB Phosphorylation of IκB NFkB_n NFκB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Activates IFNg_promoter IFN-γ Promoter NFAT_n->IFNg_promoter NFkB_n->IFNg_promoter IFNg_gene IFN-γ Gene Transcription IFNg_promoter->IFNg_gene

Caption: Proposed signaling pathway of this compound-induced IFN-γ expression.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cell_culture Jurkat T-Cell Culture transfection Cell Transfection cell_culture->transfection plasmid_prep Reporter Plasmid (IFN-γ-Luc, NFAT-Luc, NFκB-Luc) plasmid_prep->transfection treatment Treatment (this compound, Centaurein, PHA, Vehicle) transfection->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (Fold Change vs. Control) luciferase_assay->data_analysis

References

Centaureidin: A Potential Challenger to Standard-of-Care in Cancer Therapy?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective and less toxic cancer treatments, researchers are increasingly turning their attention to natural compounds. One such molecule, Centaureidin, a flavonoid found in plants of the Centaurea genus, is showing promise in preclinical studies. This report provides a comparative analysis of this compound against standard-of-care drugs for breast cancer, a primary focus of current research on this compound.

Executive Summary

This compound has demonstrated potent cytotoxic, pro-apoptotic, and cell cycle-arresting properties in various cancer cell lines. This guide offers a detailed comparison of this compound with established first-line chemotherapeutic agents for breast cancer, namely Doxorubicin and Tamoxifen. The available data, while preliminary, suggests that this compound exhibits comparable, and in some instances superior, efficacy at a cellular level.

Comparative Efficacy Against Breast Cancer Cells

The estrogen receptor-positive (ER-positive) MCF-7 breast cancer cell line serves as a crucial model for evaluating the efficacy of potential cancer therapeutics. Standard-of-care for this cancer subtype often includes hormonal therapies like Tamoxifen and cytotoxic chemotherapies such as Doxorubicin.[1][2][3]

Table 1: Comparative Cytotoxicity (IC50) in MCF-7 Cells
CompoundIC50 Value (µM)Incubation TimeReference
This compound 0.14Not Specified[4]
0.13Not Specified[5]
Doxorubicin ~1.0 - 8.348 hours[6]
Tamoxifen ~4.5 - 10.024 - 72 hours[7][8][9]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented in Table 1 indicates that this compound demonstrates potent cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the sub-micromolar range. These values are notably lower than those reported for the standard-of-care drugs Doxorubicin and Tamoxifen under similar in vitro conditions, suggesting a potentially higher potency for this compound.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound's anticancer activity appears to be mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis

Studies on extracts containing this compound have shown a significant induction of apoptosis in breast cancer cells. For instance, an extract from Centaurea fenzlii at its IC50 concentration (45.771 µg/mL) induced approximately 68.1% of MCF-7 cells to undergo apoptosis (early and late stages)[1]. While direct quantitative data for pure this compound is still emerging, these findings point towards a potent pro-apoptotic effect.

In comparison, Doxorubicin has been shown to induce apoptosis in MCF-7 cells, with one study reporting that treatment with 100 nM of the drug for 48 hours resulted in a significant increase in the apoptotic cell population. Tamoxifen also promotes apoptosis in MCF-7 cells, an effect that is often concentration-dependent.

Cell Cycle Arrest

This compound has been observed to cause an arrest of cancer cells in specific phases of the cell cycle, thereby preventing their proliferation. While specific quantitative data for pure this compound's effect on cell cycle distribution is not yet widely available, studies on related flavonoids and Centaurea extracts suggest a mechanism involving cell cycle arrest.

Tamoxifen is well-documented to induce a G0/G1 phase arrest in the cell cycle of MCF-7 cells[4][10]. Doxorubicin can also cause cell cycle arrest, often at the G2/M phase.

Signaling Pathways

The anticancer effects of this compound are believed to be mediated through its interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death.

Centaureidin_Signaling_Pathway This compound This compound EGFR_HER2_VEGFR EGFR/HER2/VEGFR This compound->EGFR_HER2_VEGFR Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_mTOR Inhibition Ras_MAPK Ras/MAPK Pathway This compound->Ras_MAPK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation EGFR_HER2_VEGFR->PI3K_Akt_mTOR Activation EGFR_HER2_VEGFR->Ras_MAPK Activation PI3K_Akt_mTOR->Bcl2 Activation CellCycleArrest Cell Cycle Arrest Ras_MAPK->CellCycleArrest Regulation Caspase3 Caspase-3 (Executioner Caspase) Bcl2->Caspase3 Inhibition Bax->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound's anticancer activity.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays used in cancer research.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of the compound Seed_Cells->Treat_Cells Incubate Incubate for a specified period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan crystals with a solvent (e.g., DMSO) Incubate_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance at a specific wavelength Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50

Caption: General workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Treat_Cells Treat cells with the compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash cells with binding buffer Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Cells->Stain_Cells Analyze_Flow_Cytometry Analyze by flow cytometry Stain_Cells->Analyze_Flow_Cytometry

Caption: General workflow for an Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow Treat_Cells Treat cells with the compound Harvest_and_Fix Harvest and fix cells (e.g., with ethanol) Treat_Cells->Harvest_and_Fix Stain_DNA Stain DNA with Propidium Iodide (PI) and treat with RNase Harvest_and_Fix->Stain_DNA Analyze_Flow_Cytometry Analyze by flow cytometry Stain_DNA->Analyze_Flow_Cytometry Quantify_Phases Quantify percentage of cells in G0/G1, S, and G2/M phases Analyze_Flow_Cytometry->Quantify_Phases

Caption: General workflow for cell cycle analysis using PI staining.

Future Directions

The promising in vitro data for this compound warrants further investigation. Future research should focus on:

  • Conducting head-to-head comparative studies of pure this compound with standard-of-care drugs under identical experimental conditions.

  • Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Evaluating the efficacy and safety of this compound in in vivo animal models of cancer.

  • Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.

While still in the early stages of research, this compound represents a promising natural compound with the potential to contribute to the development of novel and more effective cancer therapies. Continued investigation is crucial to fully understand its therapeutic potential and to determine its place in the future of oncology.

References

Unveiling the Action of Centaureidin: A Comparative Guide to its Mechanism and Alternatives Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Centaureidin's mechanism of action, validated through the lens of knockout models, and its performance against alternative compounds. Experimental data and detailed protocols are presented to support the findings.

This compound, a natural flavonoid, has garnered significant interest for its therapeutic potential, primarily attributed to its anti-inflammatory and immunomodulatory properties. This guide delves into the molecular pathways influenced by this compound and evaluates its efficacy in comparison to other naturally occurring flavonoids. The validation of its mechanism is critically examined through the predicted outcomes in established knockout models, providing a robust framework for future research and drug development.

Deciphering this compound's Mechanism of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and immune response. Evidence suggests that its primary mechanisms include the stimulation of Interferon-gamma (IFN-γ) production and the inhibition of Cyclooxygenase (COX) enzymes.

Stimulation of IFN-γ Expression via NF-κB and NFAT Signaling

This compound has been shown to enhance the transcription of IFN-γ, a crucial cytokine in the adaptive immune response. This is achieved through the activation of two key transcription factors: Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1] In Jurkat T cells, a human T lymphocyte cell line, this compound's aglycone, centaurein, was found to induce the activity of both NFAT and NF-κB enhancers within the IFN-γ promoter.[1] This dual activation leads to an augmented expression of IFN-γ, highlighting this compound's role as an immunomodulatory agent.

This compound This compound NFAT NFAT This compound->NFAT Activates NFkB NF-κB This compound->NFkB Activates IFNg_Promoter IFN-γ Promoter NFAT->IFNg_Promoter NFkB->IFNg_Promoter IFNg_Expression IFN-γ Expression IFNg_Promoter->IFNg_Expression Induces

This compound's IFN-γ Induction Pathway
Inhibition of Cyclooxygenase (COX) Enzymes

Beyond its immunomodulatory effects, this compound exhibits anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes. An extract of Centaurea nerimaniae, containing this compound, demonstrated significant inhibition of both COX-1 (92.16 ± 3.49%) and COX-2 (68.03 ± 4.90%) at a concentration of 10 mg/mL.[2] By blocking these enzymes, this compound can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Validation of Mechanism with Knockout Models

While direct knockout studies on this compound are not yet available, the extensive body of research on NF-κB, NFAT, and COX knockout models allows for a robust prediction of how these genetic modifications would impact this compound's activity.

A hypothetical experimental workflow to validate this compound's mechanism would involve treating wild-type and specific knockout mouse models with this compound and observing the downstream effects on inflammation and immune cell activation.

cluster_0 Animal Models cluster_1 Treatment cluster_2 Outcome Measures WT Wild-Type Mice Inflammation Inflammatory Markers (e.g., PGE2) WT->Inflammation Immune_Response IFN-γ Levels WT->Immune_Response NFkB_KO NF-κB KO Mice NFkB_KO->Inflammation NFkB_KO->Immune_Response NFAT_KO NFAT KO Mice NFAT_KO->Inflammation NFAT_KO->Immune_Response COX1_KO COX-1 KO Mice COX1_KO->Inflammation COX1_KO->Immune_Response COX2_KO COX-2 KO Mice COX2_KO->Inflammation COX2_KO->Immune_Response This compound This compound This compound->WT This compound->NFkB_KO This compound->NFAT_KO This compound->COX1_KO This compound->COX2_KO Vehicle Vehicle Control Vehicle->WT Vehicle->NFkB_KO Vehicle->NFAT_KO Vehicle->COX1_KO Vehicle->COX2_KO

Workflow for Knockout Model Validation
Predicted Outcomes in Knockout Models:

  • NF-κB Knockout Mice: In NF-κB knockout mice, the stimulatory effect of this compound on IFN-γ expression would be significantly diminished. This is because NF-κB is a critical downstream effector in the signaling cascade initiated by this compound to promote IFN-γ transcription.

  • NFAT Knockout Mice: Similarly, in NFAT knockout mice, particularly those with deficiencies in NFATc1 or NFATc2 which are crucial for T-cell function, the ability of this compound to induce IFN-γ would be impaired. This would confirm the essential role of the NFAT pathway in mediating this specific effect of this compound.

  • COX-1 Knockout Mice: The anti-inflammatory effects of this compound would be partially reduced in COX-1 knockout mice. The remaining anti-inflammatory activity would be attributable to its inhibition of COX-2.

  • COX-2 Knockout Mice: Conversely, in COX-2 knockout mice, the anti-inflammatory effects of this compound would also be partially diminished, with the residual activity being mediated through COX-1 inhibition. Comparing the effects in both COX-1 and COX-2 knockout models would allow for the dissection of this compound's relative inhibitory activity towards each isoform.

Performance Comparison with Alternative Flavonoids

This compound's bioactivity is comparable to, and in some cases superior to, other well-studied flavonoids that target similar pathways. This section provides a quantitative comparison with compounds like Quercetin, Luteolin, and Apigenin.

The selection of these alternatives is based on their established roles as inhibitors of NF-κB and COX, and their influence on IFN-γ production, making them relevant benchmarks for evaluating this compound's performance.

This compound This compound Target_Pathways Target Pathways (NF-κB, NFAT, COX) This compound->Target_Pathways Alternatives Alternative Flavonoids Alternatives->Target_Pathways Bioactivity Comparative Bioactivity (IC50, EC50) Target_Pathways->Bioactivity Selection Selected Alternatives (Quercetin, Luteolin, Apigenin) Bioactivity->Selection

Logic for Selecting Alternative Compounds
CompoundTarget PathwayAssayResult (IC50/EC50)Reference
This compound IFN-γ Induction IFN-γ Promoter Activity EC50 = 0.9 µg/ml [1]
CentaureinIFN-γ InductionIFN-γ Promoter ActivityEC50 = 75 µg/ml[1]
This compound COX-1 Inhibition Enzyme Inhibition Assay > 100 µM (Implied) [2]
This compound COX-2 Inhibition Enzyme Inhibition Assay > 100 µM (Implied) [2]
QuercetinNF-κB InhibitionIP-10 Gene ExpressionIC50 = 40 µM[3]
QuercetinNF-κB InhibitionMIP-2 Gene ExpressionIC50 = 44 µM[3]
LuteolinCOX-2 InhibitionPGE2 FormationComplete suppression at 25 µM[4]
ApigeninIFN-γ ProductionT-cell Proliferation AssayStrong Inhibition[5]

Note: Direct comparative IC50/EC50 values for this compound's inhibition of NF-κB and COX enzymes against other flavonoids from a single study are limited in the currently available literature. The data presented for COX inhibition by the Centaurea nerimaniae extract provides a strong indication of this compound's activity.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key assays mentioned in this guide.

IFN-γ Expression Assay in Jurkat T Cells

This protocol is designed to measure the induction of IFN-γ in Jurkat T cells following treatment with a test compound.

Materials:

  • Jurkat T cells (ATCC TIB-152)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for positive control

  • Human IFN-γ ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain Jurkat T cells in RPMI-1640 medium at a density of 2 x 10^5 to 1 x 10^6 cells/mL.

  • Cell Seeding: Seed 1 x 10^6 Jurkat cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Compound Treatment: Add the test compound at various concentrations to the designated wells. Include a vehicle control (solvent only) and a positive control (e.g., 50 ng/mL PMA and 1 µM Ionomycin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • ELISA: Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-γ in each sample based on a standard curve.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB signaling pathway using a Jurkat cell line stably transfected with an NF-κB-driven luciferase reporter gene.

Materials:

  • NF-κB Luciferase Reporter Jurkat Cell Line

  • Thaw Medium (e.g., RPMI 1640 + 10% FBS + 1% Pen/Strep)

  • Assay Medium (specific to the cell line provider)

  • Test compound

  • Stimulating agent (e.g., TNF-α or PMA/Ionomycin)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed approximately 40,000 cells per well in 50 µL of Thaw Medium into a 96-well plate.[6]

  • Incubation: Incubate the plate overnight at 37°C in a CO2 incubator.

  • Compound and Stimulant Addition: The next day, add the test compound at desired concentrations. After a pre-incubation period (if required), add the stimulating agent to induce NF-κB activation.

  • Incubation: Incubate for a specified period (e.g., 6 hours for TNF-α stimulation).

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a luminometer. The fold induction of luciferase activity is calculated relative to the unstimulated control.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound

  • Known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzymes, heme, arachidonic acid, and test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells. Simultaneously, add the detection reagent (e.g., TMPD).

  • Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound presents a compelling profile as a natural immunomodulatory and anti-inflammatory agent. Its mechanism of action, centered on the activation of the NF-κB and NFAT pathways to induce IFN-γ and the inhibition of COX-1 and COX-2 enzymes, is well-supported by in vitro evidence. The predicted outcomes in knockout models for these key signaling components provide a strong theoretical validation of its mechanism. When compared to other flavonoids, this compound demonstrates potent activity, particularly in IFN-γ induction. The detailed experimental protocols provided in this guide offer a foundation for further investigation into this compound and its potential therapeutic applications. Future studies employing the described knockout models will be invaluable in definitively validating its mechanism of action and paving the way for its development as a novel therapeutic agent.

References

Centaureidin: A Comparative Analysis of its Efficacy Against Other Natural Flavonoids in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that the natural flavonoid Centaureidin demonstrates notable efficacy in anticancer applications, in some cases significantly outperforming other well-known flavonoids such as Apigenin and Luteolin. This comparison guide synthesizes experimental data on the antiproliferative and anti-inflammatory properties of this compound alongside Quercetin, Apigenin, and Luteolin, providing researchers, scientists, and drug development professionals with a detailed comparative analysis.

Quantitative Data Summary

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of this compound and the compared natural compounds. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A431 (Skin Cancer)
This compound 0.0819 [1]0.1250 [1]Moderately Active[1]
Apigenin6.95[1]32.88[1]Moderately Active[1]
Luteolin>50[1]15.6[1]Moderately Active[1]
Quercetin-73[2]-

Note: A lower IC50 value indicates higher potency. Data for Quercetin on HeLa and A431 cells under the same comparative study were not available.

Table 2: Anticancer Activity of Quercetin in Various Cancer Cell Lines (IC50 values in µM)

Cancer Cell LineIC50 (µM)
CT-26 (Colon Carcinoma)>120
LNCaP (Prostate Adenocarcinoma)>120
PC3 (Human Prostate)>120
PC12 (Pheochromocytoma)>120
MCF-7 (Estrogen Receptor-Positive Breast Cancer)>120
MOLT-4 (Acute Lymphoblastic Leukemia)85.7
U266B1 (Human Myeloma)98.4
Raji (Human Lymphoid)65.3
CHO (Ovarian Cancer)>120

Source: Data extracted from a study on the anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo.

Table 3: Comparative Anti-Inflammatory Activity

CompoundTargetMetricResult
ApigeninTNF-α-induced NF-κBInhibitionDose-dependent decrease[3]
ApigeninTNF-α, IL-1β, IL-6 (in vivo, LPS-stimulated rats)Serum Level ReductionSignificant reduction at 5-30 mg/kg[4]
LuteolinLPS-induced IL-6 (in BV-2 microglial cells)Inhibition40% inhibition at 10 µM, 80% at 25 µM[5]
LuteolinLPS-induced TNF-α and IL-6 (in RAW 264.7 macrophages)IC50< 1 µM for TNF-α, ~1 µM for IL-6[6]
QuercetinLPS-induced TNF-α and IL-6 (in RAW 264.7 macrophages)IC501 µM for TNF-α, ~5 µM for IL-6[6]
This compoundCOX-1 and COX-2InhibitionNot specified

Note: Direct comparative studies of this compound's anti-inflammatory activity against the other flavonoids with quantitative data were not available in the reviewed literature. The data presented is from individual studies and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

A detailed description of the methodologies for the key experiments cited is provided below to allow for replication and further investigation.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the flavonoids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human tumor cell lines (HeLa, MCF-7, and A431) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

    • After 24 hours of incubation, the medium was replaced with fresh medium containing various concentrations of the test compounds (this compound, Apigenin, Luteolin).

    • The cells were then incubated for another 72 hours.

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and the formazan crystals formed were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

NF-κB Activation Assay (ELISA-based)

The effect of flavonoids on the activation of the transcription factor NF-κB was assessed using an enzyme-linked immunosorbent assay (ELISA)-based method that detects the nuclear translocation of the p65 subunit.

  • Cell Treatment: Human primary CD4+ T cells were pre-incubated with the test compound (e.g., Apigenin) at desired concentrations for 2 hours before stimulation with anti-CD3 or anti-CD3 plus anti-CD28 antibodies in the presence of a low concentration of IL-2 for 24 hours.

  • Nuclear Extraction: Following treatment, nuclear extracts from the cells were prepared.

  • ELISA Assay: The nuclear extracts (10 µg) were assayed in triplicate to detect DNA-binding NF-κB complexes according to the manufacturer's protocol for the NF-κB p65 activation assay.

  • Data Analysis: The results were quantified by measuring the absorbance, and the values were expressed as the mean ± SEM for samples determined in triplicate from multiple independent experiments.

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of these flavonoids are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Flavonoids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets.[7][8][9]

anticancer_pathways cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits Apigenin Apigenin Apigenin->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Apigenin->MAPK_ERK Inhibits Luteolin Luteolin Luteolin->PI3K_Akt Inhibits Luteolin->MAPK_ERK Inhibits Quercetin Quercetin Quercetin->PI3K_Akt Inhibits Quercetin->MAPK_ERK Inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Leads to Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Suppresses MAPK_ERK->Proliferation Leads to MAPK_ERK->Apoptosis Suppresses

Caption: Flavonoids inhibit key cancer cell survival pathways.

Anti-inflammatory Signaling Pathway (NF-κB)

A primary mechanism for the anti-inflammatory activity of flavonoids is the inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines like TNF-α and IL-6.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Translocation->Gene_Expression Apigenin Apigenin Apigenin->IKK Inhibits Luteolin Luteolin Luteolin->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits

References

In Vivo Validation of Centaureidin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of Centaureidin, a naturally occurring flavonoid, against other well-established flavonoids. Due to the limited availability of in vivo studies on isolated this compound, this guide focuses on the biological activities of this compound-containing plant extracts and draws comparisons with other flavonoids for which in vivo data is more readily available. This approach aims to highlight the therapeutic promise of this compound and underscore the need for further research on the pure compound.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-inflammatory and antioxidant activities of this compound-containing extracts and other common flavonoids from various animal model studies.

Table 1: In Vivo Anti-inflammatory Activity of this compound-Containing Extracts and Other Flavonoids

Compound/ExtractAnimal ModelAssayDose% Inhibition of EdemaReference
Centaurea athoa Chloroform ExtractRatCarrageenan-induced paw edema50 mg/kgNot specified, but significant[1]
Centaurea iberica Methanol ExtractRatAcetic acid-induced capillary permeability200 mg/kg31.6%[2]
Centaurea tougourensis n-Butanol ExtractRatCroton oil-induced ear edema400 mg/kg39.58%[3]
HesperidinMouseCarrageenan-induced paw edema20 and 40 mg/kgSignificant reduction[4]
Ellagic AcidRatCarrageenan-induced paw edema30 mg/kgSignificant reduction[4]

Table 2: In Vivo Antioxidant Activity of this compound-Containing Extracts and Other Flavonoids

Compound/ExtractAnimal ModelBiomarkers MeasuredDoseOutcomeReference
Centaurea calcitrapa Crude Methanol ExtractMousePlasma and red blood cell total antioxidant capacity, DPPH scavenging activity100 mg/kg/day for 21 daysIncreased antioxidant capacity, 51.64% DPPH scavenging activity[5]
QuercetinD-galactose-induced aging miceSerum MDA, NO, T-AOC, SOD, CAT, GSH-Px; Liver GSH-Px1, CAT, SOD1, SOD2 mRNANot specifiedDecreased MDA and NO; Increased T-AOC, SOD, CAT, GSH-Px; Restored mRNA levels[1]
RutinD-galactose-induced aging miceSerum MDA, NO, T-AOC, SOD, CAT, GSH-Px; Liver GSH-Px1, CAT, SOD1, SOD2 mRNANot specifiedDecreased MDA and NO; Increased T-AOC, SOD, CAT, GSH-Px; Restored mRNA levels[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[6][7]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound/extract).

  • Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

In Vivo Antioxidant Activity Assessment in Mice

This protocol is used to determine the effect of a compound on oxidative stress biomarkers in an animal model.

  • Animals: Male albino mice are commonly used.

  • Induction of Oxidative Stress (Optional): Oxidative stress can be induced by administering agents like D-galactose.[1]

  • Treatment: The test compound is administered orally daily for a specified period (e.g., 21 days).[5]

  • Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver) are collected.

  • Biochemical Analysis:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels are measured in serum or tissue homogenates as an indicator of lipid peroxidation.

    • Antioxidant Enzymes: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) are determined in serum or tissue homogenates.[1]

    • Total Antioxidant Capacity (T-AOC): T-AOC is measured in the plasma.[1]

    • DPPH Radical Scavenging Activity: The ability of the serum to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is assessed.[5]

Mandatory Visualizations

Signaling Pathways

NF-kB and MAPK Signaling Pathways in Inflammation General Anti-inflammatory Mechanism of Flavonoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Pathway MAPK Pathway Receptor->MAPK Pathway IKK Complex IKK Complex Receptor->IKK Complex NF-kB_n NF-kB MAPK Pathway->NF-kB_n Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB->NF-kB_n Translocates Flavonoids (e.g., this compound) Flavonoids (e.g., this compound) Flavonoids (e.g., this compound)->MAPK Pathway Inhibits Flavonoids (e.g., this compound)->IKK Complex Inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Leads to

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Workflow for In Vivo Anti-inflammatory Assay Workflow for Carrageenan-Induced Paw Edema Model Animal Acclimatization Animal Acclimatization Random Grouping Random Grouping Animal Acclimatization->Random Grouping Compound/Vehicle Administration Compound/Vehicle Administration Random Grouping->Compound/Vehicle Administration Carrageenan Injection Carrageenan Injection Compound/Vehicle Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement At 0, 1, 2, 3, 4, 5 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Results Percentage Inhibition of Edema Data Analysis->Results

Caption: Experimental workflow for in vivo anti-inflammatory assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of computational drug discovery, molecular docking serves as a pivotal tool for predicting the binding affinity of small molecules to protein targets. This guide offers a comparative overview of the reported docking scores for Centaureidin, a naturally occurring flavonol, and its related compounds, juxtaposed with the well-studied flavonols, quercetin and kaempferol. The data presented herein is collated from various independent in silico studies, providing valuable insights for researchers in medicinal chemistry and pharmacology.

Comparative Docking Scores

The binding affinity of a ligand to a protein is a critical determinant of its potential biological activity. The following tables summarize the molecular docking scores (reported as binding energy in kcal/mol) of this compound and its derivatives against several cancer-related protein targets, as well as the docking scores of quercetin and kaempferol against other significant proteins implicated in various diseases.

It is important to note that a direct comparison of docking scores between different studies should be approached with caution due to variations in computational methods, software, and specific parameters employed.

This compound and Its Derivatives

A study focusing on this compound and its computationally designed analogues, CA1 and CA4, revealed their binding affinities against key proteins in cancer progression.[1]

CompoundCaspase-3 (kcal/mol)EGFR (kcal/mol)HER2 (kcal/mol)VEGFR (kcal/mol)
This compound-7.0Not Reported-7.2-7.6
CA1-7.1Not Reported-7.1-7.6
CA4-7.5Not Reported-7.7-6.9

Table 1: Docking scores of this compound and its derivatives against various protein targets.

Another investigation into the potential inhibitors of the SARS-CoV-2 main protease (Mpro) included this compound among other flavonoids.

CompoundSARS-CoV-2 Mpro (kcal/mol)
This compound-7.0
Apigenin-6.7
Axillarin-7.4
Cirsiliol-5.8
Eupatorin-6.2
Isokaempferide-6.8

Table 2: Comparative docking scores of this compound and other flavonoids against SARS-CoV-2 Main Protease.

Quercetin and Kaempferol

Quercetin and kaempferol are two of the most extensively studied flavonols. The following data is derived from separate molecular docking studies.

A study on the inhibition of Lanosterol Synthase, a key enzyme in cholesterol synthesis, reported the following binding affinities.[2]

CompoundLanosterol Synthase (kcal/mol)
Quercetin-9.8
Kaempferol-9.9
Isoquercetin-6.8
RO 48-8071 (Control)-10.3

Table 3: Docking scores of Quercetin, Kaempferol, and Isoquercetin against Lanosterol Synthase.

In a separate investigation, the binding energies of quercetin and kaempferol were evaluated against DNA topoisomerase II.[3]

CompoundDNA Topoisomerase II (kcal/mol)
Quercetin-7.0
Kaempferol-6.9
Etoposide (Reference)-8.4

Table 4: Docking scores of Quercetin and Kaempferol against DNA Topoisomerase II.

Furthermore, a study exploring potential inhibitors of cardiac fibrosis provided docking scores against TGF-β1 and Galectin-3.[4]

CompoundTGF-β1 (kcal/mol)Galectin-3 (kcal/mol)
Quercetin-8.9-7.5
Myricetin-8.5-7.0
Kaempferol-7.6-5.7

Table 5: Docking scores of Quercetin, Myricetin, and Kaempferol against TGF-β1 and Galectin-3.

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the interpretation and reproducibility of the results. While specific parameters can vary between studies, a general workflow is typically followed.

General Molecular Docking Workflow

A representative experimental protocol for molecular docking involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure. The 3D structures of the ligands, such as this compound, quercetin, and kaempferol, are retrieved from databases like PubChem or synthesized in silico. Ligand structures are optimized to their lowest energy conformation.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, GLIDE, or GOLD. These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

For instance, in the study of this compound and its derivatives, the ligand conformations were optimized using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory with Gaussian 16 software prior to docking.[1] In the docking of quercetin and kaempferol with DNA topoisomerase II, AutoDock Vina was used, and the grid box was centered at specific coordinates (23.307 × −38.584 × −59.568) with dimensions of 40 × 40 × 40 points.[3]

Signaling Pathway Visualizations

To provide a broader context for the potential therapeutic applications of these flavonols, the following diagrams illustrate key signaling pathways in which the protein targets are involved.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ligand EGF/TGF-α Ligand->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Proliferation Endothelial Cell Proliferation, Migration, Survival NO->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified VEGFR Signaling Pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad GSK3b GSK3β Akt->GSK3b CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition Bad->Apoptosis GlycogenSynthesis Glycogen Synthesis GSK3b->GlycogenSynthesis

Figure 3: Simplified PI3K/Akt Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of Centaureidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Centaureidin.

This compound is a naturally occurring flavonoid found in various plants, recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] While it is often shipped as a non-hazardous chemical, proper disposal is crucial to maintain a safe laboratory environment and prevent potential environmental contamination.[2]

Key Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is the first step in determining the appropriate disposal route.

PropertyValueSource
Chemical Formula C₁₈H₁₆O₈[1][2][3][4]
Molecular Weight 360.31 g/mol [1][4]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Recommended long-term storage at -20°C[1]
This compound Disposal Decision Workflow

The following flowchart outlines the decision-making process for the proper disposal of this compound waste. This workflow is based on general best practices for laboratory chemical waste management and should be followed in conjunction with your institution's specific safety and environmental health guidelines.

start Start: this compound Waste Generated assess_contamination Assess Waste Form and Contamination start->assess_contamination is_pure Is the waste pure this compound (solid or in non-hazardous solvent)? assess_contamination->is_pure is_mixed Is the waste mixed with hazardous chemicals? is_pure->is_mixed No non_hazardous_solid Treat as Non-Hazardous Solid Waste is_pure->non_hazardous_solid Yes (Solid) non_hazardous_liquid Treat as Non-Hazardous Liquid Waste (if in approved solvent) is_pure->non_hazardous_liquid Yes (Liquid) hazardous_waste Treat as Hazardous Chemical Waste is_mixed->hazardous_waste Yes package_solid Package in a sealed, labeled container. non_hazardous_solid->package_solid package_liquid Collect in a designated, sealed, and labeled waste container. non_hazardous_liquid->package_liquid package_hazardous Collect in a designated hazardous waste container. Follow institutional guidelines for segregation and labeling. hazardous_waste->package_hazardous dispose_solid Dispose of in accordance with institutional guidelines for non-hazardous solid chemical waste. package_solid->dispose_solid dispose_liquid Dispose of via institutional chemical waste program for non-hazardous solvents. package_liquid->dispose_liquid dispose_hazardous Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. package_hazardous->dispose_hazardous end End of Disposal Process dispose_solid->end dispose_liquid->end dispose_hazardous->end

This compound Disposal Decision Flowchart

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Pure this compound (Solid): If you have unused, pure this compound powder, it should be treated as non-hazardous chemical waste.

  • Solutions of this compound: If this compound is dissolved in a non-hazardous solvent (e.g., ethanol, DMSO for experimental use), the entire solution should be treated as chemical waste. The specific disposal route will depend on the solvent.

  • Mixtures with Hazardous Materials: If this compound waste is mixed with other hazardous chemicals (e.g., cytotoxic agents, heavy metals, halogenated solvents), the entire mixture must be treated as hazardous waste.

2. Packaging and Labeling:

  • Non-Hazardous Solid Waste:

    • Place pure this compound powder in a securely sealed and clearly labeled container.

    • The label should include the chemical name ("this compound"), concentration (if applicable), and the date.

  • Non-Hazardous Liquid Waste:

    • Collect this compound solutions in a designated waste container for non-halogenated organic solvents.

    • Ensure the container is compatible with the solvent used.

    • The container must be clearly labeled with all components of the solution and their approximate percentages.

  • Hazardous Waste:

    • Collect waste mixtures in a designated hazardous waste container.

    • Follow your institution's specific guidelines for labeling hazardous waste, which typically includes the chemical names and concentrations of all constituents, hazard symbols, and the date of accumulation.

3. Storage:

  • Store all waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Segregate incompatible waste streams to prevent accidental reactions.

4. Final Disposal:

  • Non-Hazardous Waste: Dispose of according to your institution's procedures for non-hazardous chemical waste. This may involve placing it in a specific collection drum for incineration. Do not dispose of solid chemicals in the regular trash unless explicitly permitted by your institution's EHS department.

  • Hazardous Waste: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Important Considerations:

  • Consult Your Institutional Policies: Always prioritize your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Avoid Drain Disposal: Never dispose of this compound powder or its solutions down the drain. While some institutions may permit the drain disposal of very dilute, non-toxic aqueous solutions, this is generally not recommended for biologically active compounds without specific approval from your EHS department.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as chemical waste. The clean, empty container can then typically be disposed of in the regular trash after defacing the label.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.

References

Essential Safety and Operational Guide for Handling Centaureidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Centaureidin. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. By adhering to these guidelines, you can minimize risks and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to prevent skin and respiratory exposure. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Glasses with side shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Hand Protection Nitrile GlovesChemical-resistantPrevents direct skin contact with the compound.[1]
Body Protection Laboratory CoatFull-length, long-sleevedProtects skin and personal clothing from contamination.[2][3]
Respiratory Protection Fume Hood or N95 RespiratorAs appropriate for handling fine powdersMinimizes inhalation of the compound, especially when weighing or transferring.
Emergency Procedures

In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following table outlines the necessary first aid measures.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
Eye Contact Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Operational Plan: Handling and Storage

Proper handling and storage are vital to maintain the stability and integrity of this compound while ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.[7]

  • Weighing : Conduct all weighing of powdered this compound within a fume hood or a ventilated enclosure to minimize inhalation risks.

  • Dissolving : When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. This compound is soluble in solvents such as DMSO, ethanol, chloroform, and ethyl acetate.[1][8]

  • Labeling : Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Transport : When moving solutions, use secondary containment to prevent spills.

Storage Conditions

To ensure the long-term stability of this compound, adhere to the following storage guidelines.

FormStorage TemperatureConditions
Solid (Powder) -20°C (long-term) or 0-4°C (short-term)Dry, dark, and in a tightly sealed container.[9]
In Solution -20°C or -80°CAliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Segregation and Disposal
  • Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Dispose of solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.[10]

  • Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Eye Protection B Prepare Clean Workspace in Fume Hood A->B C Weigh Powdered this compound B->C D Prepare Solution C->D E Label Container D->E F Store in appropriate conditions (e.g., -20°C, protected from light) E->F G Segregate Solid and Liquid Waste E->G After Use H Dispose of in Labeled Hazardous Waste Containers G->H I Decontaminate Workspace H->I J Remove PPE and Wash Hands I->J End of Procedure

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.